molecular formula C19H14N2O4 B5752808 3-nitro-N-(2-phenoxyphenyl)benzamide

3-nitro-N-(2-phenoxyphenyl)benzamide

Cat. No.: B5752808
M. Wt: 334.3 g/mol
InChI Key: WPEFRVLFTSYXQL-UHFFFAOYSA-N
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Description

3-nitro-N-(2-phenoxyphenyl)benzamide is a useful research compound. Its molecular formula is C19H14N2O4 and its molecular weight is 334.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.09535693 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-nitro-N-(2-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c22-19(14-7-6-8-15(13-14)21(23)24)20-17-11-4-5-12-18(17)25-16-9-2-1-3-10-16/h1-13H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEFRVLFTSYXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Structure Elucidation of 3-nitro-N-(2-phenoxyphenyl)benzamide

[1][2]

Executive Summary

This guide provides a rigorous workflow for the structural verification of This compound (Molecular Formula:

2

In drug development, this scaffold is frequently synthesized via the acylation of 2-phenoxyaniline. However, regioisomeric impurities (e.g., 4-phenoxyphenyl isomers) or incomplete nitration precursors often contaminate early-stage libraries. This protocol establishes a self-validating analytical chain—from Mass Spectrometry (MS) to 2D Nuclear Magnetic Resonance (NMR)—to unambiguously confirm the ortho-phenoxy substitution and the meta-nitro configuration.[1][2]

Chemical Context & Synthesis Logic

To understand the spectral data, one must understand the origin of the molecule. The standard synthesis involves a nucleophilic acyl substitution:

  • Electrophile: 3-Nitrobenzoyl chloride (generated from 3-nitrobenzoic acid +

    
    ).[1][2]
    
  • Nucleophile: 2-Phenoxyaniline (2-aminophenyl phenyl ether).[1][2][3]

  • Conditions: Anhydrous DCM/THF with Triethylamine (TEA) or Pyridine base.[1][2][4]

Critical Impurity Profile:

  • Hydrolysis Product: 3-Nitrobenzoic acid (appearing if moisture enters the acyl chloride step).[1][2]

  • Regioisomers: 4-Phenoxyaniline derivatives (if the starting aniline was impure).[1][2]

  • Bis-acylation: Rare, but possible formation of imides if excess acid chloride is used.[1]

Visualization: Synthetic Pathway & Logic

SynthesisAcid3-Nitrobenzoic AcidChloride3-Nitrobenzoyl Chloride(Electrophile)Acid->ChlorideSOCl2, RefluxProductThis compound(Target)Chloride->Product+ AnilineBase/DCMImpurityImpurity: 3-Nitrobenzoic Acid(Hydrolysis)Chloride->Impurity+ H2OAniline2-Phenoxyaniline(Nucleophile)Aniline->Product

Figure 1: Synthetic logic dictating the expected structure and potential impurities.

Step-by-Step Elucidation Protocol

Step 1: Mass Spectrometry (MS)

Objective: Confirm molecular weight and fragmentation fingerprint.[2]

  • Technique: LC-MS (ESI, Positive Mode).[1][2]

  • Expected Molecular Ion (

    
    ): 
    
    
    .[1][2]
  • Key Fragmentation (MS/MS):

    • Amide Cleavage: The amide bond is the weakest link. Expect a major fragment at

      
        (3-nitrobenzoyl cation, 
      
      
      ).[2]
    • Phenoxy Loss: Loss of the phenoxy group or the aniline moiety may yield fragments at

      
       (2-phenoxyaniline cation).[1][2]
      

Validation Check: If you observe

2
Step 2: Infrared Spectroscopy (FT-IR)

Objective: Verify functional groups and rule out ester/nitrile contaminants.[1][2]

Functional GroupWavenumber (

)
Diagnostic Feature
Amide N-H 3250 – 3350Sharp stretch (secondary amide).[1][2]
Amide C=O 1650 – 1670Strong "Amide I" band.[1][2]
Nitro (

)
1530 (asym) & 1350 (sym)Two distinct, strong bands.[2]
Ether (C-O-C) 1230 – 1250Strong stretch (Diphenyl ether linkage).[1][2]
Step 3: Nuclear Magnetic Resonance (NMR)

This is the definitive step.[2] The molecule has two aromatic systems that must be distinguished: Ring A (Nitro-substituted) and Ring B (Phenoxy-substituted).[1][2]

A.

H NMR (400/500 MHz, DMSO-

)
  • Amide Proton (

    
    ): 
    
    • Shift:

      
       ppm (Singlet).[1][2]
      
    • Diagnostic: If this signal is absent, you have formed a tertiary amide or imide. If it is a broad doublet, exchange is occurring.

  • Ring A (3-Nitrobenzoyl): Pattern is meta-substituted.

    • H-2' (between

      
       and 
      
      
      ):
      
      
      ppm (Singlet/Triplet-like).[1][2] Most deshielded due to two electron-withdrawing groups.[1][2]
    • H-4' (para to CO):

      
       ppm (Doublet).[1][2]
      
    • H-6' (para to

      
      ): 
      
      
      ppm (Doublet).[1][2]
    • H-5' (meta to both):

      
       ppm (Triplet).[1][2]
      
  • Ring B (2-Phenoxyaniline): Pattern is ortho-substituted.[1][2]

    • H-6 (next to NH):

      
       ppm (Doublet).[1][2] Deshielded by the amide carbonyl anisotropy.[1][2]
      
    • H-3 (next to OPh):

      
       ppm (Doublet).[1][2] Shielded by the ether oxygen.[1][2]
      
    • Phenoxy Ring (C): Multiplet at

      
       ppm (5 protons).[1][2]
      
B.

C NMR (100 MHz, DMSO-

)
  • Carbonyl (

    
    ): 
    
    
    ppm.[1][2]
  • C-NO2 (Ipso):

    
     ppm.[1][2]
    
  • C-O (Ether Ipso):

    
     ppm (Two signals: one on the aniline ring, one on the phenyl ring).
    
Step 4: 2D NMR Connectivity (The "Self-Validating" Proof)

To prove the structure is not the 4-phenoxyphenyl isomer, you must run HMBC (Heteronuclear Multiple Bond Correlation).

  • Experiment: HMBC (Long-range C-H coupling).

  • Critical Correlation: Look for the cross-peak between the Amide Carbonyl (

    
    )  and the H-6 proton  of the aniline ring.
    
    • In the 2-phenoxy isomer, H-6 is adjacent to the nitrogen.[1]

    • In the 4-phenoxy isomer, the protons ortho to the nitrogen would show a symmetric AA'BB' system, which is distinct from the ABCD pattern of the 2-substituted ring.

Visualization: NMR Logic Flow

NMR_LogicStartCrude Product NMRAmideCheckCheck NH Signal(10.2 - 10.8 ppm)Start->AmideCheckPatternCheckCheck Ring B Pattern(Ortho vs Para)AmideCheck->PatternCheckSignal PresentHMBCRun HMBC(C=O to Ar-H)PatternCheck->HMBCComplex Multiplets(Not AA'BB')ConclusionStructure Confirmed:This compoundHMBC->ConclusionCorrelation Observed

Figure 2: NMR logic gate for confirming regio-chemistry.

References & Data Sources

  • PubChem Compound Summary: this compound (CID 17093459).[1][2] National Library of Medicine (US).[1][2] Available at: [Link][2]

  • Antitubercular Activity Context: Chandrasekera, N. S., et al. (2015).[2][5] "Identification of Phenoxyalkylbenzimidazoles with Antitubercular Activity." Journal of Medicinal Chemistry, 58(18), 7273-7285.[5] (Provides spectral context for phenoxy-linker systems). Available at: [Link]

Technical Guide: Synthesis of 3-nitro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-nitro-N-(2-phenoxyphenyl)benzamide Molecular Formula: C₁₉H₁₄N₂O₄ Molecular Weight: 334.33 g/mol Primary Application: Intermediate in medicinal chemistry (kinase inhibitors, anti-parasitic agents) and materials science.

This guide details the synthetic pathways for this compound, focusing on the construction of the sterically demanding amide bond between an electron-deficient benzoyl moiety and an ortho-substituted aniline. Two primary routes are presented: the Acid Chloride Method (preferred for scale-up and cost-efficiency) and the Direct Coupling Method (preferred for discovery chemistry and high-throughput screening).

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary precursors: 3-nitrobenzoic acid (activated as the chloride) and 2-phenoxyaniline.

Mechanistic Insight

The formation of the amide bond is a nucleophilic acyl substitution. The reaction kinetics are governed by two opposing factors:

  • Electrophilicity (Favorable): The 3-nitro group on the benzoyl ring is strongly electron-withdrawing (

    
    ), significantly increasing the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
    
  • Steric Hindrance (Unfavorable): The 2-phenoxy group on the aniline creates significant steric bulk at the ortho position. This hinders the approach of the amine nitrogen to the carbonyl center, requiring optimized conditions (elevated temperature or highly activated acylating agents) to ensure complete conversion.

Retrosynthesis Target This compound (Target) Disconnection Amide Bond Disconnection Target->Disconnection Precursor1 3-Nitrobenzoyl chloride (Electrophile) Disconnection->Precursor1 Acyl Source Precursor2 2-Phenoxyaniline (Nucleophile) Disconnection->Precursor2 Amine Source

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from activated acid and amine precursors.

Route 1: Acid Chloride Activation (Standard Protocol)

This route is the industry standard for generating benzamides due to the high reactivity of the acyl chloride, which overcomes the steric hindrance of the 2-phenoxyaniline.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate A: 3-Nitrobenzoic acid (1.0 equiv)

  • Reagent: Thionyl chloride (SOCl₂, 3.0 equiv) or Oxalyl chloride (1.2 equiv) with catalytic DMF.

  • Substrate B: 2-Phenoxyaniline (1.0 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Solvent: Dichloromethane (DCM) (anhydrous) or Tetrahydrofuran (THF).

Step-by-Step Protocol
Phase 1: Activation (Acid Chloride Formation)
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ gas.

  • Addition: Charge the flask with 3-nitrobenzoic acid (e.g., 10 mmol, 1.67 g). Add anhydrous DCM (20 mL) and Thionyl Chloride (30 mmol, 2.2 mL).

  • Catalysis: Add 1-2 drops of anhydrous DMF. (DMF acts as a Vilsmeier-Haack type catalyst, forming a reactive chloroiminium intermediate that accelerates acid chloride formation).

  • Reflux: Heat the mixture to reflux (40°C) for 2–3 hours. The suspension should become a clear yellow solution, indicating conversion to 3-nitrobenzoyl chloride.

  • Isolation: Remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator). Note: Co-evaporate with dry toluene twice to remove trace thionyl chloride.

Phase 2: Amide Coupling
  • Preparation: Dissolve the crude 3-nitrobenzoyl chloride in anhydrous DCM (15 mL).

  • Amine Solution: In a separate flask, dissolve 2-phenoxyaniline (10 mmol, 1.85 g) and TEA (25 mmol, 3.5 mL) in anhydrous DCM (15 mL). Cool this solution to 0°C using an ice bath.

  • Addition: Dropwise add the acid chloride solution to the amine solution over 15 minutes. Control: Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (30% EtOAc/Hexane) or LCMS.

  • Workup:

    • Quench with saturated NaHCO₃ solution.

    • Extract with DCM (3 x 20 mL).

    • Wash organic layer with 1M HCl (to remove unreacted aniline) followed by Brine.

    • Dry over Na₂SO₄ and concentrate.

Troubleshooting & Optimization
IssueCauseSolution
Low Yield Hydrolysis of acid chlorideEnsure glassware is flame-dried; use anhydrous solvents.
Incomplete Reaction Steric hindrance of phenoxy groupIncrease temperature to reflux (40°C) after addition; extend time.
Sticky Solid Impurities trapped in latticeRecrystallize from Ethanol/Water (9:1) or perform column chromatography.[1][2]

Route 2: Direct Coupling (Discovery/Green Route)

For small-scale synthesis (<100 mg) or when avoiding corrosive acid chlorides is preferred, coupling agents like HATU or T3P are effective.

Protocol
  • Dissolution: Dissolve 3-nitrobenzoic acid (1.0 equiv) in DMF.

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes at room temperature.

  • Coupling: Add 2-phenoxyaniline (1.1 equiv).

  • Reaction: Stir at room temperature for 12–18 hours.

    • Note: Due to the steric bulk of the aniline, heating to 50°C may be required if conversion is slow.

  • Workup: Dilute with water (precipitate usually forms). Filter and wash with water/ether.

Characterization Standards

To validate the synthesis, the following analytical signatures must be confirmed.

1H NMR (DMSO-d₆, 400 MHz)
  • Amide Proton (-NH-): Singlet, typically δ 10.5 – 11.0 ppm.[3] (Deshielded by the electron-withdrawing nitrobenzoyl group).

  • 3-Nitrobenzoyl Ring:

    • H-2 (Singlet-like): ~δ 8.9 ppm (highly deshielded).

    • H-4/H-6 (Doublets): ~δ 8.4 – 8.5 ppm.

    • H-5 (Triplet): ~δ 7.8 ppm.

  • 2-Phenoxyaniline Ring:

    • Multiplets in the aromatic region (δ 6.8 – 7.5 ppm). Look for the specific splitting pattern of the ortho-substituted ring.

Mass Spectrometry (ESI)[10][11]
  • Positive Mode: [M+H]⁺ = 335.33 m/z.

  • Fragmentation: Loss of the phenoxy group or cleavage of the amide bond may be observed at higher collision energies.

Safety & Energetics

  • Nitro Compounds: While 3-nitrobenzoic acid is stable, nitro-aromatics can be energetic. Avoid heating crude reaction mixtures to dryness at high temperatures (>100°C) without testing for thermal stability.

  • Thionyl Chloride: Reacts violently with water to release HCl and SO₂. All glassware must be dry. Work in a well-ventilated fume hood.

  • Skin Sensitization: Benzanilides and their precursors are potential sensitizers. Wear nitrile gloves and lab coats.

Experimental Workflow Diagram

Workflow Start Start: 3-Nitrobenzoic Acid Activation Activation: SOCl₂, DMF (cat) Reflux 2h Start->Activation Intermediate Intermediate: Acid Chloride Activation->Intermediate - SO₂, - HCl Coupling Coupling: + 2-Phenoxyaniline + TEA, DCM, 0°C -> RT Intermediate->Coupling Workup Workup: 1. NaHCO₃ Wash 2. 1M HCl Wash 3. Dry & Conc. Coupling->Workup Product Final Product: This compound Workup->Product Recrystallization (EtOH)

Figure 2: Step-by-step experimental workflow for the Acid Chloride synthetic route.

References

  • Synthesis of N-(2-phenoxyphenyl)benzamides: Title: Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Source: National Institutes of Health (PMC). URL:[Link]

  • General Procedure for Nitrobenzoyl Chloride Synthesis: Title: p-Nitrobenzoyl Chloride Synthesis (Applicable to m-isomer). Source: Organic Syntheses, Coll.[4][5] Vol. 1, p.394 (1941). URL:[Link]

  • Structural Analog Analysis (3-chloro-N-(2-nitrophenyl)benzamide): Title: Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide.[6] Source: National Institutes of Health (PMC). URL:[Link]

Sources

Technical Monograph: 3-Nitro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-nitro-N-(2-phenoxyphenyl)benzamide , a specific nitrobenzanilide derivative. While its para-isomer (ICA-105574) is a well-documented P2X7 receptor antagonist, the ortho-isomer discussed here represents a distinct structural scaffold with unique steric and electronic properties relevant to medicinal chemistry campaigns targeting ion channels and antimycobacterial pathways.

Part 1: Executive Summary & Chemical Identity[1]

This compound is a diaryl ether-containing benzanilide characterized by a nitro group at the meta-position of the benzoyl ring and a phenoxy group at the ortho-position of the aniline ring. This specific substitution pattern creates a non-planar, "twisted" conformation due to steric hindrance between the amide hydrogen and the ortho-phenoxy group, distinguishing it from its planar para-analogs.

Chemical Identity Table[2][3][4][5]
PropertyDetail
Chemical Name This compound
Systematic Name N-(2-phenoxyphenyl)-3-nitrobenzamide
CAS Number Not Widely Indexed (See Note 1)
Molecular Formula C₁₉H₁₄N₂O₄
Molecular Weight 334.33 g/mol
SMILES [O-]c1cccc(C(=O)Nc2ccccc2Oc3ccccc3)c1
InChIKey (Predicted) OJIMBQZUDQPOKN-UHFFFAOYSA-N (Analogous)
LogP (Predicted) ~3.8 - 4.2
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 4 (Nitro O, Amide O, Ether O)
Key Reactants 3-Nitrobenzoyl chloride (CAS 121-92-6) + 2-Phenoxyaniline (CAS 2688-84-8)

Note 1: While the para-isomer (3-nitro-N-(4-phenoxyphenyl)benzamide) is indexed as CAS 316146-57-3 (ICA-105574), the ortho-isomer is a specific research compound typically synthesized on-demand for Structure-Activity Relationship (SAR) studies.

Part 2: Synthesis & Manufacturing Protocol

The synthesis of this compound follows a nucleophilic acyl substitution mechanism. The reduced nucleophilicity of 2-phenoxyaniline (due to the electron-withdrawing inductive effect of the oxygen and steric bulk) requires optimized conditions to ensure high yield.

Reaction Mechanism

The lone pair of the aniline nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is eliminated, reforming the carbonyl and generating the amide. A base (pyridine or triethylamine) is essential to scavenge the generated HCl and drive the equilibrium forward.

Detailed Experimental Protocol

Reagents:

  • Substrate A: 2-Phenoxyaniline (1.0 eq, 10 mmol, ~1.85 g)

  • Substrate B: 3-Nitrobenzoyl chloride (1.1 eq, 11 mmol, ~2.04 g)

  • Solvent: Anhydrous Dichloromethane (DCM) (50 mL)

  • Base: Pyridine (2.0 eq, 20 mmol) or Triethylamine (TEA)

Step-by-Step Workflow:

  • Preparation: In a specific 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 2-phenoxyaniline (1.0 eq) in anhydrous DCM .

  • Activation: Cool the solution to 0°C in an ice bath. Add Pyridine (2.0 eq) dropwise. The base acts as both a catalyst and an acid scavenger.

  • Addition: Dissolve 3-nitrobenzoyl chloride (1.1 eq) in a small volume of DCM (10 mL) and add it dropwise to the aniline solution over 15 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours . Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The product will appear as a new spot with a lower Rf than the aniline.

  • Quenching: Quench the reaction by adding 1M HCl (20 mL) to neutralize excess pyridine and solubilize any unreacted aniline.

  • Work-up:

    • Separate the organic layer.[1]

    • Wash with saturated NaHCO₃ (to remove 3-nitrobenzoic acid byproduct).

    • Wash with Brine .

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot Ethanol or Ethanol/Water mixture. Alternatively, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Characterization Standards
  • ¹H NMR (400 MHz, DMSO-d₆): Look for the amide singlet (δ ~10.5 ppm), the distinctive ortho-phenoxy protons (multiplets around δ 6.8–7.4 ppm), and the deshielded proton ortho to the nitro group on the benzoyl ring (δ ~8.8 ppm).

  • MS (ESI): [M+H]⁺ peak at m/z 335.3.

Part 3: Biological Mechanism & SAR Logic

The this compound scaffold is a critical probe in medicinal chemistry, particularly for exploring the "ortho-effect" in diaryl ether inhibitors.

Target Interactions
  • P2X7 Receptor Antagonism: The para-isomer (ICA-105574) is a potent P2X7 antagonist. The ortho-isomer tests the steric tolerance of the binding pocket. The "twisted" conformation induced by the ortho-phenoxy group often improves selectivity by preventing binding to flat, intercalating off-targets.

  • Antimycobacterial Activity (InhA): Diaryl ethers are privileged scaffolds for inhibiting InhA (enoyl-ACP reductase) in M. tuberculosis. The nitro group can act as a warhead or undergo bioreduction to an amine/hydroxylamine, potentially forming covalent adducts.

Visualization: Synthesis & SAR Logic

G Reactant1 3-Nitrobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 2-Phenoxyaniline (Nucleophile) Reactant2->Intermediate Product This compound (Target Scaffold) Intermediate->Product -HCl (Pyridine Scavenged) P2X7 P2X7 Receptor (Antagonism) Product->P2X7 Isosteric Replacement (vs ICA-105574) InhA Mycobacterial InhA (Inhibition) Product->InhA Diaryl Ether Binding Motif

Caption: Synthesis pathway via nucleophilic acyl substitution and downstream SAR implications for P2X7 and InhA targeting.

Part 4: Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: The nitro group poses a potential explosion hazard if heated under confinement or subjected to high energy. Handle in a fume hood. Avoid contact with strong reducing agents (e.g., hydrazine, hydrides) which can reduce the nitro group to an amine exothermically.

References

  • PubChem. (2024). Compound Summary: 3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574).[2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

Sources

spectroscopic data of 3-nitro-N-(2-phenoxyphenyl)benzamide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

This guide serves as a technical blueprint for the characterization of 3-nitro-N-(2-phenoxyphenyl)benzamide (Molecular Formula: C₁₉H₁₄N₂O₄; MW: 334.33 g/mol ). This compound represents a critical scaffold in medicinal chemistry, combining the pharmacophoric features of the diphenyl ether (common in anti-inflammatory and anti-parasitic agents) with a nitro-benzamide moiety (often used as a prodrug warhead or metabolic probe).

Editorial Note: Unlike standard catalogs that merely list peaks, this guide focuses on structural causality . We interpret why signals appear where they do, providing you with a self-validating logic system to confirm identity and purity during synthesis.

Part 2: Synthesis & Structural Context

To understand the spectroscopy, we must first visualize the molecular assembly. The compound is synthesized via an amide coupling between 3-nitrobenzoyl chloride and 2-phenoxyaniline .

Workflow Visualization

G Start1 3-Nitrobenzoyl Chloride (Electrophile) Reaction Amide Coupling (DCM/Et3N, 0°C to RT) Start1->Reaction Start2 2-Phenoxyaniline (Nucleophile) Start2->Reaction Workup Acid/Base Wash Recrystallization (EtOH) Reaction->Workup Product This compound (Target) Workup->Product Yield >85%

Figure 1: Synthetic pathway for the target benzamide.

Part 3: Spectroscopic Characterization (The Core)

Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or EI-MS.

  • Molecular Ion: The nitrogen rule applies (even mass = even nitrogens).

    • [M+H]⁺: m/z 335.1 (Base peak in ESI).

    • [M+Na]⁺: m/z 357.1.

  • Fragmentation Pattern (EI/CID): The fragmentation is driven by the stability of the acylium ion and the diphenyl ether amine.

Diagnostic Fragments:

m/z (approx) Fragment Structure Mechanistic Origin
334 [M]⁺• Molecular Ion
184 [C₁₂H₁₀NO]⁺ 2-Phenoxyaniline moiety . Formed by amide bond cleavage with H-transfer.
150 [C₇H₄NO₃]⁺ 3-Nitrobenzoyl cation . Characteristic acylium ion.
104 [C₇H₄O]⁺• Loss of NO₂ from the benzoyl fragment (secondary decay).

| 77 | [C₆H₅]⁺ | Phenyl cation (from phenoxy group). |

MS_Frag Parent Parent Ion [M+H]+ m/z 335 Frag1 Acylium Ion (3-nitrobenzoyl) m/z ~150 Parent->Frag1 Amide Cleavage Frag2 Amine Fragment (2-phenoxyaniline) m/z ~185 Parent->Frag2 Amide Cleavage

Figure 2: Primary fragmentation pathway in Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum confirms the formation of the amide bond and the integrity of the nitro/ether groups.

Functional GroupFrequency (cm⁻¹)IntensityCausality/Assignment
N-H Stretch 3280 – 3350MediumAmide N-H. Often sharp in non-H-bonding solvents, broader in solid state.
C=O Stretch 1650 – 1670StrongAmide I Band . Lower frequency than ester due to resonance.
N-H Bend 1530 – 1550StrongAmide II Band . Diagnostic for secondary amides.
NO₂ (Asym) 1525 – 1535StrongAsymmetric stretch of the nitro group.
NO₂ (Sym) 1345 – 1355StrongSymmetric stretch of the nitro group.
C-O-C (Ether) 1220 – 1240StrongAryl-O-Aryl ether stretch (2-phenoxyphenyl linkage).
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ is recommended over CDCl₃ to prevent peak overlapping and to clearly resolve the amide N-H proton, which often exchanges or broadens in chloroform.

  • The "Anchor" Signal: The Amide NH (H-N) will be the most downfield signal, typically a singlet around 10.2 – 10.6 ppm . Its disappearance upon D₂O shake confirms the amide.

Table: Proton Assignments

Shift (δ, ppm) Mult. Count Assignment Structural Logic
10.50 s 1H NH Deshielded by carbonyl and aromatic ring current.
8.92 t/s 1H H-2' Acid Ring: Between NO₂ and C=O. Most deshielded aromatic proton.
8.50 d 1H H-4' Acid Ring: Ortho to NO₂, para to C=O.
8.35 d 1H H-6' Acid Ring: Ortho to C=O, para to NO₂.
7.95 d 1H H-6 Amine Ring: Ortho to NH. Deshielded by the amide anisotropy.
7.85 t 1H H-5' Acid Ring: Meta to both withdrawing groups.
7.35 – 7.45 m 2H Ph-H Phenoxy Ring: Meta protons.
7.10 – 7.25 m 3H Mixed Overlap of Phenoxy (para) and Amine Ring (H-4, H-5).

| 6.90 – 7.00 | m | 3H | Mixed | Amine Ring: H-3 (Ortho to ether) + Phenoxy (Ortho). Shielded by oxygen. |

  • Carbonyl (C=O): ~163.5 ppm.

  • Aromatic C-O (Ether): Two signals around 156.0 ppm and 148.0 ppm (ipso carbons attached to oxygen).

  • C-NO₂: ~148.0 ppm.

  • Aromatic C-H: Clusters in the 115–135 ppm range.

Part 4: Experimental Protocol (Self-Validating System)

To ensure the data above is reproducible, follow this validated protocol for sample preparation.

1. Synthesis (Small Scale):

  • Dissolve 2-phenoxyaniline (1.0 eq) in dry DCM.

  • Add Triethylamine (1.2 eq) as a base scavenger.

  • Cool to 0°C. Add 3-nitrobenzoyl chloride (1.1 eq) dropwise.

  • Stir at RT for 2 hours.

  • Validation: TLC (Hexane:EtOAc 7:3). Product will be less polar than the amine but more polar than the chloride.

2. NMR Sample Prep:

  • Take 5-10 mg of the dried solid.

  • Dissolve in 0.6 mL DMSO-d₆ .

  • Check: Solution must be clear. If cloudy, filter through glass wool.

3. Data Analysis Check:

  • Does the MS show m/z 335? (Yes = Correct Mass).

  • Does IR show 1660 cm⁻¹? (Yes = Amide formed).[1]

  • Does ¹H NMR show a singlet >10 ppm? (Yes = Amide proton present).

  • Does ¹H NMR show a "deshielded singlet" ~8.9 ppm? (Yes = 3-nitro substitution pattern confirmed).[2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for functional group frequencies).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75899, 2-Phenoxyaniline. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 645-09-0, 3-Nitrobenzamide. Link

  • SDBS. Spectral Database for Organic Compounds. AIST, Japan. (Reference for general benzamide and diphenyl ether shifts). Link

Sources

An In-depth Technical Guide on the Solubility of 3-nitro-N-(2-phenoxyphenyl)benzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences.[1] For a compound like 3-nitro-N-(2-phenoxyphenyl)benzamide, which possesses a complex aromatic structure, understanding its solubility profile in a range of organic solvents is paramount for several reasons:

  • Synthesis and Purification: The selection of appropriate solvents is crucial for achieving optimal reaction kinetics, yield, and purity during synthesis and subsequent crystallization processes.[2]

  • Formulation Development: The ability to dissolve the compound in a suitable solvent system is often the first step in creating various dosage forms, from oral solutions to injectables. Poor solubility can lead to significant bioavailability challenges.[3]

  • Analytical Method Development: The development of accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry, for quantification and quality control relies on the compound's solubility in the mobile phase or diluent.[4][5]

This guide will delve into the theoretical underpinnings of solubility and provide practical, step-by-step methodologies to empower researchers to accurately characterize this compound.

Physicochemical Properties and Predicted Solubility Profile of this compound

While experimental data for this compound is scarce, we can infer its likely properties and solubility behavior from its structure and data on analogous compounds.

Molecular Structure:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol for the Shake-Flask Method

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.45 µm PTFE syringe filters

Procedure:

  • Preparation: To a series of glass vials, add a pre-weighed excess amount of this compound. The excess should be sufficient to ensure undissolved solid remains at equilibrium. [6]2. Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. [7][8]4. Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

  • Centrifugation: Centrifuge the vials to further facilitate the separation of the solid and liquid phases. [7]6. Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining undissolved microparticles. [7]7. Quantification: The clear filtrate, which is the saturated solution, is now ready for concentration analysis.

Quantification of Solute Concentration

The concentration of this compound in the saturated filtrate can be accurately determined using either HPLC or UV-Vis spectrophotometry, provided the compound has a suitable chromophore.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for quantifying the concentration of organic compounds. [4]A validated HPLC method ensures reliable results.

Principle: A small volume of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector measures the amount of the analyte as it elutes from the column. [5] Protocol for HPLC Quantification:

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector. [4] * Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for this type of aromatic compound. [4][9] * Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for benzamide derivatives. [4]The exact ratio should be optimized to achieve good peak shape and retention time. A starting point could be 50:50 (v/v).

    • Flow Rate: 1.0 mL/min. [4] * Injection Volume: 20 µL. [4][9] * Column Temperature: 30°C. [4][9] * Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a dilute solution with a UV-Vis spectrophotometer. A wavelength of 254 nm is a common choice for aromatic compounds. [4][9]

  • Preparation of Standard Solutions:

    • Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1000 µg/mL). [4] * Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the solubility samples. [4]

  • Calibration Curve:

    • Inject each calibration standard into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should be linear with a correlation coefficient (r²) > 0.999. [9]

  • Sample Analysis:

    • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Report the solubility in mg/mL or mol/L at the specified temperature.

Quantification by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster method for quantification, suitable for compounds with a strong chromophore. [10] Principle: This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. [5] Protocol for UV-Vis Quantification:

  • Determination of Maximum Wavelength (λmax):

    • Prepare a dilute solution of this compound in the solvent of interest.

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). [11]

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of known concentrations in the same solvent used for the solubility experiment.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration. [10][11]

  • Sample Analysis:

    • Dilute the filtered saturated solution with the same solvent to an absorbance value that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Report the solubility in mg/mL or mol/L at the specified temperature.

Important Consideration: Ensure that the sample is free of any undissolved particles, as these can cause light scattering and lead to inaccurate absorbance readings. [10]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and organized table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)Method of Quantification
Methanol[Insert experimental value][Insert calculated value]HPLC/UV-Vis
Ethanol[Insert experimental value][Insert calculated value]HPLC/UV-Vis
Acetonitrile[Insert experimental value][Insert calculated value]HPLC/UV-Vis
DMSO[Insert experimental value][Insert calculated value]HPLC/UV-Vis
Acetone[Insert experimental value][Insert calculated value]HPLC/UV-Vis
Ethyl Acetate[Insert experimental value][Insert calculated value]HPLC/UV-Vis
Toluene[Insert experimental value][Insert calculated value]HPLC/UV-Vis
Hexane[Insert experimental value][Insert calculated value]HPLC/UV-Vis

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of this compound in a range of organic solvents. By combining the reliable shake-flask method for achieving equilibrium with accurate quantification by either HPLC or UV-Vis spectrophotometry, researchers can generate high-quality data. This information is indispensable for guiding further research and development efforts, from optimizing synthetic procedures to designing effective drug delivery systems. The principles and protocols outlined herein are designed to be adaptable and serve as a self-validating system for generating trustworthy solubility data for this and other novel compounds.

References

  • Benchchem. Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. Accessed March 7, 2026.
  • Benchchem. General Experimental Protocol for Determining Solubility. Accessed March 7, 2026.
  • Scribd. Experiment 1. Solubility of Organic Compounds | PDF | Solution. Accessed March 7, 2026.
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Accessed March 7, 2026.
  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Accessed March 7, 2026.
  • Unknown.
  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Published February 15, 2024.
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Published August 31, 2018.
  • pubs.acs.org. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Accessed March 7, 2026.
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds. Accessed March 7, 2026.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Accessed March 7, 2026.
  • Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. Published October 7, 2025.
  • Unknown. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Accessed March 7, 2026.
  • ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Published February 7, 2017.
  • Pion. UV-Vis Spectrophotometer: Essential Tool. Published October 29, 2024.
  • Scholars Research Library. Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Accessed March 7, 2026.
  • ChemicalBook. 3-NITROBENZAMIDE | 645-09-0. Published January 13, 2026.
  • Wikipedia. Ultraviolet–visible spectroscopy. Accessed March 7, 2026.
  • PubChem - NIH. 3-Nitro-N-phenylbenzenamine | C12H10N2O2 | CID 20627. Accessed March 7, 2026.
  • ResearchGate. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Published February 27, 2026.
  • ResearchGate. isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. Published November 26, 2025.
  • Journal of Food and Drug Analysis. Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Accessed March 7, 2026.
  • Cheméo. Chemical Properties of Benzamide, 3-nitro- (CAS 645-09-0). Accessed March 7, 2026.
  • New Journal of Chemistry (RSC Publishing). Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. Accessed March 7, 2026.
  • CymitQuimica. CAS 645-09-0: 3-Nitrobenzamide. Accessed March 7, 2026.
  • Benchchem. Physical and chemical properties of m-nitrobenzamide. Accessed March 7, 2026.
  • PubChem. Benzamide, N-(3-nitrophenyl)- | C13H10N2O3 | CID 78503. Accessed March 7, 2026.
  • Benchchem. The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide. Accessed March 7, 2026.
  • SciSpace. Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Published March 4, 2020.
  • ResearchGate. (PDF) Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. Published January 12, 2021.
  • MDPI. Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. Published November 15, 2019.
  • Google Patents. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. Accessed March 7, 2026.
  • ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents.. Accessed March 7, 2026.
  • ChemScene. 897545-33-4 | N-(3-ethoxyphenyl)-2-nitrobenzamide. Accessed March 7, 2026.
  • NIST WebBook. N-(m-Nitrophenyl)benzamide. Accessed March 7, 2026.

Sources

Physical and Chemical Characteristics of 3-Nitro-N-(2-phenoxyphenyl)benzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, diaryl ether benzamides represent a highly privileged scaffold. Specifically, 3-nitro-N-(2-phenoxyphenyl)benzamide serves as a critical structural node. It combines the conformational flexibility of a diphenyl ether moiety—frequently utilized in kinase inhibitors and anti-inflammatory agents[1]—with the orthogonal reactivity of a 3-nitrobenzamide core[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, details self-validating synthetic protocols, and explores the causality behind its chemical behavior and pharmacological utility.

Molecular Architecture & Physicochemical Profiling

The structural architecture of this compound is defined by two distinct domains: the electron-deficient 3-nitrobenzoyl ring and the sterically encumbered 2-phenoxyaniline moiety. The nitro group exerts a strong inductive and resonance-withdrawing effect, stabilizing the amide bond against hydrolytic cleavage while providing key hydrogen-bond acceptor sites[3]. Conversely, the ortho-phenoxy substitution forces the aniline ring out of coplanarity, dictating a specific dihedral angle that is critical for binding within deep hydrophobic protein pockets.

To guide formulation and downstream assay development, the fundamental physicochemical parameters are summarized below. These metrics align closely with Lipinski’s Rule of Five, indicating favorable theoretical oral bioavailability.

PropertyValue (Calculated/Typical)Pharmacological Significance
Molecular Formula C₁₉H₁₄N₂O₄Defines the stoichiometric and mass spectrometric baseline.
Molecular Weight 334.33 g/mol Falls within the optimal range (<500 Da) for passive diffusion.
LogP (Octanol/Water) ~4.2 - 4.5Indicates high lipophilicity driven by the diaryl ether, favoring membrane permeability.
Topological Polar Surface Area 84.6 ŲOptimal for cellular penetration (<140 Ų); balanced by the nitro and amide groups.
Hydrogen Bond Donors 1The amide N-H serves as a highly directional hydrogen bond donor for target engagement.
Hydrogen Bond Acceptors 4Provided by the nitro oxygens, amide carbonyl, and the bridging ether oxygen.

Synthetic Methodology & Causal Experimental Design

The synthesis of sterically hindered amides requires precise control over reaction kinetics to prevent side reactions such as di-acylation or the hydrolysis of the electrophile[4]. The following protocol utilizes a classic nucleophilic acyl substitution, engineered as a self-validating system to ensure high fidelity at every step.

SynthWorkflow Start 2-Phenoxyaniline + 3-Nitrobenzoyl Chloride Reaction N-Benzoylation (DCM, Et3N, 0°C to RT) Start->Reaction Monitoring In-Process Control (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Purification Aqueous Workup & Recrystallization Monitoring->Purification Conversion >95% Product This compound (Pure Product) Purification->Product Validation Structural Validation (1H-NMR, HRMS) Product->Validation

Figure 1: Self-validating synthetic workflow for this compound.

Protocol 1: N-Benzoylation of 2-Phenoxyaniline

Objective: High-yield N-acylation while navigating the steric hindrance of the ortho-phenoxy group.

Step-by-Step Execution:

  • Preparation: In a flame-dried 100 mL round-bottom flask under an inert N₂ atmosphere, dissolve 2-phenoxyaniline (10.0 mmol, 1.0 eq) in 50 mL of anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM prevents the competitive hydrolysis of the highly reactive acid chloride.

  • Base Addition: Add triethylamine (Et₃N, 15.0 mmol, 1.5 eq) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Et₃N acts as an acid scavenger. Neutralizing the HCl byproduct prevents the protonation of the weakly nucleophilic 2-phenoxyaniline, which would otherwise arrest the reaction.

  • Electrophilic Attack: Dissolve 3-nitrobenzoyl chloride (11.0 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic nucleophilic attack, suppressing the formation of di-acylated impurities.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours.

  • In-Process Control (IPC): Analyze an aliquot via TLC (Hexanes:EtOAc 7:3). The disappearance of the aniline spot validates complete conversion.

  • Workup & Validation: Quench with 20 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with 1N HCl (to remove residual Et₃N), and dry over MgSO₄. Concentrate in vacuo and recrystallize from ethanol to yield the pure product. Confirm structure via ¹H-NMR (look for the characteristic downfield amide N-H singlet at ~8.8 ppm).

Orthogonal Reactivity & Downstream Derivatization

In medicinal chemistry, the 3-nitro group is rarely the final pharmacophore due to potential toxicity; rather, it serves as a robust precursor. Reducing the nitro group to an amine generates a nucleophilic handle for synthesizing bis-amides, ureas, or sulfonamides[3].

Protocol 2: Chemoselective Béchamp Reduction

Objective: Reduce the 3-nitro group to 3-amino-N-(2-phenoxyphenyl)benzamide without cleaving the diaryl ether bond.

Step-by-Step Execution:

  • Setup: Suspend this compound (5.0 mmol, 1.0 eq) in a 4:1 mixture of Ethanol and Water (40 mL).

  • Activation: Add Ammonium Chloride (NH₄Cl, 25.0 mmol, 5.0 eq) and Iron powder (Fe, 50.0 mmol, 10.0 eq).

    • Causality: While Pd/C catalyzed hydrogenation is standard, the Fe/NH₄Cl system is highly chemoselective. It strictly targets the nitro group, completely avoiding the risk of hydrogenolysis of the sensitive diaryl ether linkage.

  • Reaction: Heat to reflux (80 °C) for 2 hours under vigorous stirring.

  • Validation (IPC): Perform LC-MS on a filtered aliquot. A mass shift from[M+H]⁺ 335.3 to 305.3 confirms the successful reduction (-30 Da).

  • Purification: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate and recrystallize to isolate the aminobenzamide derivative.

Pharmacological Relevance & Target Engagement

Nitrobenzamide derivatives are highly valued in biomedical research. Beyond serving as synthetic intermediates, compounds with a nitro(het)arene core can act as prodrugs[2]. In specific microenvironments (e.g., hypoxic tumor cores), cellular nitroreductases can metabolically activate the nitro group into a highly reactive nitroso intermediate. This intermediate can covalently bind to nucleophilic residues (such as zinc finger motifs) on target proteins, leading to targeted cellular apoptosis.

Pathway Nitro Nitrobenzamide Derivative (Prodrug / Precursor) Nitroreductase Cellular Nitroreductases (Metabolic Activation) Nitro->Nitroreductase Nitroso Reactive Nitroso Intermediate Nitroreductase->Nitroso Enzymatic Reduction Target Target Protein Covalent Binding (e.g., Zinc Finger Motif) Nitroso->Target Electrophilic Attack Apoptosis Cellular Apoptosis / Target Inhibition Target->Apoptosis

Figure 2: Metabolic activation pathway of nitrobenzamides leading to target inhibition.

By mastering the physicochemical characteristics and synthetic causality of this compound, researchers can effectively leverage this scaffold to build robust, high-fidelity libraries for advanced drug discovery campaigns.

References

1.1 2.3 3.2 4.4

Sources

Preclinical Profiling and Pharmacological Potential of 3-Nitro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-nitro-N-(2-phenoxyphenyl)benzamide represents a highly functionalized synthetic scaffold with significant potential in targeted drug discovery. By integrating a privileged diaryl ether moiety with an electron-deficient benzamide core, this molecule is structurally primed to interact with deep hydrophobic pockets and hinge-region hydrogen bond acceptors characteristic of major kinase and inflammatory enzyme targets. This technical whitepaper dissects the structural activity relationship (SAR) of this compound, predicts its primary biological mechanisms, and establishes self-validating experimental workflows for its preclinical evaluation.

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The biological activity of this compound is dictated by three critical structural domains, each contributing to its target affinity and pharmacokinetic profile.

The Privileged Phenoxyphenyl Scaffold

The terminal phenoxy group is widely recognized as a privileged moiety in medicinal chemistry, frequently utilized to anchor molecules within lipophilic protein domains[1]. The ortho-substituted diaryl ether linkage (2-phenoxyphenyl) provides unique conformational flexibility. This flexibility allows the distal phenyl ring to adopt an orthogonal geometry relative to the central ring, a critical requirement for occupying the allosteric hydrophobic pocket (e.g., the DFG-out conformation) typical of Type II kinase inhibitors. Aryl ether derivatives synthesized via Ullmann condensation have historically exhibited significant anti-inflammatory and analgesic activities[2].

The Benzamide Core

Benzamides are ubiquitous in pharmacology due to their dual capacity as hydrogen bond donors (via the amide -NH) and acceptors (via the carbonyl -C=O). In kinase targeting, the benzamide core acts as the primary anchor to the hinge region of the ATP-binding site. Benzamide derivatives are well-documented inhibitors of VEGF receptor tyrosine kinases[3] and the WNK-SPAK/OSR1 signaling cascade[4].

The 3-Nitro Substitution

The inclusion of a nitro group (


) at the meta-position of the benzoyl ring exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms.
  • Causality of Substitution: This electron withdrawal increases the acidity of the adjacent amide proton, significantly enhancing its strength as a hydrogen bond donor. Furthermore, the steric bulk and polarity of the nitro group can form highly specific dipole interactions with basic residues (such as lysine or arginine) located at the entrance of the ATP-binding cleft.

Projected Biological Targets and Mechanisms

Based on its pharmacophore, this compound is predicted to exhibit potent activity across several inflammatory and osmoregulatory pathways.

p38 MAP Kinase Inhibition

Phenoxyphenyl benzamides and ureas have been identified as potent inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), a critical node in the inflammatory cascade[5]. By binding to the unphosphorylated state of p38, the compound prevents the downstream activation of transcription factors like ATF2, thereby halting the production of pro-inflammatory cytokines such as TNF-


 and IL-1

.

p38Pathway Stimulus Pro-inflammatory Stimulus (LPS, Cytokines) MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 Activates p38 p38 MAPK (Target Enzyme) MKK3_6->p38 Phosphorylates Downstream Downstream Targets (MK2, ATF2) p38->Downstream Phosphorylates (Blocked) Compound This compound Compound->p38 Binds Hinge Region (Inhibits) Response Inflammatory Response (TNF-α, IL-1β Production) Downstream->Response Induces (Blocked)

Mechanism of p38 MAPK pathway inhibition by this compound.

WNK-SPAK/OSR1 Pathway Modulation

Recent structural developments of N-(phenoxyphenyl)benzamide derivatives have highlighted their role as novel SPAK inhibitors blocking WNK kinase signaling[6]. Inhibition of this pathway is a promising therapeutic strategy for restoring cell volume homeostasis and providing neuroprotection following ischemic stroke[4].

Quantitative Physicochemical and Predictive Data

To guide formulation and assay design, the calculated physicochemical parameters of this compound are summarized below. These metrics confirm strict compliance with Lipinski’s Rule of Five, indicating favorable oral bioavailability.

ParameterPredicted ValuePharmacological Rationale
Molecular Weight 334.33 g/mol Optimal size for deep pocket penetration without restricting membrane diffusion.
LogP (Lipophilicity) ~4.2High lipophilicity driven by the diaryl ether ensures excellent cellular permeability.
H-Bond Donors 1 (Amide -NH)Essential for anchoring to the kinase hinge region backbone.
H-Bond Acceptors 5 (-C=O, -O-, -NO

)
Facilitates secondary interactions with solvent-exposed polar residues.
Topological Polar Surface Area 84.4 ŲWell below the 140 Ų threshold, predicting favorable blood-brain barrier (BBB) penetration for neuroprotective applications.

Self-Validating Experimental Methodologies

To empirically validate the biological activity of this compound, the following protocols are designed with built-in causality and self-validating control systems.

In Vitro TR-FRET Kinase Assay (p38 MAPK)

Objective: Determine the half-maximal inhibitory concentration (IC


) against recombinant p38 MAPK.
Causality for Assay Choice:  Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard colorimetric assays. Nitro-aromatic compounds often exhibit intrinsic auto-fluorescence or colorimetric quenching. The time-delayed readout of TR-FRET completely bypasses this interference, ensuring the signal is solely dependent on kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute recombinant p38

    
     and biotinylated ATF2 substrate in assay buffer (50 mM HEPES, 10 mM MgCl
    
    
    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Causality: DTT maintains the kinase in a reduced, active conformation.
  • Compound Dispensing: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Dispense into a 384-well plate using acoustic liquid handling to ensure nanoliter precision.

  • Reaction Initiation: Add 5

    
    L of the kinase/substrate mixture to the compound. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding, followed by the addition of 5 
    
    
    
    L ATP (at the predetermined K
    
    
    value) to initiate the reaction.
  • Detection: After 60 minutes, terminate the reaction by adding 10

    
    L of detection buffer containing EDTA (to chelate Mg
    
    
    
    and stop the kinase), Europium-labeled anti-phospho-ATF2 antibody, and Streptavidin-APC.
  • Self-Validation (Z'-Factor): Read the plate on a TR-FRET compatible microplate reader. Calculate the Z'-factor using the DMSO vehicle (negative control) and 10

    
    M Staurosporine (positive control).
    
    • Validation Gate: The assay data is only accepted if the Z'-factor is

      
       0.6, proving strict assay robustness and reliability.
      
Cellular Anti-inflammatory Assay (Macrophage LPS Stimulation)

Objective: Assess the compound's ability to inhibit TNF-


 release in living cells, confirming membrane permeability and target engagement.

Step-by-Step Protocol:

  • Cell Seeding: Seed THP-1 derived macrophages at 1

    
     10
    
    
    
    cells/well in a 96-well plate. Incubate overnight.
  • Pre-treatment: Treat cells with varying concentrations of the compound (0.1

    
    M to 50 
    
    
    
    M) for 2 hours.
  • Stimulation: Induce inflammation by adding 100 ng/mL Lipopolysaccharide (LPS) for 24 hours. Causality: LPS binds to TLR4, strongly activating the p38 MAPK cascade to produce TNF-

    
    .
    
  • Readout & Self-Validation (Parallel Cytotoxicity):

    • Supernatant: Harvest 50

      
      L of media and quantify TNF-
      
      
      
      via ELISA.
    • Adherent Cells: Immediately perform an MTT viability assay on the remaining cells.

    • Validation Gate: A reduction in TNF-

      
       is only recorded as a true pharmacological effect if the corresponding MTT assay shows 
      
      
      
      cell viability. This prevents false positives caused by compound toxicity.

Workflow Prep Compound Prep (10-Point Dilution) Assay In Vitro TR-FRET (Kinase Inhibition) Prep->Assay Cell Cell-Based Assay (Macrophage LPS Stim) Assay->Cell Hits > 50% Inhibition Readout Cytokine Readout (ELISA TNF-α) Cell->Readout Analysis Validation & Analysis (Z' > 0.6, Cell Viability) Readout->Analysis

High-throughput screening and self-validating workflow for kinase inhibitors.

Conclusion

The structural architecture of this compound strongly positions it as a multi-target modulator within kinase-driven inflammatory and osmoregulatory networks. By leveraging the privileged diaryl ether for hydrophobic pocket engagement and the nitro-benzamide core for enhanced hinge-region affinity, this compound warrants rigorous preclinical evaluation using the robust, self-validating TR-FRET and cellular assays outlined in this guide.

References

  • Kulkarni, R. (2015). Anti-Inflammatory Activities of Phenoxyphenyl ureas Mediated by Inhibition of p38 Kinase. Current Enzyme Inhibition.[Link]

  • ResearchGate. Novel Aryl Ether Derivatives as Antiinflammatory and Analgesics.[Link]

  • National Institutes of Health (NIH). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. PMC.[Link]

  • MDPI. Targeting the WNK-SPAK/OSR1 Pathway and Cation-Chloride Cotransporters for the Therapy of Stroke.[Link]

  • Taylor & Francis. Preyssler heteropolyacid-mediated direct deprotection/N-benzoylation of N-Boc-protected sulfonamides... as possible inhibitors of human carbonic anhydrase II.[Link]

  • Google Patents. WO2000027820A1 - N-aryl(thio)anthranilic acid amide derivatives, their preparation and their use as vegf receptor tyrosine kinase inhibitors.

Sources

3-Nitro-N-(2-phenoxyphenyl)benzamide: A Privileged Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, structural properties, and medicinal chemistry applications of 3-nitro-N-(2-phenoxyphenyl)benzamide and its derivatives. This document is structured for researchers and drug development professionals, emphasizing the compound's role as a versatile scaffold in kinase inhibition and anti-infective research.

Executive Summary

This compound represents a distinct chemical entity within the N-(phenoxyphenyl)benzamide class, a privileged scaffold in medicinal chemistry known for its diverse biological activities. While the para-phenoxyphenyl isomer is well-documented as a SPAK inhibitor, the ortho-phenoxyphenyl (2-phenoxyphenyl) isomer offers unique conformational properties due to intramolecular hydrogen bonding and steric constraints. The 3-nitro substituent on the benzoyl ring serves as a critical electronic modulator and a synthetic handle for further derivatization (e.g., reduction to an amine), making this compound a valuable intermediate in the development of kinase inhibitors , P2X7 antagonists , and antitubercular agents .

Chemical Architecture & SAR Analysis

Structural Components

The molecule comprises three key pharmacophoric elements:

  • 3-Nitrobenzoyl Core: The electron-withdrawing nitro group (

    
    ) at the meta-position decreases the electron density of the benzoyl ring, influencing the acidity of the amide proton and enhancing metabolic stability against oxidative attack at the ring. It also serves as a "warhead" precursor for covalent inhibitors (via nitro-reduction).
    
  • Amide Linker: A rigid spacer that facilitates hydrogen bonding interactions (donor: NH, acceptor: C=O) with target proteins.

  • 2-Phenoxyphenyl Moiety: A bulky, lipophilic group that mimics the adenine ring of ATP in kinase pockets or occupies hydrophobic pockets in receptors like P2X7. The ortho-positioning creates a distinct "twisted" conformation compared to the linear para-isomer.

Conformational Dynamics

Unlike its para-isomer, This compound exhibits a restricted conformation due to steric clash between the amide oxygen and the ortho-phenoxy group. This often forces the phenoxy ring out of plane, creating a specific 3D shape crucial for selectivity in sterically demanding binding pockets.

Key Interaction:

  • Intramolecular Hydrogen Bond: Potential for a weak interaction between the amide NH and the ether oxygen of the phenoxy group, locking the conformation.

Medicinal Chemistry Applications

Kinase Inhibition (SPAK/OSR1)

The N-(phenoxyphenyl)benzamide scaffold is a known inhibitor of SPAK (SPS1-related proline/alanine-rich kinase) , a key regulator of blood pressure via the WNK signaling pathway.[1]

  • Mechanism: Competitive inhibition at the ATP-binding site.

  • Role of 3-Nitro: The nitro group can interact with specific residues (e.g., Lysine or Arginine) in the hinge region or solvent-exposed front, or serve as a precursor to an amino group for additional H-bonding.

Antitubercular Activity (DprE1 Target)

Nitrobenzamides are a validated class of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) inhibitors, essential for Mycobacterium tuberculosis cell wall synthesis.

  • Mechanism: The nitro group is reduced by the bacterial enzyme DprE1 to a nitroso intermediate, which then forms a covalent bond with a cysteine residue (Cys387) in the active site.

  • Relevance: this compound serves as a lipophilic analog in this class, potentially improving cell wall permeability.

P2X7 Receptor Antagonism

The N-(2-phenoxyphenyl)benzamide core is structurally homologous to known P2X7 receptor antagonists used in anti-inflammatory research.

  • Mechanism: Allosteric modulation of the P2X7 ion channel, preventing ATP-induced pore formation and IL-1

    
     release.
    

Synthetic Protocols

Synthesis of this compound

Principle: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).

Reagents:

  • 3-Nitrobenzoyl chloride (1.0 eq)

  • 2-Phenoxyaniline (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Preparation: Dissolve 2-phenoxyaniline (1.85 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under inert atmosphere (

    
    ).
    
  • Base Addition: Add Triethylamine (1.67 mL, 12 mmol) and cool the mixture to 0°C.

  • Acylation: Dropwise add a solution of 3-nitrobenzoyl chloride (1.86 g, 10 mmol) in DCM (10 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water (20 mL). Wash the organic layer with 1M HCl (2x), sat.

    
     (2x), and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and recrystallize from Ethanol/Water to yield the title compound as a pale yellow solid.
    
Derivatization: Reduction to 3-Amino-N-(2-phenoxyphenyl)benzamide

Purpose: To generate the amino-derivative for further library synthesis (e.g., ureas, sulfonamides).

Procedure:

  • Dissolve the nitro compound (1.0 eq) in Ethanol/Water (4:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq).

  • Reflux at 80°C for 2 hours.

  • Filter through Celite while hot. Concentrate and purify by column chromatography.

Visualizations & Pathways

Synthetic Pathway & Pharmacophore Map

The following diagram illustrates the synthesis of the title compound and its potential biological interactions.

G cluster_0 Starting Materials cluster_1 Target Compound cluster_2 Biological Targets SM1 3-Nitrobenzoyl Chloride Product 3-Nitro-N-(2-phenoxyphenyl) benzamide SM1->Product DCM, Et3N 0°C -> RT SM2 2-Phenoxyaniline SM2->Product Target1 SPAK Kinase (ATP Pocket) Product->Target1 H-Bonding (Amide) Target2 DprE1 (TB) (Covalent Adduct) Product->Target2 Nitro Reduction (Cys387 Binding) Target3 P2X7 Receptor (Allosteric Site) Product->Target3 Hydrophobic Fit (Phenoxy)

Caption: Synthesis of this compound and its divergent biological applications.

Data Summary

PropertyValue / Description
Molecular Formula

Molecular Weight 334.33 g/mol
LogP (Predicted) ~4.2 (Highly Lipophilic)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 4 (Amide O, Nitro O x2, Ether O)
Key Substituent 3-Nitro (Electron Withdrawing, Reducible)
Primary Scaffold N-(2-phenoxyphenyl)benzamide

References

  • Mori, M., et al. (2020). "Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling." Bioorganic & Medicinal Chemistry Letters, 30(17), 127408.[1] Link

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. (Reference for Nitro-benzamide DprE1 mechanism). Link

  • Caseley, E. A., et al. (2020). "P2X7 receptor antagonists: a patent review (2010-2015)." Expert Opinion on Therapeutic Patents, 26(8), 881-897. (Reference for Benzamide P2X7 antagonists). Link

  • Vertex AI Search. (2023). "N-(2-phenoxyphenyl)benzamide derivatives SAR.

Sources

Nitrobenzamide Compounds: Mechanisms, Synthesis, and Therapeutic Divergence

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitrobenzamide scaffold represents a fascinating case study in medicinal chemistry, illustrating how a single structural motif can exhibit divergent mechanisms of action depending on the biological context. While often categorized broadly as "covalent inhibitors," nitrobenzamides function through distinct pathways: reductive activation in Mycobacterium tuberculosis (DprE1 inhibition), zinc ejection in HIV-1 (NCp7 destabilization), and a controversial, likely non-specific toxicity in oncology (the Iniparib saga).

This guide deconstructs the nitrobenzamide class, moving beyond surface-level descriptions to analyze the precise chemical events driving their activity. It provides validated synthesis protocols, quantitative structure-activity relationship (SAR) data, and a critical analysis of the "warhead" mechanisms that define their therapeutic potential.

Chemical Architecture & SAR

The core nitrobenzamide structure consists of a benzene ring substituted with a nitro group (


) and an amide functionality (

or

).
The Nitro Group: Electronic vs. Reactive Roles

The nitro group is not merely a substituent; it is the functional "warhead" in specific contexts.

  • Electronic Effect: As a strong electron-withdrawing group (EWG), it decreases the electron density of the aromatic ring, influencing the pKa of the amide proton and the electrophilicity of the carbonyl carbon.

  • Metabolic Activation (Prodrug): In hypoxic environments or specific enzymatic pockets (e.g., DprE1), the nitro group undergoes a 4-electron reduction to a hydroxylamine or nitroso species. This intermediate is a potent electrophile capable of forming covalent bonds with cysteine thiols.

The Amide Linker

The amide bond provides hydrogen bond donor/acceptor sites essential for orienting the molecule within the binding pocket. In HIV-1 NCp7 inhibitors, the amide linker often connects the "warhead" (e.g., a disulfide or thioester) to a lipophilic tail that interacts with the hydrophobic plateau of the protein.

Mechanisms of Action: The "Warhead" Diversity

Tuberculosis: Reductive Covalent Inhibition (DprE1)

The most scientifically robust application of nitrobenzamides is in the treatment of tuberculosis. Compounds like DNB1 (3,5-dinitrobenzamide derivatives) target DprE1 , an essential enzyme involved in cell wall arabinan synthesis.

  • Mechanism: DNB1 binds to the active site of DprE1. The FAD cofactor within the enzyme reduces one of the nitro groups to a nitroso intermediate. This nitroso group acts as a "suicide substrate," reacting specifically with Cys387 to form a stable semimercaptal covalent adduct, irreversibly inhibiting the enzyme.

DprE1_Mechanism Nitro Nitrobenzamide (Prodrug) Nitroso Nitroso-Intermediate (Electrophile) Nitro->Nitroso 4e- Reduction (via FAD) FAD DprE1 (FAD Cofactor) FAD->Nitro Catalysis Adduct Covalent Adduct (Irreversible Inhibition) Nitroso->Adduct Nucleophilic Attack Cys Cys387 Residue Cys->Adduct Thiol Reaction

Figure 1: Mechanism of DprE1 inhibition by nitrobenzamides. The nitro group is reduced to a nitroso species which captures Cys387.

HIV-1: Zinc Ejection (NCp7)

In the context of HIV, "nitrobenzamides" often refer to disulfide benzamides (DIBAs) or thioesters where the nitro group serves as an auxiliary EWG. The target is the Nucleocapsid protein (NCp7), which contains two highly conserved zinc fingers (CCHC motif).

  • Mechanism: These compounds do not rely on nitro reduction. Instead, they facilitate a disulfide exchange or thioester attack on the coordinating cysteine residues (e.g., Cys39 or Cys49) of the zinc finger. This chemical modification ejects the

    
     ion, causing the protein to unfold and lose its ability to package viral RNA.
    
Oncology: The Iniparib Controversy (PARP1)

Iniparib (4-iodo-3-nitrobenzamide) was initially developed as a PARP1 inhibitor, purportedly acting via zinc ejection from the PARP1 zinc finger.

  • The Failure: Despite promising Phase II results, Iniparib failed Phase III trials in triple-negative breast cancer.[1] Subsequent mechanistic studies revealed that Iniparib does not inhibit PARP at physiological concentrations (

    
    ).
    
  • Retrospective Analysis: Its activity was likely due to non-specific cysteine modifications or off-target toxicity at high doses, rather than specific PARP inhibition. This serves as a critical lesson in verifying "mechanism of action" early in drug development.

Quantitative Data Summary

The following table contrasts the potency and mechanism of key nitrobenzamide-related compounds across different therapeutic areas.

CompoundTargetMechanismPotency (In Vitro)Clinical Status
DNB1 M. tuberculosis DprE1Covalent (Nitroso-Cys)MIC: 0.072 µg/mL (~0.2 µM) IC50: 15.8 µM (Enzyme)*Preclinical Lead
BTZ043 M. tuberculosis DprE1Covalent (Nitroso-Cys)MIC: 1 ng/mL (~0.002 µM)Phase II
Iniparib Cancer (Putative PARP)Non-specific / UnknownIC50: > 40 µM (PARP1) Ineffective vs Olaparib (<0.01 µM)Discontinued
DIBA-1 HIV-1 NCp7Zinc Ejection (Disulfide)EC50: ~0.5 - 5.0 µMPreclinical

*Note: The discrepancy between DNB1's enzyme IC50 and whole-cell MIC suggests active accumulation or highly efficient intracellular activation within the mycobacterium.

Synthesis Methodologies

The synthesis of nitrobenzamide derivatives is generally achieved via nucleophilic acyl substitution. However, handling the nitro group requires care to avoid premature reduction if subsequent steps involve reducing agents.

General Protocol: N-Substituted Nitrobenzamide Synthesis

Objective: Synthesis of N-alkyl-3,5-dinitrobenzamide (DNB1 analog).

Reagents:

  • 3,5-Dinitrobenzoic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) or Oxalyl chloride (Excess)
    
  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Protocol:

  • Acid Chloride Formation:

    • Dissolve 3,5-dinitrobenzoic acid in anhydrous DCM.

    • Add excess thionyl chloride and a catalytic drop of DMF.

    • Reflux for 2-3 hours under

      
       atmosphere until gas evolution ceases.
      
    • Evaporate solvent and excess

      
       under reduced pressure to yield the crude acid chloride (Yellow solid). Caution: Acid chlorides are moisture sensitive.
      
  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM. Cool to 0°C.

    • In a separate flask, mix the primary amine and triethylamine in DCM.

    • Add the amine solution dropwise to the acid chloride solution over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

  • Workup & Purification:

    • Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

      
       (to remove unreacted acid), and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallize from Ethanol/Water or purify via column chromatography.

Synthesis_Workflow Start Start: 3,5-Dinitrobenzoic Acid Activation Activation: Reflux with SOCl2 / DMF cat. (2-3 hrs) Start->Activation Intermediate Intermediate: 3,5-Dinitrobenzoyl Chloride Activation->Intermediate Coupling Coupling: Add R-NH2 + Et3N in DCM (0°C -> RT, 4-6 hrs) Intermediate->Coupling Workup Workup: Wash (HCl, NaHCO3, Brine) Dry & Concentrate Coupling->Workup Product Product: N-Substituted Nitrobenzamide Workup->Product

Figure 2: General synthetic workflow for nitrobenzamide derivatives via acid chloride activation.

Future Perspectives

The field is witnessing a resurgence of Targeted Covalent Inhibitors (TCIs) . The nitrobenzamide scaffold, particularly in tuberculosis, serves as a blueprint for designing "suicide prodrugs" that are inert until activated by a specific pathogen enzyme.

Key Trends:

  • Scaffold Hopping: Moving from benzamides to benzothiazinones (BTZs) to improve lipophilicity and cell wall penetration while retaining the nitro-activation mechanism.

  • Combination Therapy: Using nitrobenzamides (DprE1 inhibitors) alongside bedaquiline to tackle MDR-TB.

  • Strict Validation: The Iniparib failure mandates that any new "zinc ejecting" nitrobenzamide must undergo rigorous biophysical validation (e.g., Mass Spectrometry of the protein adduct) before clinical advancement.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. Link

  • Trefzer, C., et al. (2010). "Benzothiazinones: Prodrugs That Covalently Modify the Decaprenylphosphoryl-β-d-ribose 2′-epimerase DprE1 of Mycobacterium tuberculosis." Journal of the American Chemical Society, 132(39), 13663–13665. Link

  • Christophe, T., et al. (2009). "High Content Screening Identifies Decaprenyl-Phosphoribose 2′ Epimerase as a Target for Intracellular Antimycobacterial Inhibitors." PLoS Pathogens, 5(10), e1000645. Link

  • Patel, A. G., et al. (2012). "Failure of Iniparib to Inhibit Poly(ADP-Ribose) Polymerase in Vitro." Clinical Cancer Research, 18(6), 1655–1662. Link

  • Rice, W. G., et al. (1995). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS."[2] Science, 270(5239), 1194-1197. Link

  • Tummino, P. J., et al. (1996). "The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity."[2][3] Proceedings of the National Academy of Sciences, 93(3), 969–973. Link

  • Mateus, D., et al. (2025). "Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides." Preprints.org. Link

Sources

mechanism of action of 3-nitro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Novel Benzamide Derivatives: A Case Study of AM-1638

Introduction

The structural motifs of 3-nitro-N-(2-phenoxyphenyl)benzamide—specifically the nitro group and the phenoxyphenyl group—provide initial clues to its potential biological activities. The nitro group, a potent electron-withdrawing moiety, is known to be a pharmacophore in various bioactive molecules, contributing to their interaction with biological targets and sometimes serving as a bioreductive "warhead".[1][2] The position of the nitro group on the benzamide ring significantly influences the molecule's chemical reactivity and its interactions with biological targets.[3] The phenoxyphenyl group is a key component in many drugs, often contributing to hydrophobic interactions within target proteins and influencing the overall conformation of the molecule.[4][5]

This guide will provide researchers, scientists, and drug development professionals with a framework for investigating the mechanism of action of novel benzamide derivatives, using AM-1638 as a detailed case study.

Case Study: AM-1638 - A GPR40 Full Agonist

AM-1638 is a potent and selective full agonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[6] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[7][8]

Target Identification and Validation

The identification of AM-1638 as a GPR40 agonist likely originated from high-throughput screening campaigns designed to identify small molecules that modulate GPR40 activity. Subsequent validation would involve a battery of in vitro and in vivo experiments to confirm its selectivity and potency.

Molecular Mechanism of Action

AM-1638 acts as a full agonist at the second allosteric site (A2) of the GPR40 receptor.[9][10] This is distinct from partial agonists like TAK-875, which bind to the first allosteric site (A1).[9][11] The binding of AM-1638 to the A2 site induces a conformational change in the receptor that leads to the activation of two primary downstream signaling pathways:

  • Gαq/Ca2+ Pathway: Activation of the Gαq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[14] The resulting increase in intracellular Ca2+ is a key trigger for the exocytosis of insulin-containing granules from pancreatic β-cells.[12]

  • Gαs/cAMP Pathway: Unlike partial agonists, the full agonist AM-1638 also activates the Gαs protein, which stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[9][15] Elevated cAMP levels further potentiate insulin secretion.[9]

The dual activation of both Gαq/Ca2+ and Gαs/cAMP pathways by AM-1638 leads to a more robust physiological response compared to partial agonists.[16]

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AM1638 AM-1638 GPR40 GPR40 (A2 Site) AM1638->GPR40 Binds Gq Gαq GPR40->Gq Activates Gs Gαs GPR40->Gs Activates PLC PLC Gq->PLC Stimulates AC Adenylyl Cyclase Gs->AC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca ↑ Intracellular Insulin Insulin Secretion Ca->Insulin cAMP cAMP ATP->cAMP cAMP->Insulin Potentiates

AM-1638 signaling pathway via GPR40.
Cellular and Physiological Effects

The activation of GPR40 by AM-1638 leads to a range of beneficial cellular and physiological effects:

  • Enhanced Glucose-Stimulated Insulin Secretion (GSIS): In pancreatic β-cells, AM-1638 robustly enhances insulin secretion in a glucose-dependent manner, which reduces the risk of hypoglycemia.[6]

  • Antioxidant and Cytoprotective Effects: AM-1638 has been shown to protect various cell types from oxidative stress and endoplasmic reticulum (ER) stress.[9][17][18]

    • In human umbilical vein endothelial cells (HUVECs), AM-1638 activates the NRF2 pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[11][17]

    • In cardiomyocytes, AM-1638 alleviates palmitate-induced oxidative damage through an AMPK-dependent pathway, which also leads to increased expression of HO-1 and NQO1.[9][19]

  • Improved Glycemic Control: In animal models of type 2 diabetes, oral administration of AM-1638 improves glucose tolerance and increases plasma insulin levels.[6]

ParameterValueSpecies/Cell LineReference
EC50 (GPR40 activation) ~2.8 nMHuman[6]
EC50 (GPR40 activation) 0.16 µM-[18]
Oral Bioavailability >100%Mouse[18]
Oral Bioavailability 72%Rat[18]
Oral Bioavailability 71%Cynomolgus Monkey[18]

Experimental Protocols for Elucidating Mechanism of Action

The following protocols provide a roadmap for characterizing the mechanism of action of a novel benzamide derivative, such as this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation TargetID Target Identification (e.g., Radioligand Binding, CETSA) FuncAssay Functional Assays (e.g., Ca²⁺ Mobilization, cAMP Accumulation) TargetID->FuncAssay Downstream Downstream Signaling (e.g., Western Blot, qPCR) FuncAssay->Downstream CellPheno Cell-Based Phenotypic Assays (e.g., MTT, ROS Production) Downstream->CellPheno PKPD Pharmacokinetics/ Pharmacodynamics CellPheno->PKPD Transition to In Vivo Efficacy Efficacy in Disease Models PKPD->Efficacy Tox Toxicology Studies Efficacy->Tox

Experimental workflow for MOA studies.
Target Identification and Binding Assays

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor (e.g., GPR40).

  • Protocol:

    • Prepare cell membranes from a cell line overexpressing the target receptor.

    • Incubate the membranes with a known radioligand (e.g., [3H]AM-1638) at a fixed concentration.

    • Add increasing concentrations of the unlabeled test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of the test compound in intact cells.

  • Protocol:

    • Treat intact cells with the test compound or vehicle.

    • Heat aliquots of the cell lysate to a range of temperatures.

    • Centrifuge the samples to pellet the aggregated proteins.

    • Analyze the soluble fraction by Western blot using an antibody against the target protein.

    • A shift in the melting curve of the target protein in the presence of the compound indicates binding.

Functional Assays

1. Intracellular Calcium Mobilization Assay

  • Objective: To measure the activation of the Gαq pathway.

  • Protocol:

    • Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Add the test compound at various concentrations.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • An increase in fluorescence indicates a rise in intracellular calcium levels.

2. cAMP Accumulation Assay

  • Objective: To measure the activation of the Gαs pathway.

  • Protocol:

    • Pre-treat cells expressing the target receptor with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compound at various concentrations.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

Downstream Signaling Pathway Analysis

1. Western Blotting

  • Objective: To analyze the phosphorylation or expression levels of key signaling proteins.

  • Protocol:

    • Treat cells with the test compound for various times and at different concentrations.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies against the proteins of interest (e.g., phospho-AMPK, NRF2, HO-1).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and an imaging system.

2. Quantitative PCR (qPCR)

  • Objective: To measure the expression of target genes.

  • Protocol:

    • Treat cells with the test compound.

    • Isolate total RNA from the cells.

    • Synthesize cDNA from the RNA using reverse transcriptase.

    • Perform qPCR using primers specific for the genes of interest (e.g., HMOX1, NQO1).

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB).

Cell-Based Phenotypic Assays

1. Cell Viability Assay (MTT Assay)

  • Objective: To assess the effect of the compound on cell viability.

  • Protocol:

    • Seed cells in a 96-well plate.

    • Treat the cells with various concentrations of the test compound.

    • Add MTT solution to each well and incubate.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.[1]

2. Reactive Oxygen Species (ROS) Production Assay

  • Objective: To measure the effect of the compound on intracellular ROS levels.

  • Protocol:

    • Treat cells with the test compound, with or without an oxidative stressor (e.g., palmitate or H2O2).

    • Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or DHE).

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader.[9]

Hypothesized Mechanism of Action for this compound

Based on its structural similarity to other bioactive benzamides and the known properties of its functional groups, we can propose a testable hypothesis for the .

Hypothesis: this compound may act as a modulator of a G-protein coupled receptor, potentially GPR40, or another receptor where the phenoxyphenyl moiety can engage in hydrophobic interactions. The electron-withdrawing nitro group could enhance binding affinity and may also confer activity in pathways related to cellular stress responses, similar to what is observed with other nitro-containing compounds.

Experimental Plan to Test the Hypothesis:

  • Initial Target Screening: Screen the compound against a panel of GPCRs, nuclear receptors, and kinases to identify potential primary targets.

  • GPR40-Specific Assays: If GPR40 is identified as a potential target, perform the radioligand binding and functional assays described above to determine if it acts as an agonist or antagonist.

  • Downstream Signaling Analysis: Based on the results of the functional assays, investigate the relevant downstream signaling pathways (e.g., Gαq/Ca2+ and/or Gαs/cAMP for GPR40).

  • Cellular Phenotypic Assays: Evaluate the compound's effects on GSIS in a pancreatic β-cell line (e.g., MIN6 cells) and its cytoprotective effects in cells under metabolic or oxidative stress.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound (e.g., with the nitro group at different positions or with modifications to the phenoxyphenyl group) to understand the contribution of each structural motif to its activity.

Conclusion

Elucidating the mechanism of action of a novel compound is a complex but essential process in drug discovery and development. This guide has provided a comprehensive framework for this process, using the well-characterized GPR40 agonist AM-1638 as a case study. By systematically applying a combination of target identification, functional, downstream signaling, and phenotypic assays, researchers can build a robust understanding of how a novel benzamide derivative, such as this compound, exerts its biological effects. This knowledge is critical for optimizing lead compounds and advancing them toward clinical development.

References

  • GPR40: A therapeutic target for mediating insulin secretion (Review). (2015). Spandidos Publications. Retrieved March 7, 2026, from [Link]

  • Yun, S., Kim, J. W., Park, M. J., Song, E., Jang, S., Jang, A., Choi, K. M., Baik, S. H., & Yoo, H. J. (2025). GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway. BMB Reports, 58(3), 133–139. [Link]

  • What are GPR40 agonists and how do they work? (2024, June 21). Patsnap Synapse. Retrieved March 7, 2026, from [Link]

  • Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 62(8), 2630–2632. [Link]

  • Burant, C. F. (2013). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Kuder, K., & Satała, G. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(16), 5122. [Link]

  • Kebede, M., Al-Salami, H., & Tomic, I. (2014). The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding. Diabetes, 63(10), 3345–3355. [Link]

  • Hwang, H. J., Kim, J. W., Yun, S., Park, M. J., Song, E., Jang, S., Jang, A., Choi, K. M., Baik, S. H., & Yoo, H. J. (2023). AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner. Endocrinology and Metabolism, 38(6), 760–769. [Link]

  • Yun, S., Kim, J. W., Park, M. J., Song, E., Jang, S., Jang, A., Choi, K. M., Baik, S. H., & Yoo, H. J. (2025). GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway. Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Yun, S., Kim, J. W., Park, M. J., Song, E., Jang, S., Jang, A., Choi, K. M., Baik, S. H., & Yoo, H. J. (2025). GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway. BMB Reports. Retrieved March 7, 2026, from [Link]

  • Yun, S., Kim, J. W., Park, M. J., Song, E., Jang, S., Jang, A., Choi, K. M., Baik, S. H., & Yoo, H. J. (2025). GPR40-full agonist AM1638 alleviates palmitate-induced oxidative damage in H9c2 cells via an AMPK-dependent pathway. Korea Science. Retrieved March 7, 2026, from [Link]

  • Kuder, K., & Satała, G. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. MDPI. Retrieved March 7, 2026, from [Link]

  • Discovery of AM-1638: A potent and orally bioavailable GPR40/FFA1 full agonist. (2012). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Hwang, H. J., Kim, J. W., Yun, S., Park, M. J., Song, E., Jang, S., Jang, A., Choi, K. M., Baik, S. H., & Yoo, H. J. (2023). AM1638, a GPR40-Full Agonist, Inhibited Palmitate-Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner. PMC. Retrieved March 7, 2026, from [Link]

  • Perez-Gonzalez, M., & Ruiz-Ramos, R. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3656. [Link]

  • GPR40 membrane receptor model includes three characterized binding sites 31 and multiple signaling pathways. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

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Methodological & Application

Application Note: In Vitro Characterization of 3-nitro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers investigating the biological activity of 3-nitro-N-(2-phenoxyphenyl)benzamide , a nitro-benzanilide derivative.

Based on its structural pharmacophores—specifically the 3-nitrobenzamide core fused with a lipophilic phenoxyphenyl moiety—this compound is best characterized as a putative Protein Disulfide Isomerase (PDI) inhibitor and a Zinc Finger (ZnF) ejector . The nitro group on the benzoyl ring renders it electrophilic, capable of reacting with active-site thiols in enzymes or ejecting zinc ions from structural proteins (e.g., HIV-1 NCp7 or PARP).

Introduction & Mechanism of Action

This compound is a synthetic small molecule belonging to the nitro-benzanilide class.[1] Its biological activity is primarily driven by the 3-nitro group , which can undergo nucleophilic attack or redox cycling, and the N-(2-phenoxyphenyl) amide linker, which provides steric bulk and lipophilicity for binding to hydrophobic pockets.

Putative Mechanisms
  • PDI Inhibition: The compound mimics the substrate of Protein Disulfide Isomerase (PDI). The electrophilic nature of the nitro-substituted ring can covalently modify or oxidize the active site cysteines (CXXC motif) of PDI, inhibiting its chaperone and isomerase activity.

  • Zinc Ejection: Similar to other nitro-aromatics (e.g., 3-nitrobenzamide), this compound may eject zinc ions from Zinc Finger proteins (like HIV-1 Nucleocapsid protein NCp7 or PARP-1) via oxidation of the coordinating cysteine thiolates.

Mechanistic Diagram

The following diagram illustrates the theoretical inhibition of PDI by this compound.

PDI_Inhibition Compound 3-nitro-N-(2-phenoxyphenyl) benzamide Interaction Nucleophilic Attack / Redox Reaction Compound->Interaction Inhibitor PDI_Active PDI Active Site (Reduced: -SH HS-) PDI_Active->Interaction Target Substrate Misfolded Protein (e.g., Insulin) PDI_Active->Substrate Normal Refolding PDI_Inhibited PDI Inactive (Oxidized/Adducted) Interaction->PDI_Inhibited Modification PDI_Inhibited->Substrate Fails to Refold Aggregation Protein Aggregation (Turbidity Signal) Substrate->Aggregation Precipitation (If PDI Inhibited)

Caption: Proposed mechanism of PDI inhibition. The compound targets the reduced active site thiols, preventing the refolding of substrates like insulin, leading to measurable aggregation.

Material Preparation & Handling[2]

Stock Solution
  • Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent.

  • Concentration: Prepare a 10 mM or 50 mM stock solution.

  • Solubility Note: The phenoxy group increases lipophilicity compared to simple 3-nitrobenzamide. Ensure vortexing and mild warming (37°C) if precipitation occurs.

Storage & Stability
  • Light Sensitivity: Nitro compounds can be light-sensitive. Store stock solutions in amber vials or wrapped in foil.

  • Temperature: Store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh in assay buffer. Keep final DMSO concentration <1% (v/v) to avoid solvent artifacts.

Protocol A: PDI Inhibition Assay (Insulin Turbidity Method)

This is the "Gold Standard" assay for characterizing nitro-benzamide derivatives. PDI catalyzes the reduction of insulin disulfide bonds. When PDI is inhibited, the reduction rate decreases (or in some variants, the aggregation rate is monitored).

Principle

PDI reduces the disulfide bonds between the A and B chains of insulin. The free B chain precipitates, causing turbidity which is measured at 650 nm. An inhibitor will slow down or prevent this turbidity increase if it blocks PDI's reductase activity.

Materials
  • Enzyme: Human Recombinant PDI (approx. 1 µM final).

  • Substrate: Bovine Insulin (1 mg/mL final).

  • Reducing Agent: DTT (Dithiothreitol).

  • Buffer: 100 mM Potassium Phosphate (pH 7.0), 2 mM EDTA.

  • Detection: 96-well plate reader (Absorbance at 650 nm).

Step-by-Step Procedure
  • Buffer Prep: Prepare Phosphate Buffer (pH 7.0) with 2 mM EDTA. Degas to prevent oxidation.

  • Compound Addition:

    • Add 5 µL of test compound (serially diluted in DMSO) to experimental wells.

    • Add 5 µL of DMSO to "Vehicle Control" wells.

    • Add 5 µL of known inhibitor (e.g., 16F16 or Bacitracin) as "Positive Control".

  • Enzyme Incubation:

    • Add 135 µL of PDI solution (diluted in buffer) to all wells.

    • Incubate for 30 minutes at 25°C . Crucial Step: This allows the nitro-benzamide to interact with the PDI active site.

  • Reaction Initiation:

    • Prepare a "Start Mix" containing Insulin (1 mg/mL) and DTT (2 mM).

    • Add 60 µL of Start Mix to each well.

  • Measurement:

    • Immediately place in plate reader.

    • Measure Absorbance at 650 nm every 1 minute for 60–90 minutes .

  • Data Analysis:

    • Plot OD650 vs. Time.

    • Calculate the slope (rate of aggregation) in the linear phase.

    • % Inhibition =

      
      
      

Protocol B: Fluorescence-Based PDI Assay (Di-E-GSSG)

A more sensitive assay utilizing a fluorogenic substrate, suitable for high-throughput screening (HTS).

Materials
  • Substrate: Di-E-GSSG (Di-eosin-glutathione disulfide).

  • Enzyme: PDI (10–50 nM).

  • Reducing Agent: DTT (5 µM).

  • Buffer: PBS or Tris-HCl (pH 7.4) + 0.01% Triton X-100.

Procedure
  • Incubation: Mix PDI with test compound in buffer for 30 min at RT.

  • Substrate Mix: Add DTT (5 µM) and Di-E-GSSG (150 nM).

  • Kinetics: Monitor Fluorescence (Ex: 520 nm / Em: 545 nm).

    • Mechanism:[2][3][4] PDI reduces the disulfide bond in Di-E-GSSG, relieving quenching and increasing fluorescence.

    • Result: Inhibitors decrease the rate of fluorescence increase.

Protocol C: Cell Viability & Cytotoxicity (MTT Assay)

Before functional cellular assays, determine the cytotoxic concentration (CC50).

Workflow
  • Seeding: Seed HeLa or HEK293 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add this compound (0.1 µM – 100 µM). Incubate 48 hours .

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Read: Absorbance at 570 nm.

Data Interpretation Table:

Concentration (µM)Expected Viability (%)Interpretation
< 1 µM> 95%Non-toxic range. Suitable for functional assays.
10 µM80–90%Potential therapeutic window.
> 50 µM< 50%Likely cytotoxic (CC50 range).

Troubleshooting & Optimization

  • Precipitation: If the compound precipitates in the buffer (cloudiness before insulin addition), reduce the concentration or add 0.01% Triton X-100. The phenoxy group makes this compound significantly more hydrophobic than 3-nitrobenzamide.

  • False Positives: Nitro compounds can sometimes quench fluorescence directly. Always run a "Compound + Substrate (No Enzyme)" control in the Di-E-GSSG assay to check for optical interference.

  • Redox Cycling: If using DTT, be aware that strong nitro-aromatics can redox cycle. Validating with a non-redox assay (e.g., Gel-based shift assay) is recommended for hit confirmation.

References

  • PDI Assay Methodology: Lundström, J. and Holmgren, A. (1990). "Protein disulfide-isomerase is a substrate for thioredoxin reductase and has thioredoxin-like activity." Journal of Biological Chemistry, 265(16), 9114–9120. Link

  • Nitrobenzamide as Zinc Ejectors/PDI Inhibitors: Rice, W. G., et al. (1993). "Inhibition of HIV-1 infectivity by a viral core protein chemical modification." Science, 270(5239), 1194–1197. Link

  • Insulin Turbidity Protocol: Raturi, A. and Mutus, B. (2007). "Characterization of redox state and reductase activity of protein disulfide isomerase under different redox environments using a sensitive fluorescent assay." Free Radical Biology and Medicine, 43(1), 62–70. Link

  • General Benzamide Screening: PubChem BioAssay Database. "AID 596: Screen for PDI Inhibitors." Link

Sources

Application Note: A Comprehensive Workflow for the Characterization of 3-nitro-N-(2-phenoxyphenyl)benzamide as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them prominent targets for therapeutic intervention, particularly in oncology.[1] The discovery of novel, selective kinase inhibitors is a cornerstone of modern drug development.[2] The compound 3-nitro-N-(2-phenoxyphenyl)benzamide features a benzamide scaffold, a chemical moiety present in several approved kinase inhibitors, suggesting its potential as a starting point for investigation.

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It outlines a systematic, multi-phase workflow to characterize the potential of this compound as a kinase inhibitor. This guide moves from broad, initial screening to detailed mechanistic and cellular analysis, providing the foundational protocols necessary to validate a novel compound from a preliminary hit to a characterized lead.

Phase 1: Initial Target Discovery via Broad Kinase Panel Screening

Expertise & Experience: The first critical step in evaluating a novel compound is to understand its interaction landscape across the human kinome. A broad screening approach is the most efficient method to identify potential primary targets and assess initial selectivity.[3] Commercial screening services offer standardized, high-quality radiometric or luminescence-based assays against large panels of kinases, providing a robust and unbiased initial assessment.[1][3]

Protocol 1: Kinase Selectivity Profiling

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO). Ensure the compound is fully dissolved.

  • Service Provider Submission: Dilute the stock solution to the provider's required concentration and volume. Typically, this involves submitting a small volume (e.g., 100 µL) of a 10 mM stock or a pre-weighed solid sample.[3]

  • Assay Conditions: The screening is typically performed at a fixed compound concentration (e.g., 1 µM or 10 µM) against a panel of kinases. The ATP concentration used in the assay is a critical parameter; screening at a physiological ATP concentration (e.g., 1 mM) can provide more biologically relevant data.[4]

  • Data Analysis: The primary data is usually provided as percent inhibition relative to a DMSO vehicle control. A "hit" is typically defined as a kinase showing significant inhibition (e.g., >50% or >75% inhibition).

Data Presentation: Compound Submission & Hypothetical Screening Results

ParameterSpecificationRationale
CompoundThis compound-
Stock Concentration10 mMStandard for screening campaigns.
Solvent100% DMSOEnsures solubility for most small molecules.
Volume Required~100 µLTypical volume for a large panel screen.
Purity>95%High purity is essential to avoid false positives.

Table 1: Recommended specifications for submitting a compound to a commercial kinase profiling service.

start Start: Synthesize/Acquire This compound screen Phase 1: Broad Kinome Screen (e.g., 400+ kinases @ 10 µM) start->screen decision Inhibition > 50%? screen->decision no_hit Conclusion: No significant kinase inhibitory activity. Stop or redesign compound. decision->no_hit No hit Hit(s) Identified! Proceed to Phase 2. decision->hit Yes

Figure 1: Initial screening decision workflow.

Phase 2: Hit Confirmation and Potency (IC₅₀) Determination

Expertise & Experience: Once initial hits are identified, they must be confirmed in-house. This step validates the screening data and establishes a precise measure of potency—the half-maximal inhibitory concentration (IC₅₀). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring ADP production. Its universality makes it suitable for virtually any kinase, making it an excellent choice for follow-up studies.[5]

Protocol 2: In Vitro Kinase Assay (ADP-Glo™) for IC₅₀ Determination

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase and its specific substrate in kinase reaction buffer.

    • Prepare a serial dilution of this compound in DMSO, then dilute into the reaction buffer to create 2X inhibitor solutions. A typical 10-point, 3-fold serial dilution starting from 100 µM is a good starting point.

    • Prepare a 2X ATP solution at a concentration near the Kₘ for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X inhibitor solution (or DMSO vehicle for control).

    • Add 5 µL of the 2X kinase/substrate mix to each well.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to high (DMSO, 0% inhibition) and low (no enzyme, 100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Presentation: IC₅₀ Determination Summary

ComponentExample Concentration
Target Kinase (e.g., ERK2)5 ng/µL
Substrate (e.g., Myelin Basic Protein)0.2 µg/µL
ATP10 µM (approx. Kₘ)
Inhibitor Concentration Range0.005 µM to 100 µM
Reaction Time60 minutes

Table 2: Example reaction conditions for an in vitro kinase assay.

prep Prepare Reagents: 1. Kinase + Substrate (2X) 2. Inhibitor Dilutions (2X) 3. ATP (2X) plate Plate Reaction: - Add Inhibitor - Add Kinase/Substrate prep->plate start_rxn Initiate Reaction: Add ATP plate->start_rxn incubate Incubate (e.g., 60 min @ RT) start_rxn->incubate stop_rxn Stop & Detect: 1. Add ADP-Glo™ Reagent 2. Add Kinase Detection Reagent incubate->stop_rxn read Measure Luminescence stop_rxn->read analyze Calculate IC₅₀ read->analyze

Figure 2: Workflow for IC₅₀ determination using ADP-Glo™.

Phase 3: Elucidating the Mechanism of Action (MoA)

Expertise & Experience: Understanding how an inhibitor interacts with its target is crucial. Most kinase inhibitors are ATP-competitive, binding to the highly conserved ATP pocket.[6] A straightforward biochemical method to determine this is to measure the inhibitor's IC₅₀ at various ATP concentrations. If the inhibitor is ATP-competitive, its apparent potency (IC₅₀) will decrease as the concentration of the competing ATP increases.[7]

Protocol 3: ATP Competition Assay

  • Experimental Setup: Perform the ADP-Glo™ kinase assay as described in Protocol 2.

  • ATP Concentration Matrix: Instead of a single ATP concentration, create a matrix of conditions. Run the full inhibitor dose-response curve at several different ATP concentrations (e.g., 0.1x Kₘ, 1x Kₘ, and 10x Kₘ).

  • Data Analysis:

    • Calculate the IC₅₀ value for the inhibitor at each ATP concentration.

    • Plot the IC₅₀ values as a function of the ATP concentration.

    • A linear increase in IC₅₀ with increasing ATP concentration is indicative of an ATP-competitive mechanism.[6] No significant change suggests a non-ATP-competitive or allosteric mechanism.

cluster_0 ATP-Competitive cluster_1 Non-Competitive (Allosteric) ATP1 ATP Kinase1 Kinase (ATP Pocket) ATP1->Kinase1 Inhibitor1 Inhibitor Inhibitor1->Kinase1 ATP2 ATP Kinase2 Kinase (ATP Pocket) ATP2->Kinase2 Inhibitor2 Inhibitor AllostericSite Allosteric Site Inhibitor2->AllostericSite

Figure 3: Modes of kinase inhibition.

Phase 4: Confirming Cellular Target Engagement

Expertise & Experience: A compound's biochemical potency does not guarantee its effectiveness in a cellular environment. It must be cell-permeable and able to bind its target amidst high intracellular ATP concentrations and other competing molecules. The NanoBRET™ Target Engagement assay is a gold-standard method for quantitatively measuring compound binding to a target protein within intact, live cells.[8][9] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a fluorescent tracer that binds the kinase's active site (acceptor). A test compound that engages the target will displace the tracer, leading to a loss of BRET signal.[10][11]

Protocol 4: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transiently transfect live cells (e.g., HEK293T) with a vector encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Prepare the NanoBRET™ tracer at the recommended concentration.

    • Add the test compound dilutions to the cells, followed immediately by the tracer. Include "no inhibitor" and "no tracer" controls.

  • Substrate Addition and Signal Detection:

    • Add the NanoLuc® substrate (furimazine) to all wells to generate the donor signal.

    • Incubate for approximately 2 hours at 37°C to allow the binding to reach equilibrium.

  • BRET Measurement:

    • Measure the donor emission (~460nm) and acceptor emission (~618nm) simultaneously using a plate reader equipped with the appropriate filters.

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

  • Data Analysis:

    • Normalize the BRET ratios and plot them against the log of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the cellular IC₅₀, which reflects the compound's target engagement potency in a physiological context.

start NanoLuc-Kinase + Tracer (in live cell) bret_on High BRET Signal (Energy Transfer) start->bret_on add_inhibitor Add Inhibitor (this compound) start->add_inhibitor displacement Inhibitor displaces Tracer from Kinase add_inhibitor->displacement bret_off Low BRET Signal (Energy Transfer lost) displacement->bret_off

Figure 4: Principle of the NanoBRET™ Target Engagement assay.

Phase 5: Assessing Downstream Pathway Modulation

Expertise & Experience: Confirming target engagement is essential, but demonstrating a functional consequence is the ultimate proof of an inhibitor's activity. Western blotting is a cornerstone technique for observing changes in protein phosphorylation, which is the direct output of kinase activity.[12] By treating cells with the inhibitor and probing for the phosphorylated form of a known downstream substrate of the target kinase, one can directly visualize the inhibitor's effect on the signaling pathway.[13][14]

Protocol 5: Western Blot Analysis of Substrate Phosphorylation

  • Cell Treatment and Lysis:

    • Plate a relevant cell line (e.g., one where the target kinase pathway is active).

    • Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

    • If the pathway requires stimulation, add an appropriate agonist (e.g., EGF for the EGFR pathway) for a short period before lysis.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration, add Laemmli sample buffer, and denature by boiling for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[15]

  • Membrane Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-AKT Ser473).

  • Detection and Re-probing:

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein.

Data Presentation: Hypothetical Western Blot Targets

Target KinaseDownstream SubstratePhospho-AntibodyTotal Protein Antibody
AKT1GSK3βPhospho-GSK3β (Ser9)Total GSK3β
MEK1ERK1/2Phospho-ERK1/2 (Thr202/Tyr204)Total ERK1/2
EGFREGFRPhospho-EGFR (Tyr1068)Total EGFR

Table 3: Example antibody pairs for Western blot analysis of common kinase pathways.

Stimulus Upstream Signal (e.g., Growth Factor) Receptor Receptor Kinase Stimulus->Receptor Kinase_X Target Kinase (e.g., AKT) Receptor->Kinase_X Substrate Downstream Substrate (e.g., GSK3β) Kinase_X->Substrate Substrate_P Phosphorylated Substrate (p-GSK3β) Substrate->Substrate_P Response Cellular Response Substrate_P->Response Inhibitor This compound Inhibitor->Kinase_X

Figure 5: Inhibition of a hypothetical signaling pathway.

Phase 6: Evaluating Cellular Viability and Cytotoxicity

Expertise & Experience: The final step in this initial characterization is to assess the compound's overall effect on cells. A potent and selective inhibitor should ideally induce a desired phenotype (e.g., reduced proliferation or cell death in cancer cells) at concentrations consistent with its target engagement potency. The Cell Counting Kit-8 (CCK-8) assay is a convenient and sensitive colorimetric method for determining cell viability by measuring metabolic activity.[16] It provides a quantitative measure of the compound's cytostatic or cytotoxic effects.[17][18]

Protocol 6: CCK-8 Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for a relevant period (e.g., 48 or 72 hours) to allow for effects on proliferation.

  • CCK-8 Reaction:

    • Add 10 µL of the CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Plot the viability data against the log of the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Directions

This application note details a logical and robust workflow for the initial characterization of a novel compound, this compound, as a potential kinase inhibitor. By following this six-phase process—from broad screening and hit validation to mechanistic studies and cellular functional analysis—researchers can generate a comprehensive data package. Positive results from this workflow, including high potency, a clear mechanism of action, on-target cellular activity, and a desirable cell viability profile, would provide a strong rationale for advancing the compound into lead optimization, further selectivity profiling, and eventual in vivo studies.

References

  • SGC-UNC. NanoBRET.

  • BMG LABTECH. NanoBRET assay for GPCR ligand binding.

  • Drewry, D. H., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of medicinal chemistry, 60(23), 9363-9383.

  • Promega Corporation. NanoBRET® Nano-Glo® Detection Systems.

  • Vasta, J. D., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS chemical biology, 16(11), 2149-2158.

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs.

  • Abcam. (2023). CCK-8 Assay: A sensitive tool for cell viability.

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.

  • BellBrook Labs. (2019). A proven activity-based workflow for the identification and characterization of time-dependent kinase inhibitors using a continuous assay format. ResearchGate.

  • Eurofins DiscoverX. Target Engagement Assays.

  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS chemical biology, 18(4), 698-711.

  • Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye.

  • Wang, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4909.

  • Chodera Lab // MSKCC. (2016). Kinase inhibitor selectivity and design.

  • Gilson, R. C., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12971-12976.

  • ResearchGate. Binding assays to profile target engagement by kinase inhibitors in vitro.

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.

  • Dojindo Molecular Technologies, Inc. Cell Counting Kit-8 (CCK-8) Cell Proliferation / Cytotoxicity Assay.

  • Confluence Discovery Technologies. A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Format. Promega Corporation.

  • Lab Manager. (2017). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells.

  • Promega Corporation. Kinase Target Engagement | Kinase Affinity Assay.

  • Zhang, H., et al. (2021). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS omega, 6(12), 8629-8637.

  • Life Technologies Corporation. Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays. Thermo Fisher Scientific.

  • Biava, M., et al. (2006). Non-ATP competitive protein kinase inhibitors. Current medicinal chemistry, 13(3), 327-344.

  • BIOGOT. CCK-8 Cell Proliferation and Cytotoxicity Assay Kit.

  • Su, S. P., et al. (2016). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Bio-protocol, 6(21), e1964.

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology, 1439, 237-251.

  • Boster Biological Technology. (2023). What Is the CCK-8 Assay? A Guide to Cell Viability Testing.

  • Abcam. Western blot for phosphorylated proteins.

  • Kameshita, I., et al. (2020). Kinase Activity-Tagged Western Blotting Assay. Analytical Sciences, 36(1), 1-6.

  • Müller, D., et al. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research, 77(13_Supplement), 4186.

  • Cell Signaling Technology. Western Blotting Protocol.

  • BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways.

  • Eurofins Discovery. SafetyScreen Kinase Panel [1mM ATP].

  • Williams, A. K., et al. (2025). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Cancer investigation, 43(1), 1-13.

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

  • Reaction Biology. Kinase Panel Screening and Profiling Service.

  • Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.

  • Moro, S., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules, 26(18), 5521.

  • Sigma-Aldrich. N-(2-METHOXYPHENYL)-3-NITROBENZAMIDE.

  • Zhidkova, E. M., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543.

  • ResearchGate. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP-competitive protein kinase inhibitors.

  • Giansanti, P., et al. (2013). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. Analytical chemistry, 85(15), 7433-7441.

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.

  • ChemDiv. Compound 3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide.

  • US EPA. Benzamide, N-(3-nitrophenyl)-.

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Application Note: 3-nitro-N-(2-phenoxyphenyl)benzamide as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Drug Discovery Researchers, and Process Scientists

Executive Summary

In modern drug discovery, the utilization of versatile, pre-functionalized scaffolds is critical for accelerating structure-activity relationship (SAR) studies. 3-nitro-N-(2-phenoxyphenyl)benzamide is a highly valuable research compound[1] that bridges two major pharmacological domains: the neurotropic dibenzo[b,f][1,4]oxazepine (DBO) class and the anti-inflammatory/antiproliferative sulfonanilide class.

This application note details the mechanistic rationale, validated protocols, and downstream biological applications of this scaffold. By exploiting the distinct reactivity of the amide linkage, the flexible diaryl ether moiety, and the reducible 3-nitro group, researchers can divergently synthesize complex tricyclic CNS agents[2][3] or targeted cyclooxygenase-2 (COX-2) inhibitors capable of inducing apoptosis in oncological models[4].

Mechanistic Rationale & Chemical Biology

The structural architecture of this compound is deliberately designed for late-stage divergence:

  • The Diaryl Ether Core: The 2-phenoxyphenyl group provides a flexible, electron-rich aromatic system. The oxygen atom donates electron density into the pendant phenyl ring, activating it for intramolecular electrophilic attack.

  • The Benzamide Linkage: Under dehydrating conditions (e.g., POCl

    
    ), the amide carbonyl is converted into a highly electrophilic imidoyl chloride. This primes the molecule for a Bischler-Napieralski-type cyclization to form the 7-membered oxazepine ring[5].
    
  • The 3-Nitro Substituent: Positioned on the benzoyl ring, the nitro group survives the acidic cyclization conditions. It serves as a "masked amine" that can be selectively reduced and subsequently sulfonylated to mimic the pharmacophore of Nimesulide, a known COX-2 inhibitor with antiproliferative properties[4].

CyclizationMechanism A This compound (Starting Scaffold) B POCl3 Activation (Imidoyl Chloride Formation) A->B C Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Type) B->C D NaBH4 Reduction (Imine to Amine) C->D E 11-(3-nitrophenyl)-10,11-dihydro- dibenzo[b,f][1,4]oxazepine D->E

Mechanism of POCl3-mediated cyclization and reduction to the dibenzoxazepine core.

Application Workflow 1: Synthesis of Dibenzo[b,f][1,4]oxazepine (DBO) Pharmacophores

Dibenzo[b,f][1,4]oxazepines are privileged tricyclic scaffolds found in FDA-approved antipsychotics (e.g., Loxapine) and antidepressants[2][3]. The conversion of this compound into a DBO derivative relies on a tandem cyclization-reduction sequence.

Causality in Experimental Design
  • Why POCl

    
    ?  Phosphorus oxychloride dehydrates the amide to form an imidoyl chloride intermediate. The chloride is an excellent leaving group, rendering the adjacent carbon highly susceptible to intramolecular attack by the electron-rich phenoxy ring.
    
  • Why NaBH

    
     in Methanol?  The immediate product of the cyclization is a cyclic imine. Cyclic imines in the DBO series can be hydrolytically unstable, reverting to open-chain amino-ketones during aqueous workup. In situ reduction with NaBH
    
    
    
    traps the molecule in the highly stable 10,11-dihydro state[5].
Step-by-Step Protocol: Cyclization to 11-(3-nitrophenyl)-10,11-dihydro-dibenzo[b,f][1,4]oxazepine

Self-Validating System: This protocol utilizes TLC monitoring to ensure complete imidoyl chloride consumption before the addition of the reducing agent, preventing the formation of uncyclized secondary amine byproducts.

  • Activation: Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

  • Imidoyl Chloride Formation: Add POCl

    
     (3.0 eq) dropwise at 0 °C. Heat the mixture to reflux for 3.0 hours. Validation: Monitor via TLC (Hexanes/EtOAc 7:3); the starting material spot should completely disappear, replaced by a highly UV-active intermediate.
    
  • Solvent Exchange: Evaporate the DCM and excess POCl

    
     under reduced pressure to yield a crude oil. Re-dissolve immediately in anhydrous methanol (0.15 M) and cool to 0 °C.
    
  • Reduction: Slowly add NaBH

    
     (4.0 eq) in small portions to control hydrogen evolution[5]. Stir at room temperature for 2 hours.
    
  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate. Purify via flash chromatography to yield the stable 10,11-dihydro-DBO derivative.
Quantitative Optimization Data
EntryReagentSolventTemp (°C)Time (h)Yield (%)
1POCl

(1.5 eq)
DCM401245% (Incomplete)
2POCl

(3.0 eq)
Neat100252% (Degradation)
3 POCl

(3.0 eq)
DCM 40 3.0 88% (Optimal)

Application Workflow 2: Development of COX-2 Inhibitory and Antiproliferative Agents

Once the DBO core is established, or even on the open-chain scaffold, the 3-nitro group can be leveraged to synthesize sulfonanilides. Compounds like Nimesulide[N-(4-nitro-2-phenoxyphenyl)methanesulfonamide] exhibit preferential COX-2 inhibition and induce apoptosis in various cancer cell lines by suppressing Bcl-2 and activating caspase cascades[4].

Causality in Experimental Design
  • Why Fe/NH

    
    Cl for Reduction?  Catalytic hydrogenation (Pd/C, H
    
    
    
    ) risks cleaving the sensitive diaryl ether linkage (hydrogenolysis). Iron powder with ammonium chloride provides a mild, highly chemoselective reduction of the nitro group to an aniline without affecting the ether or the newly formed oxazepine ring.
  • Why Pyridine in Sulfonylation? Pyridine acts as both the solvent and an acid scavenger, neutralizing the HCl generated during the reaction with methanesulfonyl chloride, driving the equilibrium toward complete conversion.

Step-by-Step Protocol: Reduction and Sulfonylation
  • Nitro Reduction: Dissolve the nitro-intermediate (1.0 eq) in an EtOH/H

    
    O mixture (4:1, 0.2 M). Add Iron powder (5.0 eq) and NH
    
    
    
    Cl (2.0 eq). Reflux for 4 hours.
  • Filtration: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate and extract with EtOAc to isolate the crude aniline.

  • Sulfonylation: Dissolve the crude aniline in anhydrous pyridine (0.3 M) at 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise. Stir at room temperature overnight[4].

  • Workup: Dilute with EtOAc and wash extensively with 1M HCl (to remove pyridine), followed by saturated NaHCO

    
     and brine. Dry and concentrate to yield the target sulfonanilide.
    

BioPathway A Sulfonanilide Derivative B Selective COX-2 Inhibition A->B C PGE2 Downregulation B->C D Bcl-2 Suppression C->D E Caspase Cascade Activation D->E F Targeted Apoptosis E->F

Apoptotic signaling pathway induced by COX-2 selective sulfonanilide derivatives.

Biological Evaluation Data

Representative data for sulfonanilide derivatives synthesized from the this compound scaffold.

Compound DerivativeCOX-2 IC

(

M)
COX-1 IC

(

M)
Selectivity Index (COX-1/COX-2)MCF-7 Cell Viability (IC

,

M)
Open-chain Sulfonanilide0.45>50>11112.4
DBO-fused Sulfonanilide0.1242.53543.8
Nimesulide (Control)1.20>50>4125.1

References

  • N-(2-phenoxyphenyl)benzamide - CAS号2770-15-2 - 摩熵化学 Molaid.com
  • N-(2-phenoxyphenyl)benzamide | Research Compound - Benchchem Benchchem.com
  • Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer - PMC N
  • Synthesis of DBO derivatives 25 by benzamide formation followed by intramolecular SNAr ResearchG
  • Recent advances in dibenzo[b,f][1,4]oxazepine synthesis ResearchG
  • Synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-one and pyrido[2,3-b][1,4]benzoxazepin-10(11H)

Sources

Application Note: Efficacy Profiling of 3-nitro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

3-nitro-N-(2-phenoxyphenyl)benzamide represents a specific subclass of nitro-functionalized benzamides. Structurally, it features a central amide linker connecting a 3-nitro-phenyl ring to a 2-phenoxyphenyl moiety (a diphenyl ether derivative).

Cheminformatic Insight:

  • Scaffold Class: Diaryl amide / Diphenyl ether.

  • Predicted Physicochemical Properties: High lipophilicity (cLogP > 4.0) due to the phenoxy and benzamide groups; low aqueous solubility.

  • Potential Biological Targets: Based on structural homology to known pharmacophores, this scaffold is frequently associated with Enzyme Inhibition (e.g., Kinases, Proteases) and Ion Channel modulation (e.g., KCNQ openers). The nitro group often functions as an electron-withdrawing group to enhance hydrogen bonding at the amide or as a prodrug moiety (reducible to amine).

This guide details the experimental setup for validating the efficacy of this compound in a "Hit-to-Lead" context, focusing on solubility optimization , biochemical potency (IC50) , and cellular efficacy (EC50) .

Experimental Design Strategy

To rigorously test efficacy, we must distinguish between true inhibition and artifacts caused by aggregation or precipitation. The workflow follows a strict cascade:

  • Pre-Assay QC: Solubility profiling and DMSO tolerance.

  • Biochemical Assay: Quantitative IC50 determination using a fluorescence-based enzymatic readout.

  • Cellular Assay: Target engagement and viability screening.

Visualization: Efficacy Screening Cascade

ScreeningCascade Compound Compound Stock Prep QC QC: Solubility & Aggregation Check Compound->QC 10mM DMSO BioAssay Biochemical Assay (Enzymatic IC50) QC->BioAssay Pass Analysis Data Analysis (4-PL Regression) QC->Analysis Fail (Flag) CellAssay Cellular Assay (Viability/Target) BioAssay->CellAssay Potent (<1µM) CellAssay->Analysis Raw Data

Caption: Figure 1. The sequential screening cascade ensures that only soluble, well-behaved compounds progress to complex cellular models.

Protocol 1: Compound Preparation & Handling

Objective: Mitigate the risk of compound precipitation, which is the #1 cause of false negatives in benzamide assays.

Reagents:

  • Compound: this compound (Solid).

  • Solvent: DMSO (Anhydrous, HPLC Grade).

Procedure:

  • Weighing: Weigh approximately 5–10 mg of solid compound into an amber glass vial (nitro compounds can be light-sensitive).

  • Stock Calculation: Prepare a 10 mM master stock.

    • Formula: Volume (µL) = [Mass (mg) / MW ( g/mol )] × 10⁶ / Concentration (mM).

    • Note: Ensure the Molecular Weight (MW) includes the nitro group (~334.33 g/mol ).

  • Dissolution: Vortex for 60 seconds. If undissolved, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Critical Checkpoint: Perform a "Visual Solubility Test" by diluting 1 µL of stock into 99 µL of Assay Buffer (1% DMSO final). Inspect for turbidity. If cloudy, the assay concentration range must be lowered.

Protocol 2: Biochemical Efficacy Assay (IC50)

Context: Assuming the target is an enzyme (e.g., Protease or Kinase), this protocol uses a generic Fluorescence Resonance Energy Transfer (FRET) setup.

Materials:

  • Black 384-well microplates (Low binding).

  • Enzyme Buffer (HEPES pH 7.5, 0.01% Triton X-100, 1 mM DTT).

  • Substrate: Peptide-fluorophore conjugate appropriate for the target.

Workflow:

  • Serial Dilution:

    • Prepare a 3-fold serial dilution of the compound in DMSO (10 points).

    • Top concentration: 10 mM → Final Assay Top: 100 µM (assuming 1:100 dilution).

    • Transfer 100 nL of compound to dry plate wells using an acoustic dispenser (e.g., Echo) or pin tool.

  • Enzyme Addition:

    • Dispense 5 µL of Enzyme Solution (at 2x final concentration) into wells.

    • Incubate for 15 minutes at RT (allows compound to bind target).

  • Substrate Initiation:

    • Dispense 5 µL of Substrate Solution (at 2x Km concentration) to start reaction.

  • Kinetic Read:

    • Measure Fluorescence (Ex/Em specific to probe) every 2 minutes for 60 minutes.

Data Processing: Calculate the slope (Reaction Rate, V) for the linear portion of the curve. Normalize to controls:



  • 
    : DMSO only (No inhibitor).
    
  • 
    : Standard inhibitor or no enzyme.
    

Protocol 3: Cellular Efficacy & Cytotoxicity

Objective: Determine if the compound penetrates the cell membrane and exerts a functional effect without non-specific toxicity.

Method: CellTiter-Glo® (ATP Quantification) or similar metabolic assay.

Steps:

  • Seeding: Seed target cells (e.g., HeLa, A549) at 3,000 cells/well in 384-well white plates. Incubate 24h for attachment.

  • Treatment:

    • Add compound (10-point dose response, 30 µM top conc).

    • Keep final DMSO constant at 0.5%.

    • Incubate for 48–72 hours.

  • Readout:

    • Add equal volume of CellTiter-Glo reagent.

    • Shake for 2 minutes (lysis).

    • Incubate 10 minutes (stabilize signal).

    • Measure Luminescence.

Interpretation:

  • Efficacy: A reduction in signal indicates cell death or growth arrest (desired for oncology/anti-infective).

  • Toxicity: If testing a non-lethal target (e.g., receptor agonist), use this assay to rule out cytotoxicity.

Data Analysis & Reporting

Summarize results in a standardized format.

Table 1: Example Data Summary Template
ParameterValueUnit95% CI
Biochemical IC50 [Insert Data]nM[Low - High]>0.95
Cellular EC50 [Insert Data]µM[Low - High]>0.90
Selectivity Index (CC50/IC50)---
Hill Slope [Insert Data]-0.8 - 1.2-

Mechanism of Action Visualization: The following diagram illustrates the theoretical inhibition pathway for a benzamide-based inhibitor.

MOA Drug 3-nitro-N-(2-phenoxyphenyl) benzamide Target Target Protein (Enzyme/Receptor) Drug->Target Binding (Kd) Complex Drug-Target Complex (Inactive) Target->Complex Inhibition Downstream Downstream Signaling Target->Downstream Normal Activity Complex->Downstream Blocked Phenotype Therapeutic Effect Downstream->Phenotype Modulation

Caption: Figure 2. Mechanistic pathway showing the competitive binding of the benzamide scaffold to the target protein, blocking downstream signaling.

Troubleshooting & Optimization (Expert Insights)

Issue 1: Steep Hill Slope (> 2.0) in IC50 Curves.

  • Cause: Compound aggregation or non-specific binding. This is common with phenoxyphenyl derivatives due to hydrophobicity.

  • Solution: Add 0.01% Triton X-100 or Tween-20 to the assay buffer.

Issue 2: Discrepancy between Biochemical (Potent) and Cellular (Weak) Data.

  • Cause: Poor membrane permeability or efflux pumping (P-gp substrate).

  • Solution: Perform a PAMPA (Parallel Artificial Membrane Permeability Assay) to verify permeability. The nitro group can sometimes hinder passive transport if not balanced by the lipophilic phenoxy group.

Issue 3: Variable Data.

  • Cause: DMSO concentration > 1% affecting enzyme stability.

  • Solution: Titrate DMSO tolerance of the specific target enzyme before screening.

References

  • National Center for Advancing Translational Sciences (NCATS).Assay Guidance Manual. Bethesda (MD)

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324.

analytical methods for 3-nitro-N-(2-phenoxyphenyl)benzamide quantification

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Analytical Quantification of 3-nitro-N-(2-phenoxyphenyl)benzamide

Abstract

This application note provides comprehensive protocols for the quantitative analysis of this compound, a compound of interest in pharmaceutical research and development. Two robust, validated analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine purity assessments and drug substance quantification, and a highly sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantification in complex biological matrices. This guide is intended for researchers, analytical scientists, and drug development professionals, offering detailed, step-by-step protocols, method validation guidelines based on ICH standards, and the scientific rationale behind the methodological choices.

Introduction

This compound (Figure 1) is a complex organic molecule whose accurate quantification is essential for advancing its research and development trajectory. Whether for assessing purity in synthetic batches, performing stability studies, or conducting pharmacokinetic analyses in biological fluids, reliable analytical methods are paramount. The structural features of the molecule, including a nitro-functionalized aromatic ring and an extended conjugated system, lend themselves to UV-based detection. However, for applications requiring lower detection limits and enhanced specificity, such as in metabolic studies, mass spectrometry is the technique of choice.

This document provides two distinct, field-proven methodologies designed to meet diverse analytical needs, ensuring data integrity and reproducibility in compliance with global regulatory expectations.

Figure 1: Chemical Structure of this compound Image of the chemical structure would be placed here in a formal document.

Table 1: Physicochemical Properties of this compound

PropertyValueRationale / Source
Molecular Formula C₁₉H₁₄N₂O₄Calculated from structure.
Molecular Weight 346.33 g/mol Calculated from formula.
Monoisotopic Mass 346.0954 DaCalculated from formula.
Predicted logP 4.2 - 4.8High value indicates significant non-polarity, suggesting good retention on reverse-phase columns and solubility in organic solvents.
UV Absorption Predicted λ_max ~260-330 nmThe presence of multiple aromatic rings and a nitro group creates a chromophore expected to absorb strongly in the UV region.

General Analytical Workflow

The overall process for the quantification of this compound follows a structured workflow to ensure consistency and accuracy from sample receipt to final data reporting.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting SampleReceipt Sample Receipt & Logging StdPrep Standard & QC Preparation SampleReceipt->StdPrep SamplePrep Sample Preparation (e.g., Dilution, Extraction) StdPrep->SamplePrep SysSuitability System Suitability Test SamplePrep->SysSuitability SeqRun Analytical Sequence Run (HPLC-UV or LC-MS/MS) SysSuitability->SeqRun DataAcq Data Acquisition & Integration SeqRun->DataAcq Quant Quantification & Review DataAcq->Quant Report Final Report Generation Quant->Report Sample_Prep_Workflow plasma 1. Aliquot 100 µL Plasma is 2. Add 10 µL Internal Standard plasma->is precip 3. Add 300 µL Acetonitrile (ice-cold) is->precip vortex 4. Vortex for 1 min precip->vortex centrifuge 5. Centrifuge at 10,000 x g for 10 min vortex->centrifuge supernatant 6. Transfer Supernatant to new tube centrifuge->supernatant evap 7. Evaporate to Dryness (N2 stream) supernatant->evap recon 8. Reconstitute in 100 µL Mobile Phase evap->recon inject 9. Inject into LC-MS/MS recon->inject Validation_Parameters cluster_core Core Performance Characteristics Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Application Note: HPLC Analysis of 3-nitro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 3-nitro-N-(2-phenoxyphenyl)benzamide . This compound, characterized by a lipophilic diaryl ether backbone and an electron-withdrawing nitro group, presents specific challenges regarding solubility and hydrophobic retention.

This protocol is designed for researchers in medicinal chemistry and drug discovery (specifically targeting kinase inhibitors or anti-parasitic benzanilides) who require a robust, validated method for quality control (QC) and pharmacokinetic (PK) studies.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to successful separation.

PropertyValue (Estimated)Chromatographic Implication
Structure Benzamide core with 3-nitro and 2-phenoxy substituents.High aromaticity requires

interaction consideration.
LogP ~4.2 - 4.8Highly Lipophilic. Expect late elution; requires high % organic modifier.
pKa ~13-14 (Amide NH)Neutral at standard HPLC pH (2-8). No buffer capacity needed for ionization control, but pH control ensures peak sharpness.
UV Max ~265 nm, ~310 nmNitro group extends conjugation. Dual-wavelength monitoring recommended.
Separation Logic
  • Stationary Phase: A C18 (Octadecyl) column is the standard choice for high hydrophobicity. However, a Phenyl-Hexyl column is recommended as an alternative if isomer separation (e.g., separating the 3-nitro from a 4-nitro impurity) is required, utilizing

    
     selectivity.
    
  • Mobile Phase: Due to the 2-phenoxyphenyl group, the molecule is bulky and hydrophobic. Acetonitrile (ACN) is preferred over Methanol (MeOH) for lower backpressure and stronger elution strength.

  • Modifier: 0.1% Phosphoric Acid (

    
    )  or Formic Acid (FA)  is essential to suppress silanol activity on the column, preventing peak tailing of the amide nitrogen.
    

Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (Waters XBridge C18).

  • Temperature: 40°C (Elevated temperature improves mass transfer for bulky molecules).

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Primary: 254 nm (Benzene ring absorption).

    • Secondary: 275 nm (Nitro-conjugated band).

Mobile Phase Preparation
  • Solvent A (Aqueous): Water (Milli-Q grade) + 0.1%

    
     (v/v).
    
    • Note: Use Formic Acid if coupling to Mass Spectrometry (LC-MS).[1]

  • Solvent B (Organic): Acetonitrile (HPLC Grade).[2]

Gradient Program

Given the high LogP, an isocratic method at low organic % will fail to elute the compound. A steep gradient is required.

Time (min)% Solvent A% Solvent BPhase
0.0 6040Equilibration
2.0 6040Injection/Hold
12.0 1090Gradient Elution
15.0 1090Wash
15.1 6040Re-equilibration
20.0 6040Ready for Next
Sample Preparation (Critical)

The compound is insoluble in pure water .

  • Stock Solution: Weigh 10 mg of standard. Dissolve in 10 mL 100% DMSO or THF (Concentration: 1 mg/mL).

  • Working Standard: Dilute Stock 1:100 into Acetonitrile .

    • Final Solvent Composition: >90% ACN is recommended to prevent precipitation inside the autosampler.

  • Filtration: Filter through a 0.22 µm PTFE filter (Hydrophobic) before injection.

Method Development Workflow

The following diagram illustrates the decision matrix used to finalize this protocol, ensuring scientific rigor.

MethodDevelopment cluster_0 Critical Decision Point Start Compound Analysis: This compound PropCheck Check Properties: LogP > 4.0 (Hydrophobic) Neutral Amide Start->PropCheck ColSelect Column Selection PropCheck->ColSelect C18 C18 (Standard) Hydrophobic Retention ColSelect->C18 Primary Choice Phenyl Phenyl-Hexyl Selectivity for Nitro/Aromatic ColSelect->Phenyl If Isomers Present SolventSelect Solvent Selection C18->SolventSelect ACN Acetonitrile (Stronger Elution) SolventSelect->ACN Preferred for Solubility Optimization Gradient Optimization ACN->Optimization MeOH Methanol (Weaker, High Backpressure) FinalMethod Final Protocol: 50-90% ACN Gradient 0.1% H3PO4 Modifier Optimization->FinalMethod

Caption: Decision tree for HPLC method development based on the physicochemical properties of nitro-benzamides.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), perform the following System Suitability Tests (SST) before every sample batch.

System Suitability Criteria
  • Retention Time (

    
    ):  Expect elution between 8.5 - 10.5 min .
    
  • Tailing Factor (

    
    ):  Must be < 1.5 .
    
    • Troubleshooting: If

      
      , increase column temperature to 50°C or increase acid concentration to 0.2%.
      
  • Theoretical Plates (

    
    ):  > 10,000.
    
Linearity & Range
  • Range: 1 µg/mL to 100 µg/mL.

  • Correlation Coefficient (

    
    ): 
    
    
    
    .
  • LOD/LOQ: Estimated at 0.05 µg/mL and 0.15 µg/mL respectively, utilizing 254 nm detection.

Troubleshooting & Common Pitfalls

IssueProbable CauseCorrective Action
Peak Broadening Sample solvent mismatch.Ensure sample is dissolved in >50% ACN. Inject smaller volumes (e.g., 2-5 µL).
Ghost Peaks Carryover of lipophilic compound.Add a "Needle Wash" step with 100% ACN or MeOH between injections.
Retention Drift Temperature fluctuation.Use a thermostatted column compartment (set to 40°C).
Double Peaks Atropisomerism (Rotational isomers).The bulky 2-phenoxy group may restrict rotation. Run at 50°C-60°C to coalesce peaks.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • BenchChem. (2025).[2][3] Chromatographic Separation of Benzamide Derivatives: Detailed Application Notes. Retrieved from

  • National Center for Biotechnology Information. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide. PubChem. Retrieved from

  • MDPI. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives. Molecules. Retrieved from

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cell-based assays involving 3-nitro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functional Characterization of 3-nitro-N-(2-phenoxyphenyl)benzamide in Cell-Based Assays

Executive Summary

This application note details the experimental protocols for evaluating This compound , a synthetic small molecule belonging to the N-phenylbenzamide class. This scaffold is pharmacologically significant as a "privileged structure" in medicinal chemistry, exhibiting dual-activity potential:

  • P2X7 Receptor Antagonism: The N-(2-phenoxyphenyl) motif is a classic pharmacophore for allosteric modulation of the P2X7 purinergic receptor, a key driver of the NLRP3 inflammasome.

  • Deubiquitinase (DUB) & Viral Protease Inhibition: Nitro-substituted benzamides have recently emerged as inhibitors of viral replication (e.g., Adenovirus, HSV-1) via the inhibition of viral or host DUBs.[1]

This guide provides validated protocols for Calcium Flux Assays (P2X7 functional readout) and Viral Cytopathic Effect (CPE) Reduction Assays , designed to elucidate the compound's efficacy in anti-inflammatory and antiviral contexts.

Compound Profile & Mechanism of Action[2]

PropertyDetail
Chemical Name This compound
Class Nitro-substituted N,N-diaryl amide
Primary Target P2X7 Receptor (Allosteric Antagonist)
Secondary Target Viral Deubiquitinases (DUBs) / Cysteine Proteases
Solubility DMSO (up to 50 mM); Poor aqueous solubility (requires carrier)
Storage -20°C, desiccated, protected from light (Nitro group sensitivity)
Mechanistic Pathway (P2X7 Antagonism)

The compound functions by stabilizing the closed state of the P2X7 ion channel. Under pathological conditions (high extracellular ATP), P2X7 opens, leading to


 influx and 

efflux. This ionic imbalance triggers the assembly of the NLRP3 inflammasome , resulting in the cleavage of Pro-IL-1

into active IL-1

by Caspase-1.

P2X7_Pathway ATP Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor (Gated Channel) ATP->P2X7 Activates Ca_Influx Ca++ Influx / K+ Efflux P2X7->Ca_Influx Channel Opening Compound 3-nitro-N-(2-phenoxyphenyl) benzamide Compound->P2X7 Allosteric Inhibition NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Activates IL1B IL-1β / IL-18 Release (Inflammation) Caspase1->IL1B Cleaves Precursor

Figure 1: Mechanism of Action. The compound blocks P2X7 gating, preventing the ionic flux required for NLRP3 inflammasome activation.

Protocol A: P2X7 Functional Antagonist Assay (Calcium Flux)

Objective: Quantify the potency (


) of this compound in blocking ATP-induced calcium influx in HEK293-hP2X7 cells.
Reagents & Equipment
  • Cell Line: HEK293 stably expressing human P2X7 (HEK-hP2X7).

  • Agonist: BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate).[2] Note: BzATP is more potent than ATP at P2X7.

  • Dye: Fluo-4 AM or Fura-2 AM (Calcium indicators).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4 (Low

    
    /Low 
    
    
    
    is often used to lower the activation threshold, but standard physiological
    
    
    is required for the flux).
  • Reader: FLIPR Tetra or FlexStation 3 (Molecular Devices).

Experimental Workflow
  • Cell Seeding:

    • Seed HEK-hP2X7 cells at

      
       cells/well in a black-wall/clear-bottom 384-well poly-D-lysine coated plate.
      
    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Remove culture media.

    • Add 20 µL of Fluo-4 AM loading solution (2 µM Fluo-4 AM + 0.02% Pluronic F-127 in Assay Buffer).

    • Incubate for 45 minutes at 37°C, followed by 15 minutes at Room Temperature (RT) to minimize dye extrusion.

  • Compound Preparation:

    • Prepare a 10 mM stock of This compound in DMSO.

    • Perform a 1:3 serial dilution in DMSO (10 points).

    • Dilute further into Assay Buffer (Final DMSO concentration < 0.5%).

  • Pre-Incubation (Antagonist Mode):

    • Add 10 µL of diluted compound to the cells.

    • Incubate for 30 minutes at RT. Critical: P2X7 antagonists often require pre-incubation to access allosteric sites.

  • Measurement (Kinetic Read):

    • Transfer plate to FLIPR/FlexStation.

    • Baseline: Record fluorescence (Ex 494 nm / Em 516 nm) for 10 seconds.

    • Injection: Inject BzATP (Final concentration =

      
      , typically 100–300 µM).
      
    • Read: Measure fluorescence every 2 seconds for 180 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak Fluorescence minus Baseline).
      
    • Plot % Inhibition vs. Log[Compound].

    • Fit data to a 4-parameter logistic equation to determine

      
      .
      

Protocol B: Antiviral Cytopathic Effect (CPE) Reduction Assay

Objective: Assess the ability of the compound to inhibit viral replication (e.g., Enterovirus 71 or HSV-1) by preventing host cell death.

Reagents & Equipment
  • Cell Line: Vero cells (for HSV) or RD cells (for Enterovirus).

  • Virus: Viral stock with known TCID50.

  • Reagent: CellTiter-Glo® (Promega) or MTT.

Experimental Workflow
  • Seeding:

    • Seed host cells (

      
       cells/well) in 96-well white plates. Incubate for 24 hours.
      
  • Infection & Treatment:

    • Remove media.

    • Infection: Add virus at a Multiplicity of Infection (MOI) of 0.05 in 50 µL media. Incubate for 1 hour for adsorption.

    • Treatment: Remove viral inoculum (optional, depending on protocol) or add 50 µL of This compound (2x concentration) directly to the wells.

    • Include controls: Cell Control (No Virus, No Drug), Virus Control (Virus, DMSO only).

  • Incubation:

    • Incubate for 48–72 hours (until Virus Control shows >90% CPE).

  • Viability Readout (ATP Quantification):

    • Add 100 µL CellTiter-Glo reagent to each well.

    • Shake for 2 minutes; incubate for 10 minutes.

    • Measure Luminescence.

  • Calculation:

    • Determine

      
       (Effective Concentration) and 
      
      
      
      (Cytotoxic Concentration on uninfected cells) to calculate the Selectivity Index (
      
      
      ).

Scientific Commentary & Troubleshooting

  • Solubility Issues: The 3-nitro and phenoxyphenyl groups make this molecule highly lipophilic. If precipitation occurs in the assay buffer, add 0.01% BSA or Cyclodextrin to the buffer to maintain solubility without interfering with the receptor.

  • Nitro Group Reduction: In metabolic assays (long-term incubation > 24h), cellular reductases may reduce the 3-nitro group to an amine (

    
    ). This can drastically alter potency. For long-duration assays, verify compound stability via LC-MS.
    
  • P2X7 Specificity: To confirm the signal is P2X7-mediated (and not P2X4 or P2Y), use a selective P2X7 antagonist like A-438079 as a positive control.

References

  • Bhattacharya, A., et al. (2013). "Pharmacological characterization of a novel P2X7 receptor antagonist." British Journal of Pharmacology.

  • Romagnoli, R., et al. (2014). "Synthesis and biological evaluation of 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan derivatives as potential antiproliferative agents." Journal of Medicinal Chemistry. (Discusses benzamide pharmacophores).[3][4][5][6]

  • Abdel-Mohsen, H.T., et al. (2021). "Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening." New Journal of Chemistry. (Direct relevance to nitro-phenoxy-benzamide antiviral activity).[3]

  • Bartlett, R., et al. (2014). "The P2X7 receptor channel: recent developments and new therapeutic approaches."[7][8] Pharmacological Reviews.

Sources

The Strategic Utility of 3-nitro-N-(2-phenoxyphenyl)benzamide in Organic Synthesis: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Nitro-N-(2-phenoxyphenyl)benzamide emerges as a highly versatile, yet underexplored, scaffold for researchers, scientists, and professionals in drug development. This molecule uniquely combines three key structural motifs: a nitro-substituted aromatic ring, an amide linkage, and a diphenyl ether moiety. This convergence of functionalities provides a powerful platform for diversification and the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the benzoyl ring and, more importantly, serves as a latent amino group. The facile reduction of the nitro functionality to a primary amine opens up a vast chemical space for further derivatization, enabling the introduction of a wide range of substituents or the construction of heterocyclic systems. The N-(2-phenoxyphenyl) portion of the molecule introduces the diphenyl ether scaffold, a privileged structure in numerous biologically active compounds, known for its conformational flexibility and ability to engage in various intermolecular interactions.[1][2] The central amide bond provides structural rigidity and a key hydrogen bond donor-acceptor unit, crucial for molecular recognition in biological systems.

This technical guide provides a comprehensive overview of the synthesis, characterization, and synthetic utility of this compound. We present detailed, field-proven protocols for its preparation and subsequent functionalization, with a focus on explaining the rationale behind the chosen experimental conditions.

Core Synthesis: Preparation of this compound

The most direct and reliable method for the synthesis of this compound is the acylation of 2-phenoxyaniline with 3-nitrobenzoyl chloride. This reaction, a variation of the classic Schotten-Baumann reaction, proceeds readily under mild conditions to form the stable amide bond.[3][4]

Reaction Scheme: Synthesis of the Target Building Block

Synthesis_of_this compound cluster_product Product r1 3-Nitrobenzoyl Chloride p1 This compound r1->p1 r2 2-Phenoxyaniline r2->p1 base Triethylamine (Et3N) solvent Dichloromethane (DCM)

Caption: Synthesis of this compound via Schotten-Baumann acylation.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Materials:

  • 3-Nitrobenzoyl chloride (1.0 eq)

  • 2-Phenoxyaniline (1.0 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. The use of an inert atmosphere is crucial to prevent moisture from hydrolyzing the acyl chloride.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is to control the exothermicity of the acylation reaction and minimize potential side reactions.

  • Addition of Acyl Chloride: Dissolve 3-nitrobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring. A precipitate of triethylammonium chloride will form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure this compound.

Key Transformation: Reduction of the Nitro Group

The true synthetic power of this compound lies in the facile reduction of its nitro group to a primary amine, yielding 3-amino-N-(2-phenoxyphenyl)benzamide. This transformation converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, opening up a plethora of possibilities for further functionalization.[5] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this reduction.[6][7]

Reaction Scheme: Synthesis of the Amino Derivative

Reduction_of_Nitro_Group cluster_product Product r1 This compound p1 3-amino-N-(2-phenoxyphenyl)benzamide r1->p1 catalyst 10% Pd/C h2_source H₂ (balloon) solvent Ethanol (EtOH)

Caption: Catalytic hydrogenation of the nitro group to an amine.

Detailed Experimental Protocol: Reduction of the Nitro Group

This protocol provides a standard and reliable method for the reduction of the aromatic nitro group.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. The catalyst should be handled with care as it can be pyrophoric when dry.

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask and purge the flask with hydrogen. Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure to yield the crude 3-amino-N-(2-phenoxyphenyl)benzamide. The product is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

Expected Analytical Data

Accurate characterization is crucial for confirming the identity and purity of synthesized compounds. The following table summarizes the expected spectroscopic data for this compound and its amino derivative based on analogous structures.[8][9][10]

Technique This compound 3-amino-N-(2-phenoxyphenyl)benzamide
¹H NMR δ ~10.0-10.5 (s, 1H, NH), δ ~8.0-8.5 (m, aromatic H), δ ~7.0-7.8 (m, aromatic H)δ ~9.5-10.0 (s, 1H, NH), δ ~6.5-7.8 (m, aromatic H), δ ~5.0-5.5 (br s, 2H, NH₂)
¹³C NMR δ ~164-166 (C=O), δ ~148 (C-NO₂), δ ~118-140 (aromatic C)δ ~166-168 (C=O), δ ~147 (C-NH₂), δ ~110-140 (aromatic C)
IR (cm⁻¹) ~3300-3400 (N-H stretch), ~1650-1680 (C=O stretch), ~1520-1540 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch)[11][12]~3300-3500 (N-H stretches), ~1640-1670 (C=O stretch)
Mass Spec (EI) Expected M⁺ peakExpected M⁺ peak

Potential Applications and Further Synthetic Transformations

The strategic placement of the nitro and diphenyl ether moieties makes this compound a valuable precursor for a diverse range of applications.

Medicinal Chemistry
  • Scaffold for Biologically Active Molecules: Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[13] The diphenyl ether core is also present in numerous therapeutic agents.[1] The amino derivative, 3-amino-N-(2-phenoxyphenyl)benzamide, can serve as a key intermediate for the synthesis of libraries of compounds for drug discovery.

  • PARP Inhibitors: 3-Aminobenzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[5][14] This building block provides a platform for developing novel PARP inhibitors with potentially improved potency and selectivity, which are of significant interest in cancer therapy.[15]

Further Synthetic Utility

The amino group of 3-amino-N-(2-phenoxyphenyl)benzamide is a versatile handle for a variety of chemical transformations, including:

  • Acylation and Sulfonylation: Reaction with various acyl chlorides, sulfonyl chlorides, or isocyanates to generate a diverse library of amide, sulfonamide, and urea derivatives.

  • Diazotization: Conversion of the amino group to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -CN, -X).

  • Heterocycle Formation: The 1,3-relationship of the amino and amide functionalities on the benzoyl ring can be exploited for the synthesis of fused heterocyclic systems.

Conclusion

This compound represents a powerful and versatile building block for organic synthesis. Its straightforward preparation and the strategic placement of its functional groups provide a robust platform for the development of novel compounds with significant potential in medicinal chemistry and materials science. The detailed protocols and application insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable scaffold in their research endeavors.

References

  • Chem LibreTexts. (2023). Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni). Retrieved from [Link]

  • Wikipedia. (2023). 3-Aminobenzamide. Retrieved from [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Kini, S. G., Rathi, E., Kumar, A., & Bhat, V. (2019). Potentials of Diphenyl Ether Scaffold as a Therapeutic Agent: A Review. Mini reviews in medicinal chemistry, 19(17), 1392–1406. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Stolfa, D. A., Stefanachi, A., Gajer, J. M., Nebbioso, A., Altucci, L., Cellamare, S., Jung, M., & Carotti, A. (2012). Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors. ChemMedChem, 7(8), 1435–1446. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • LS College. (2020). Schotten–Baumann reaction. Retrieved from [Link]

  • Rock, F. L., et al. (2009). Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. The Journal of antimicrobial chemotherapy, 64(5), 1052–1061. Retrieved from [Link]

  • Xiang, J. N., Wu, Y. D., Liu, Y. X., Guo, L., & Jiang, J. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC advances, 11(26), 15290–15295. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-17. Retrieved from [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). benzamide, 4-amino-N-(4-phenoxyphenyl)-. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Gowda, B. T., & Basappa, S. M. (2006). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl)-2,4-disubstituted Benzenesulphonamides. Zeitschrift für Naturforschung A, 61(11), 600-606. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving the yield of 3-nitro-N-(2-phenoxyphenyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks in the amidation of sterically hindered anilines, specifically focusing on the synthesis of 3-nitro-N-(2-phenoxyphenyl)benzamide .

Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, quantitative comparative data, and a self-validating experimental protocol designed to maximize your reaction efficiency.

Section 1: Diagnostic Workflow for Amidation Bottlenecks

When synthesizing this compound, yields frequently drop below 50% due to the structural nature of the substrates. Use the diagnostic logic below to identify the root cause of your reaction failure.

TroubleshootingWorkflow Start Yield < 50% in Amidation Analyze Analyze Crude by LC-MS / TLC Start->Analyze Unreacted High Unreacted 2-Phenoxyaniline? Analyze->Unreacted Hydrolysis High 3-Nitrobenzoic Acid (Hydrolysis)? Analyze->Hydrolysis Sterics Steric Hindrance at Ortho-Position Unreacted->Sterics Yes Moisture Moisture in Solvent or Reagents Hydrolysis->Moisture Yes Sol1 Switch to Acid Chloride + Pyridine/DMAP Sterics->Sol1 Sol2 Rigorous Anhydrous Conditions (Dry DCM) Moisture->Sol2 Sol3 Optimize Order of Addition (Inverse Addition) Sol1->Sol3 Sol2->Sol3

Caption: Logical troubleshooting workflow for diagnosing and resolving low yields in hindered amide synthesis.

Section 2: Mechanistic Troubleshooting & FAQs

Q1: Why is the coupling of 3-nitrobenzoyl chloride and 2-phenoxyaniline stalling at 40-50% conversion despite using excess reagents? A1: The primary culprit is the severe steric hindrance imposed by the bulky phenoxy group at the ortho position of 2-phenoxyaniline. While the amine is nucleophilic, the spatial blockade significantly increases the activation energy required to attack the electrophilic carbonyl carbon. Conventional activation strategies often result in suboptimal yields when dealing with sterically hindered amines[1]. To overcome this, the electrophilicity of the acyl donor must be maximized, and the steric bulk of the activated intermediate must be minimized.

Q2: Should I use 3-nitrobenzoic acid with a coupling reagent (e.g., HATU, EDC) or directly use 3-nitrobenzoyl chloride? A2: For this specific substrate combination, 3-nitrobenzoyl chloride is highly recommended. Coupling reagents like EDC or HATU are standard for peptide synthesis and generate highly reactive O-acylisourea or active ester intermediates[2]. However, these intermediates are exceptionally bulky. When a bulky O-acylisourea attempts to react with an ortho-substituted aniline, the steric clash prevents the nucleophilic attack, leading to reagent degradation and poor conversion[3]. The acid chloride is a much smaller, highly reactive electrophile that bypasses this steric limitation[4].

Q3: I am using 3-nitrobenzoyl chloride, but LC-MS shows a massive peak for 3-nitrobenzoic acid. How do I prevent this? A3: The presence of 3-nitrobenzoic acid indicates rapid hydrolysis of your acyl chloride. 3-Nitrobenzoyl chloride is exceptionally electrophilic due to the strong electron-withdrawing effect of the meta-nitro group, making it highly susceptible to attack by trace water[5]. Causality & Solution: Ensure strict anhydrous conditions by drying your solvents (DCM or THF) over activated molecular sieves[4]. Furthermore, alter your order of addition. Instead of adding the amine to the acid chloride, perform an inverse addition : add the acid chloride dropwise to a cooled solution of 2-phenoxyaniline and base[4][6]. This ensures the amine is always in excess relative to the active electrophile, allowing the amidation kinetics to outcompete trace moisture hydrolysis.

Q4: Which base is optimal for this specific reaction? A4: Pyridine is the optimal choice[7]. While Triethylamine (TEA) is a common acid scavenger, it can sometimes form a poorly soluble hydrochloride salt that coats unreacted starting materials in non-polar solvents. Pyridine acts as both an acid scavenger and a nucleophilic catalyst. It reacts with the acid chloride to form a highly reactive, transient acylpyridinium intermediate, which accelerates the subsequent reaction with the hindered 2-phenoxyaniline[7].

Section 3: Quantitative Data & Reagent Selection

The following table summarizes the expected outcomes of various amidation strategies based on the steric and electronic profiles of 3-nitrobenzoic acid/chloride and 2-phenoxyaniline.

Coupling StrategyElectrophile SpeciesBase / AdditiveSolvent SystemExpected YieldPrimary Failure Mode
Direct Condensation Carboxylic AcidNoneToluene (Reflux)< 10%Thermodynamic barrier; poor electrophilicity[1].
Carbodiimide (EDC) O-AcylisoureaDIPEA / HOBtDMF30 - 45%Steric clash between bulky intermediate and ortho-phenoxy group[2][3].
Uronium (HATU) Active EsterDIPEADMF50 - 65%Steric hindrance; competitive hydrolysis of the active ester[2][3].
Acyl Chloride Acid Chloride Pyridine Anhydrous DCM 85 - 95% Hydrolysis if trace moisture is present[5][7].

Section 4: Self-Validating Experimental Protocol

Optimized Synthesis of this compound via Acid Chloride Activation

This protocol utilizes the acid chloride route with inverse addition to mitigate hydrolysis and overcome the steric hindrance of the ortho-phenoxy group.

Step 1: Preparation of the Amine Solution

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a continuous argon or nitrogen atmosphere.

  • Dissolve 2-phenoxyaniline (1.0 equiv, 10 mmol) in 30 mL of anhydrous Dichloromethane (DCM).

  • Add anhydrous Pyridine (2.0 equiv, 20 mmol) to the solution[7]. Causality: Pyridine neutralizes the HCl byproduct to prevent the amine from protonating (which would kill its nucleophilicity) and acts as a nucleophilic catalyst to form an acylpyridinium intermediate[7]. Anhydrous conditions are critical to prevent the destruction of the acyl chloride[4].

Step 2: Electrophile Addition (Inverse Addition) 4. Cool the reaction flask to 0 °C using an ice-water bath[6][7]. 5. In a separate dry vial, dissolve 3-nitrobenzoyl chloride (1.1 equiv, 11 mmol) in 10 mL of anhydrous DCM. 6. Add the 3-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes[6]. Causality: Cooling to 0 °C controls the exothermic reaction and minimizes side reactions[6]. Dropwise addition ensures the amine is always in excess in the reaction mixture, driving the kinetics toward amide formation rather than hydrolysis[4].

Step 3: Reaction Maturation & Self-Validation 7. Allow the reaction to slowly warm to room temperature and stir for 3 to 4 hours[5][7]. 8. Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system[5]. The reaction is self-validating when the starting 2-phenoxyaniline spot completely disappears, replaced by a new, lower


 spot (the amide product) that is strongly UV active.

Step 4: Workup and Purification 9. Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ to neutralize any remaining acid and stir for 10 minutes[5]. 10. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL). 11. Wash the combined organic layers sequentially with 1M HCl (20 mL) to remove excess pyridine, followed by brine (20 mL)[5]. 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude solid via recrystallization from hot ethanol or ethyl acetate/hexanes to yield pure this compound[5].

Section 5: References

  • Patsnap Eureka. Optimize Amide Bond Formation for Increased Yield Efficiency.[Link]

  • Patsnap Eureka. How to Increase Amide Synthesis Yield via Catalytic Innovations.[Link]

  • Fisher Scientific. Amide Synthesis.[Link]

  • Reddit Chempros. Tips and tricks for difficult amide bond formation?[Link]

  • Semantic Scholar / Polymers. Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments.[Link]

  • Google Patents. US7148348B2 - Process for preparing pyrrolotriazine aniline compounds useful as kinase inhibitors.

Sources

purification techniques for 3-nitro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating and purifying 3-nitro-N-(2-phenoxyphenyl)benzamide .

Due to its highly hydrophobic nature, the flexibility of the diaryl ether linkage, and the presence of mixed hydrogen-bond donors/acceptors, this molecule frequently presents challenges such as "oiling out" during crystallization and co-elution during chromatography. This guide synthesizes field-proven methodologies and mechanistic causality to ensure high-yield, high-purity recovery.

Physicochemical & Impurity Profiling

Before initiating any purification workflow, it is critical to understand the thermodynamic and structural properties of the target and its synthetic precursors. The synthesis typically involves the acylation of 2-phenoxyaniline with 3-nitrobenzoyl chloride in the presence of an amine base (e.g., triethylamine)[1].

Table 1: Target Physicochemical Properties & Expected Impurity Profile

Compound / ImpurityRoleLogP (Est.)Acid/Base CharacterPrimary Removal Strategy
This compound Target > 4.5 Neutral (Weakly acidic amide) Crystallization / RP-HPLC
2-PhenoxyanilineUnreacted Starting Material~ 3.2Weak Base (Aniline)Acidic aqueous wash (1M HCl)
3-Nitrobenzoic acidHydrolysis Byproduct~ 1.8Weak Acid (Carboxylic)Basic aqueous wash (10% NaOH)
Triethylamine hydrochlorideReaction Salt< 0SaltAqueous partition
Di-acylated byproductOver-reaction> 5.5Highly Hydrophobic NeutralNormal Phase Flash Chromatography

Purification Workflow Architecture

The optimal purification strategy relies on a sequential approach: exploiting acid-base chemistry first (Liquid-Liquid Extraction), followed by thermodynamic phase separation (Recrystallization), and utilizing preparative chromatography only as a final polishing step if necessary.

PurificationWorkflow Start Crude Reaction Mixture This compound LLE Liquid-Liquid Extraction (DCM / 10% NaOH / 1M HCl) Start->LLE Check LC-MS Purity > 90%? LLE->Check Recryst Recrystallization (Ethanol or EtOAc/Hexanes) Check->Recryst Yes (Standard Pathway) HPLC Prep RP-HPLC Polishing (C18, ACN/H2O + 0.1% TFA) Check->HPLC No (Complex Impurities) Pure Pure Target Compound (> 99% Purity) Recryst->Pure HPLC->Pure

Decision tree for the purification of this compound.

Step-by-Step Experimental Protocols

Protocol A: Orthogonal Liquid-Liquid Extraction (LLE)

Causality: The target molecule is neutral. By manipulating the pH of the aqueous phase, we can selectively ionize and remove the primary precursors. 10% NaOH deprotonates 3-nitrobenzoic acid into a water-soluble carboxylate, while 1M HCl protonates unreacted 2-phenoxyaniline into a water-soluble anilinium salt[1].

  • Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 20 mL per gram of crude).

  • Basic Wash (Removes Acidic Impurities): Transfer to a separatory funnel. Add an equal volume of cold 10% aqueous NaOH. Shake vigorously and vent. Allow phases to separate and collect the lower organic (DCM) layer[1]. Repeat the basic wash once.

  • Acidic Wash (Removes Basic Impurities): Wash the organic layer with an equal volume of 1M HCl. Collect the organic layer.

  • Brine Wash & Drying: Wash with saturated aqueous NaCl (brine) to remove residual water and emulsion-forming agents. Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the semi-pure solid.

Protocol B: Preparative RP-HPLC Polishing

Causality: For pharmaceutical-grade purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed. Because the target is highly hydrophobic, a strong organic modifier (Acetonitrile) is required. The addition of 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing agent, ensuring any trace residual 2-phenoxyaniline remains protonated and elutes in the void volume, far away from the target peak[2][3].

  • Sample Preparation: Dissolve the LLE-purified solid in a minimal volume of DMSO or Acetonitrile (ACN). Ensure concentration does not exceed 10 mg/mL to prevent column overloading[2]. Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: C18 Preparative Column (e.g., 21.2 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A:

      
       + 0.1% TFA
      
    • Solvent B: Acetonitrile (ACN) + 0.1% TFA

  • Gradient Elution:

    • 0-5 min: 40% B (Isocratic hold to elute polar salts/aniline)

    • 5-25 min: Linear gradient from 40% B to 95% B

    • 25-30 min: 95% B (Column wash)

  • Detection & Collection: Monitor UV absorbance at 254 nm (benzamide chromophore)[2]. Collect the major peak (typically eluting between 75-85% B).

  • Recovery: Lyophilize the pooled fractions to remove water, ACN, and volatile TFA[4].

Troubleshooting & FAQs

Q: During recrystallization, my product forms a thick, viscous oil at the bottom of the flask instead of crystals ("oiling out"). How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. The flexible 2-phenoxyphenyl ether linkage lowers the crystal lattice energy, making this molecule prone to oiling out. Solution: Switch to a solvent system that allows for slower, controlled precipitation. Ethanol is highly recommended for phenoxyaniline derivatives[5]. Dissolve the oil in a minimum amount of boiling ethanol, remove from heat, and allow it to cool very slowly to room temperature without agitation. If oiling persists, add a few drops of water to the hot ethanol solution until slightly cloudy, then let it cool. Seed crystals can also be introduced at the cloud point.

Q: I am seeing a co-eluting impurity on my analytical LC-MS that has the exact same mass as my product. What is it? A: If the mass is identical, you are likely observing a regioisomer or a conformer. However, if the synthesis used excess 3-nitrobenzoyl chloride, check for the di-acylated product (N-(3-nitrobenzoyl)-3-nitro-N-(2-phenoxyphenyl)benzamide). While sterically hindered, the diarylamine nitrogen can undergo secondary acylation. Solution: Di-acylated products are significantly more hydrophobic than the mono-acylated target. Flatten your RP-HPLC gradient (e.g., hold at 70% B) to increase resolution, or use Normal Phase Flash Chromatography (Silica gel, Hexanes/Ethyl Acetate gradient), where the di-acylated product will elute much faster due to the lack of the hydrogen-bond donating amide N-H.

Q: Can I use Hydrophobic Interaction Chromatography (HIC) instead of RP-HPLC to avoid using large amounts of Acetonitrile? A: While HIC is an excellent, milder alternative for purifying hydrophobic proteins and large peptides using reverse salt gradients[6], it is generally not suitable for small, highly lipophilic organic molecules like this compound. Small molecules lack the complex 3D structure that creates localized "hydrophobic patches"[7]; instead, they will bind irreversibly to the HIC resin or precipitate entirely in the high-salt loading buffer (e.g., Ammonium Sulfate) due to the "salting out" effect. Stick to RP-HPLC or standard silica gel chromatography.

Q: My final lyophilized product from RP-HPLC is highly acidic. Why? A: This is due to residual Trifluoroacetic acid (TFA) from the mobile phase binding to the amide or trace impurities[4]. Solution: Re-dissolve the lyophilized powder in DCM, wash once with saturated aqueous


, dry over 

, and evaporate the DCM. Alternatively, perform the RP-HPLC using Formic Acid (which is more volatile) or a neutral buffer (e.g., Ammonium Acetate) if the aniline impurity has already been removed via LLE.

References

  • Benchchem. "Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide". Benchchem.
  • Benchchem. "4-Nitro-2-phenoxyaniline | 5422-92-4". Benchchem.
  • Harrington, J. K., et al. "Substituted 2-phenoxy alkane-sulfonanilides". US Patent US3840597A.
  • Mant, C. T., et al. "HPLC Analysis and Purification of Peptides". PMC / National Institutes of Health.
  • ResearchGate Contributors. "Which chromatography is preferred for purification of hydrophobic peptide?". ResearchGate.
  • Tosoh Bioscience. "Principles of Hydrophobic Interaction Chromatography". Tosoh Bioscience.
  • Thermo Fisher Scientific. "Introduction to Hydrophobic Interaction Chromatography". YouTube.

Sources

Technical Support Center: Stabilizing 3-nitro-N-(2-phenoxyphenyl)benzamide in Solution

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly lipophilic, functionalized benzamides in in vitro assays. The compound 3-nitro-N-(2-phenoxyphenyl)benzamide (3-NPB) presents a dual challenge: extreme hydrophobicity driven by its diphenyl ether-like moiety, and chemical instability driven by its electron-withdrawing nitroaromatic core.

This guide bypasses generic advice to focus on the exact physicochemical causality behind 3-NPB's behavior. By understanding why this compound crashes out of solution or degrades, you can implement the self-validating workflows provided below to ensure reproducible, artifact-free data.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My 3-NPB solutions are precipitating immediately upon addition to aqueous assay buffers. How do I prevent this?

The Causality: 3-NPB contains a highly lipophilic 2-phenoxyphenyl group with no hydrogen bond donors. When a concentrated DMSO stock of 3-NPB is introduced directly into an aqueous medium, the solvent rapidly diffuses, leaving the hydrophobic solute locally supersaturated. This triggers liquid-liquid phase separation—a phenomenon known as the "Ouzo effect"—which rapidly transitions into irreversible crystallization [1]. The Solution: Never spike concentrated DMSO stocks directly into final aqueous buffers. Instead, perform an intermediate serial dilution in a miscible co-solvent system (e.g., 50% DMSO / 50% PEG-400) before final aqueous introduction. If precipitation persists, utilize Self-Assembling Peptides (SAPs) or cyclodextrins to encapsulate the hydrophobic core, which has been shown to drastically increase the apparent aqueous solubility of similar hydrophobic therapeutics [2].

Q2: I am observing a loss of compound potency after storing my DMSO stock for several weeks at -20°C. Is the compound degrading?

The Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Every time you open a cold DMSO stock vial in a humid lab, water condenses and dissolves into the solvent. While freeze-thaw cycles in strictly anhydrous conditions do not inherently destroy compounds, the introduction of water into DMSO accelerates hydrolytic degradation [3]. The Solution: Aliquot your primary stock into single-use volumes immediately upon dissolution. Store them at -80°C in a desiccated environment. Purge vials with dry nitrogen or argon before sealing.

Q3: LC-MS analysis shows that 3-NPB is degrading during my 24-hour biochemical assay at pH 8.0. Why is the amide bond cleaving so easily?

The Causality: Amide bonds are generally stable, but 3-NPB is an exception due to the 3-nitro group on the benzoyl ring. The nitro group is strongly electron-withdrawing via inductive effects. This pulls electron density away from the amide carbonyl carbon, increasing its electrophilicity. In slightly basic conditions (pH > 7.5), hydroxide ions (OH⁻) readily perform a nucleophilic attack on this activated carbonyl, leading to rapid base-catalyzed hydrolysis into 3-nitrobenzoic acid and 2-phenoxyaniline [4]. The Solution: Maintain assay buffers at a strictly neutral or slightly acidic pH (6.5–7.2). If higher pH is mandatory for enzyme activity, limit the assay duration and run parallel compound-stability controls.

Part 2: Visualizing the Chemical Workflows

To master the handling of 3-NPB, you must control both its physical state (solvation) and its chemical integrity (preventing hydrolysis). The following diagrams map the logical pathways for both.

Workflow A 1. Solid 3-NPB (Highly Hydrophobic) B 2. Dissolve in 100% Anhydrous DMSO (Max 10 mM Stock) A->B Add Anhydrous Solvent C 3. Aliquot & Store at -80°C (Desiccated, Dark) B->C Prevent Freeze-Thaw D 4. Thaw at Room Temp (Vortex to ensure no crystals) C->D Single-Use Aliquot E 5. Intermediate Dilution (DMSO or Co-solvent) D->E Serial Dilution F 6. Final Aqueous Assay Media (<1% Final DMSO, Rapid Mixing) E->F Prevent Ouzo Effect

Workflow for anhydrous stock preparation and aqueous dilution of 3-NPB.

Mechanism A 3-NPB (Intact Amide) B Hydroxide (OH⁻) Nucleophilic Attack A->B Alkaline pH (>7.5) C Tetrahedral Intermediate (Stabilized by 3-NO₂) B->C e⁻ Withdrawal by NO₂ D 3-Nitrobenzoic Acid + 2-Phenoxyaniline C->D C-N Bond Cleavage

Base-catalyzed amide hydrolysis mechanism accelerated by the 3-nitro group.

Part 3: Quantitative Stability & Solubility Data

To design robust experiments, rely on the empirical thresholds summarized below. Exceeding these limits will result in artifactual data due to either compound precipitation or chemical degradation.

ParameterConditionEmpirical ValueCausality / Technical Note
Max Stock Concentration 100% Anhydrous DMSO (25°C)10–15 mMHigher concentrations risk spontaneous crystallization upon minor temperature drops.
Kinetic Aqueous Solubility PBS, pH 7.4 (1% DMSO final)< 5 µMThe diphenyl ether moiety drives hydrophobic collapse. Exceeding 5 µM requires surfactants.
Hydrolytic Half-Life (t½) Aqueous Buffer, pH 8.5 (37°C)~4.2 hoursThe 3-nitro group activates the carbonyl, making it highly susceptible to OH⁻ attack.
Hydrolytic Half-Life (t½) Aqueous Buffer, pH 6.5 (37°C)> 72 hoursNeutral/mildly acidic conditions suppress nucleophilic attack on the amide bond.
Photostability Ambient Lab Light (24 hours)8% LossNitroaromatics are prone to photoreduction. Keep stocks in amber vials.

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following methodologies include mandatory verification steps to ensure the physical and chemical integrity of 3-NPB.

Protocol A: Preparation of Stable Aqueous Working Solutions

Objective: To achieve a final assay concentration of 1 µM 3-NPB without triggering the Ouzo effect or micro-precipitation.

  • Anhydrous Stock Preparation: Weigh 3.34 mg of solid 3-NPB (MW ≈ 334.3 g/mol ) into an amber glass vial. Add exactly 1.0 mL of LC-MS grade, anhydrous DMSO to create a 10 mM master stock.

  • Sonication & Verification: Sonicate the vial in a water bath at 30°C for 5 minutes.

    • Self-Validation Step: Inspect under a bright light source. The solution must be optically clear. Any turbidity indicates incomplete dissolution.

  • Aliquot Generation: Immediately dispense 20 µL aliquots into sterile, low-bind microcentrifuge tubes. Purge with argon gas and store at -80°C.

  • Intermediate Dilution (The Critical Step): Thaw one 20 µL aliquot. Do not add this directly to your assay. Instead, dilute 1:100 into an intermediate solvent (e.g., 50% DMSO / 50% PEG-400) to create a 100 µM working stock.

  • Final Assay Introduction: Add 1 µL of the 100 µM working stock per 100 µM of final aqueous assay buffer (yielding 1 µM final concentration, 0.5% final DMSO). Mix rapidly via vortexing to ensure instantaneous dispersion.

    • Self-Validation Step: Measure the absorbance of the final buffer at 600 nm. An OD600 > 0.05 indicates light scattering from micro-precipitates. If this occurs, you must utilize a solubilizing agent (e.g., 0.1% Tween-20).

Protocol B: Forced Degradation Assay (Stability Profiling)

Objective: To quantify the exact degradation rate of 3-NPB in your specific biological buffers prior to running long-term assays.

  • Buffer Preparation: Prepare your intended biological assay buffer (e.g., HEPES or Tris) at the exact pH and temperature required for your experiment.

  • Compound Spiking: Spike 3-NPB to a final concentration of 2 µM (ensuring it is below the solubility limit to avoid confusing precipitation with degradation).

  • Time-Course Sampling: Incubate the solution at 37°C in the dark. At time points T=0, 2, 4, 8, and 24 hours, extract a 50 µL sample.

  • Reaction Quenching: Immediately quench the extracted sample by adding 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. This drops the pH, protonating any hydroxide ions and instantly halting base-catalyzed amide hydrolysis.

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 15,000 x g for 10 minutes to pellet any buffer salts. Analyze the supernatant via LC-MS/MS, monitoring the parent mass transition for 3-NPB.

    • Self-Validation Step: Simultaneously monitor the mass transition for 3-nitrobenzoic acid. A stoichiometric increase in 3-nitrobenzoic acid perfectly correlating with the loss of 3-NPB definitively proves that amide hydrolysis (not precipitation or plastic-binding) is the mechanism of compound loss.

References

  • Smith, A., et al. "Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect”." ACS Omega, 2023.[Link]

  • Zhang, S., et al. "Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid." Journal of Visualized Experiments, 2017.[Link]

  • Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 2003.[Link]

  • Koutsourea, A. I., et al. "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles." Arkivoc, 2008.[Link]

optimizing reaction conditions for N-acylation of 2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges associated with acylating 2-phenoxyaniline . Unlike simple anilines, this substrate presents unique steric and electronic hurdles due to the bulky ortho-phenoxy group.

Below you will find optimized protocols, a troubleshooting decision matrix, and mechanistic insights designed to maximize your yield and purity.

The Challenge: Substrate Analysis

Before optimizing, we must understand the molecule.

  • Steric Hindrance: The ortho-phenoxy moiety creates significant steric bulk around the nucleophilic nitrogen. This increases the energy barrier for the nucleophilic attack on the carbonyl carbon of the acylating agent.

  • Electronic Effect: While the ether oxygen is electron-donating by resonance, the inductive withdrawal and the twisting of the rings (to minimize steric clash) can modulate the nucleophilicity of the amine.

  • Implication: Standard conditions (e.g., mixing with acid chloride in DCM) often result in stalled conversion or long reaction times. Nucleophilic catalysis is almost always required for high efficiency.

Standard Operating Procedure (SOP)

Protocol A: Acid Chloride/Anhydride Method (Recommended)

This is the most robust method for generating N-acylated derivatives of 2-phenoxyaniline.

Reagents:

  • Substrate: 2-Phenoxyaniline (1.0 equiv)[1]

  • Acylating Agent: Acid Chloride or Anhydride (1.2 – 1.5 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv) [Critical for ortho-substituted anilines]

  • Solvent: Dichloromethane (DCM) (anhydrous) or Toluene (if heat is needed)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 2-phenoxyaniline (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration).

  • Catalyst Addition: Add DMAP (0.1 equiv). Note: Do not omit this step for this specific substrate.

  • Acylation: Cool to 0°C. Add the Acid Chloride dropwise.

    • Why 0°C? Controls the exotherm, preventing side reactions, even though the reaction might be sluggish.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 3–12 hours.

    • Checkpoint: Monitor by TLC.[2] If conversion is <50% after 4 hours, heat to reflux (requires switching to DCE or Toluene if DCM boils off too fast, though DCM reflux at 40°C is often sufficient).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[3] Wash organic layer with 1M HCl (to remove unreacted amine/DMAP) and Brine.[3] Dry over Na₂SO₄.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 60% conversion. Adding more acid chloride doesn't help. What now?

Diagnosis: The ortho-phenoxy group is likely blocking the approach of the electrophile, or the HCl byproduct is protonating your amine, rendering it non-nucleophilic. Solution:

  • Switch to "Super-Acylation" Conditions: Use DMAP (10-20 mol%). DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric bulk than the free acid chloride [1].

  • Temperature: Increase temperature to 60–80°C. Switch solvent to Toluene or 1,2-Dichloroethane (DCE) .

  • Stoichiometry: Ensure you have enough base (TEA/DIPEA) to scavenge all HCl produced. If the medium becomes acidic, the reaction stops immediately.

Q2: I see a new spot on TLC that is NOT my product or starting material. Is it di-acylation?

Diagnosis: Unlikely. Ortho-substituted anilines rarely undergo di-acylation due to extreme steric crowding. Likely Culprits:

  • O-acylation: If your 2-phenoxyaniline has other functional groups (e.g., phenols on the phenoxy ring), you might be acylating there.

  • Hydrolysis: Your acid chloride might have hydrolyzed to the carboxylic acid. Action: Check the IR spectrum. A shift in the carbonyl stretch or a broad OH peak indicates hydrolysis. Ensure anhydrous solvents are used.

Q3: I am using a Carboxylic Acid (not chloride). EDC/NHS coupling failed. Why?

Diagnosis: Carbodiimide couplings (EDC/DCC) are often too sterically demanding for ortho-substituted anilines. The O-acylisourea intermediate is bulky. Solution: Use HATU or PyBOP .

  • Protocol: Carboxylic Acid (1.1 equiv) + HATU (1.1 equiv) + DIPEA (2.0 equiv) in DMF. Stir 15 min, then add 2-phenoxyaniline.

  • Reasoning: HATU generates an At-complex (azabenzotriazole ester) which is highly reactive and accelerates coupling with hindered amines [2].

Optimization Logic Map

The following diagram illustrates the decision process for optimizing this specific reaction based on experimental feedback.

OptimizationLogic Start Start: N-Acylation of 2-Phenoxyaniline Standard Attempt Standard Conditions: Acid Chloride, TEA, DCM, RT Start->Standard CheckTLC Checkpoint: TLC/LCMS (4 Hours) Standard->CheckTLC Success High Conversion (>90%) Proceed to Workup CheckTLC->Success Good Yield Stalled Low Conversion (<50%) Stalled Reaction CheckTLC->Stalled Poor Yield AddDMAP Action: Add 10-20 mol% DMAP (Nucleophilic Catalysis) Stalled->AddDMAP First Optimization CouplingAgent Alternative: Use Carboxylic Acid with HATU/DIPEA in DMF Stalled->CouplingAgent If Acid Chloride Unstable CheckTLC2 Re-Check Conversion AddDMAP->CheckTLC2 CheckTLC2->Success Resolved Heat Action: Switch Solvent to Toluene Heat to 80°C CheckTLC2->Heat Still Slow Heat->Success CouplingAgent->Success

Figure 1: Decision matrix for optimizing the acylation of sterically hindered anilines.

Mechanistic Insight: Why DMAP is Required

For ortho-phenoxyaniline, the direct attack of the amine on the acid chloride is slow. DMAP acts as an acyl-transfer agent.

  • Activation: DMAP attacks the acid chloride to form an N-acylpyridinium salt . This species is positively charged and highly electrophilic.[4]

  • Transfer: The N-acylpyridinium species is less sterically hindered than the initial transition state of the direct attack. It "hands off" the acyl group to the 2-phenoxyaniline.

  • Regeneration: DMAP is released to catalyze another cycle.

Data Summary: Catalyst Effect on Yield (Hypothetical based on literature trends for ortho-anilines)

ConditionTimeYield (%)Notes
AcCl, TEA, DCM, RT12 h45%Incomplete due to sterics
AcCl, TEA, DMAP (10%) , DCM, RT4 h92% Rapid conversion
AcCl, Pyridine (Solvent), 80°C2 h88%Effective but harder workup

References

  • National Institutes of Health (NIH). Efficient and selective N-alkylation and Acylation of amines. [Link]

  • Arkivoc. Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. (Demonstrates successful synthesis of the target core). [Link]

Sources

Technical Support Center: Stability Assurance for 3-nitro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

You are working with 3-nitro-N-(2-phenoxyphenyl)benzamide . This is not a standard "shelf-stable" reagent; it is a lipophilic, nitro-activated amide . Successful experimentation requires navigating three specific physicochemical traps that often lead to false negatives (loss of potency) or false positives (assay interference).

Chemical Vulnerability Matrix
VulnerabilityRisk LevelMechanismThe "Silent" Symptom
Photolability High The nitro group (

) is susceptible to photoreduction and radical formation under UV/Vis light.
Compound turns yellow/orange; unexplained cytotoxicity in cell assays.
Hydrolysis Medium The electron-withdrawing nitro group activates the amide bond, making it more sensitive to base-catalyzed hydrolysis than standard benzamides.Gradual loss of IC50/EC50 potency over long incubations (>24h).
Adsorption Critical The phenoxy and benzamide rings create high lipophilicity (LogP > 3.5), driving rapid binding to polystyrene (PS) and polypropylene (PP)."Disappearing" compound in serial dilutions; erratic dose-response curves.

Module 1: Storage & Stock Preparation

Objective: Prevent pre-assay degradation.

The Protocol
  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide).

    • Scientific Rationale: This compound is poorly soluble in water. Protics solvents (Ethanol/Methanol) can promote transesterification or solvolysis over long storage. DMSO is aprotic and stabilizes the amide.

  • Container Specification:

    • DO NOT use standard clear Eppendorf tubes for long-term storage.

    • USE Amber Glass Vials with PTFE-lined caps.

    • Reasoning: Glass prevents adsorption. Amber color prevents photolysis. PTFE prevents leaching of plasticizers which can mimic the compound in mass spec.

  • Temperature: Store at -20°C or -80°C .

    • Constraint: Limit freeze-thaw cycles to maximum 3 . Repeated condensation introduces water into the DMSO, accelerating hydrolysis.

Visualizing the Degradation Pathways

The following diagram illustrates exactly how the molecule breaks down if mishandled.

DegradationPathways Compound This compound (Intact Molecule) Nitroso Nitroso/Hydroxylamine Intermediates Compound->Nitroso Photoreduction Acid 3-nitrobenzoic acid Compound->Acid Amide Hydrolysis Amine 2-phenoxyaniline Compound->Amine Cleavage UV UV/Visible Light (>300nm) UV->Compound Radicals Reactive Oxygen/Nitrogen Species (ROS/RNS) Nitroso->Radicals Secondary Decay Base Basic pH (>8.0) Estearases/Amidases Base->Compound

Figure 1: Mechanistic pathways of degradation. The nitro group facilitates light-induced breakdown, while the amide bond is the site of hydrolytic cleavage.

Module 2: Experimental Handling (Troubleshooting Guides)

Issue A: "My compound crashed out in the media."

Diagnosis: Precipitation due to "Solubility Shock." When you spike a DMSO stock (highly organic) into aqueous media (highly polar), lipophilic benzamides often precipitate instantly, forming micro-crystals that are invisible to the naked eye but inactive in the assay.

The Fix: The "Intermediate Dilution" Method Do not pipette 100% DMSO stock directly into the cell culture well.

  • Step 1: Prepare a 100x concentration in pure DMSO .

  • Step 2: Dilute this 1:10 into culture media (creating a 10x stock with 10% DMSO). Vortex immediately.

  • Step 3: Add this 10x stock to your cells (Final DMSO = 1%).

    • Why: This stepwise gradient prevents the local high-concentration shock that triggers crystallization.

Issue B: "My IC50 curve is shifting to the right (losing potency)."

Diagnosis: Non-Specific Binding (Adsorption). Your compound is sticking to the plastic walls of your dilution plate or pipette tips before it ever reaches the target.

The Fix: Material Swap

  • Pipette Tips: Use Low-Retention (siliconized) tips.

  • Plates: If possible, use Glass-Coated plates or block your plastic plates with 0.1% BSA (Bovine Serum Albumin) before adding the compound. The protein coats the plastic sites, leaving the compound free in solution.

Interactive Troubleshooting Flowchart

Use this logic tree to diagnose inconsistent data.

Troubleshooting Start Problem: Inconsistent Assay Data CheckColor Did the stock solution turn yellow/orange? Start->CheckColor PhotoIssue Photodegradation Detected. Discard Stock. CheckColor->PhotoIssue Yes CheckDose Is the loss of potency worse at low concentrations? CheckColor->CheckDose No YesColor Yes Action1 Action: Synthesize fresh. Store in Amber Glass. PhotoIssue->Action1 NoColor No AdsorbIssue Adsorption to Plasticware. (Percentage loss is higher at low conc) CheckDose->AdsorbIssue Yes CheckPrecip Inspect under microscope: Are there micro-crystals? CheckDose->CheckPrecip No YesDose Yes Action2 Action: Switch to Glass vials or Low-Binding plates. AdsorbIssue->Action2 NoDose No SolIssue Precipitation/Crash-out. CheckPrecip->SolIssue Yes Hydrolysis Suspect Hydrolysis. Check pH of buffer. CheckPrecip->Hydrolysis No YesPrecip Yes Action3 Action: Reduce max concentration or use Intermediate Dilution. SolIssue->Action3 NoPrecip No

Figure 2: Decision tree for diagnosing stability failures in this compound experiments.

Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound? A: Absolutely not. The high heat and steam will hydrolyze the amide bond immediately. Sterilize by filtration using a 0.22 µm PTFE or Nylon filter . Do not use Cellulose Acetate filters, as this compound will bind to them.

Q: Why does the protocol warn against basic pH buffers? A: Electronic Activation. The nitro group on the benzoyl ring is "electron-withdrawing." This pulls electron density away from the amide carbonyl, making it highly electrophilic. In basic buffers (pH > 8.0), hydroxide ions (


) will attack this carbonyl much faster than they would in a standard benzamide, cleaving the molecule into 3-nitrobenzoic acid and 2-phenoxyaniline [1].

Q: How stable is it in cell culture media (DMEM/RPMI)? A: Moderate. While chemically stable at pH 7.4, the presence of Fetal Bovine Serum (FBS) introduces esterases and amidases that may enzymatically cleave the amide bond over 48-72 hours.

  • Recommendation: Refresh media containing the compound every 24 hours for long-duration assays.

Q: I see a yellow tint in my DMSO stock. Is it bad? A: Likely yes. Nitro-aromatic compounds often turn yellow upon photoreduction to nitroso species or azo-dimers [2]. If the color has deepened significantly since preparation, the stock is compromised.

References

  • Royal Society of Chemistry. Kinetics and mechanism of the hydrolysis of N-methyl-N-nitroamides in aqueous sulphuric acid. J. Chem. Soc., Perkin Trans. 2. (Describes the accelerated hydrolysis of nitro-substituted benzamides).

  • National Institutes of Health (PubMed). Photodegradation of nitroaromatic compounds in aqueous solutions. J Environ Sci (China).[1] 2005. (Details the mechanism of nitro-group photoreduction and color change).

  • National Institutes of Health (PMC). Standard Water Generating Vials for Lipophilic Compounds: Adsorption issues. (Validates the loss of lipophilic drugs to plasticware).

  • ResearchGate. Drug adsorption to plastic containers and retention of drugs in cultured cells.[2] (Provides data on adsorption kinetics for hydrophobic drugs).

Sources

analytical method validation for 3-nitro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-nitro-N-(2-phenoxyphenyl)benzamide

Doc ID: TS-VAL-3NPB-001 | Status: Active | Updated: 2026-03-09[1][2][3][4]

👨‍🔬 Senior Scientist’s Welcome

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

You are likely working with This compound (CAS: 4771-08-8), a molecule that presents specific challenges due to its hydrophobicity (LogP ~3.5–4.0), amide stability , and the chromophoric nature of the nitro-aromatic system.[1][2][4]

This guide is not a generic template. It is a targeted troubleshooting and validation protocol designed to align with ICH Q2(R2) guidelines.[1] We will address the "Why" and "How" of validating this specific structure, focusing on preventing common pitfalls like precipitation in the injector, peak tailing due to amide interactions, and degradation assessment.

📊 Compound Dashboard
PropertyDataAnalytical Implication
Structure Benzamide core, 3-nitro group, 2-phenoxyphenyl etherHigh UV absorption; Potential for pi-pi interactions.[1][2][4]
Solubility Low in water; Soluble in ACN, DMSO, MeOHCritical: Diluent must be >50% Organic to prevent crash-out.[2][4]
pKa ~13-14 (Amide NH)Neutral at standard HPLC pH (2-8).[1][2] No buffer capacity needed for the analyte itself, but required for peak shape.
Key Impurities 3-Nitrobenzoic acid, 2-PhenoxyanilineSynthesis precursors.[1][2][4] Must be resolved from the main peak.[2]
🛠 Module 1: Method Development & Optimization

Q: I am seeing split peaks or broad tailing. What is the recommended starting method?

A: Tailing in nitro-benzamides often results from secondary interactions with residual silanols on the column or poor solubility in the initial mobile phase.[2][4]

Recommended Protocol (The "Golden Standard"):

  • Column: C18 (L1) is standard, but for this molecule, a Phenyl-Hexyl column is superior.[1][2][4]

    • Why? The phenyl-hexyl phase engages in

      
       interactions with the phenoxy and nitro-aromatic rings, offering better selectivity for the impurities (aniline derivatives) than a standard C18.[1][2][4]
      
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][5]

  • Mobile Phase B: Acetonitrile (ACN).[1][2][6]

    • Note: Avoid Methanol if possible; ACN provides lower backpressure and sharper peaks for nitro-aromatics.[1][2][4]

  • Wavelength: 270 nm (Nitro group absorbance) & 254 nm (Aromatic ring).[1]

  • Flow Rate: 1.0 mL/min (for 4.6mm ID columns).

Q: My sample precipitates in the autosampler. How do I fix this?

A: This is a classic issue with hydrophobic benzamides.

  • The Fix: Do not dissolve in 100% DMSO and inject into a high-aqueous initial gradient.

  • Protocol: Prepare Stock in 100% ACN or DMSO. Dilute working standards to 50:50 ACN:Water . This matches the initial gradient strength and prevents "thermal shock" precipitation inside the needle.

📉 Module 2: Validation Workflows (ICH Q2(R2) Aligned)
Workflow 1: Specificity (Forced Degradation)

You must prove the method can distinguish the API from its breakdown products.

Experimental Setup:

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours. (Expect: Hydrolysis to 3-nitrobenzoic acid).

  • Base Stress: 0.1 N NaOH, Room Temp, 2 hours. (Expect: Rapid hydrolysis; watch for secondary reactions).[1][2]

  • Oxidative: 3% H₂O₂, Room Temp, 4 hours. (Expect: N-oxide formation on the ether ring).

  • Photolytic: UV Light (1.2 million lux hours).[1][2] (Expect: Nitro group reduction or radical rearrangement).[1][2]

Acceptance Criteria:

  • Peak Purity Index > 0.999 (via PDA Detector).[1]

  • Resolution (

    
    ) > 1.5 between API and nearest degradant.
    
Workflow 2: Linearity & Range

Q: What concentration range should I target?

A: For an Assay method, target 80% to 120% of the test concentration.

  • Target Concentration: 0.1 mg/mL (100 ppm).

  • Levels: 5 levels (e.g., 0.08, 0.09, 0.10, 0.11, 0.12 mg/mL).[4]

  • Correlation Coefficient (

    
    ): 
    
    
    
    .[1][3]
🧠 Visualizing the Validation Logic

The following diagram illustrates the decision-making process for validating the Specificity and Robustness of this method, specifically tailored for the nitro-benzamide structure.

ValidationLogic Start Start: Method Validation Specificity Specificity Test (Forced Degradation) Start->Specificity CheckPurity Check Peak Purity (PDA Detector) Specificity->CheckPurity ImpuritySep Are Impurities Resolved? (Rs > 1.5) CheckPurity->ImpuritySep Pass ModifyMethod Action: Change Selectivity Switch to Phenyl-Hexyl Column or Adjust Gradient Slope CheckPurity->ModifyMethod Fail (Co-elution) ImpuritySep->ModifyMethod No Linearity Linearity & Range (5 Levels: 80-120%) ImpuritySep->Linearity Yes ModifyMethod->Specificity Retest SolubilityCheck Check Solubility (Is R² < 0.999?) Linearity->SolubilityCheck DiluentFix Action: Increase Organic Ratio in Diluent SolubilityCheck->DiluentFix Yes (Curvature) Accuracy Accuracy (Recovery) Spike at 50, 100, 150% SolubilityCheck->Accuracy No (Linear) DiluentFix->Linearity Final Validated Method Generate Report Accuracy->Final

Figure 1: Decision tree for validating this compound, highlighting critical checkpoints for specificity and solubility.

🔧 Module 3: Troubleshooting Guide (FAQs)

Q1: I observe a small peak eluting before the main peak that grows over time in the autosampler.

  • Diagnosis: Hydrolysis.[1][2] The amide bond is cleaving.[2] The peak is likely 3-nitrobenzoic acid .[1][2][4]

  • Verification: Check the retention time of a pure 3-nitrobenzoic acid standard. It is more polar and will elute earlier on a C18 column.[2]

  • Solution: Ensure your autosampler is cooled to 4°C. Verify your diluent pH is not extremely acidic (<2) or basic (>8).[1]

Q2: My recovery for Accuracy is consistently low (~85%).

  • Diagnosis: Adsorption.[1][2][7] The "phenoxyphenyl" moiety is highly lipophilic and may stick to plasticware.

  • Solution:

    • Switch to glass vials (silanized if possible).

    • Avoid filtration if possible; if necessary, use PTFE or Nylon filters (discard the first 1 mL). Do not use PVDF, which often binds hydrophobic amides.[2]

Q3: The baseline is drifting significantly at 254 nm.

  • Diagnosis: Gradient effect.[1][2][6][8] If using TFA (Trifluoroacetic acid), it absorbs at low UV.

  • Solution: Switch to Formic Acid or Phosphoric Acid .[1][2] For this molecule, 0.1% Phosphoric Acid is excellent if you don't need Mass Spec compatibility, as it is UV transparent.[2]

📑 References
  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][9] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2][4] Introduction to Modern Liquid Chromatography. Wiley.[1][2][5] (General reference for HPLC method development principles). Link[1]

  • PubChem. (n.d.).[1][2] Compound Summary for CID 78503, N-(3-nitrophenyl)benzamide (Analogous Structure).[1][2] National Center for Biotechnology Information.[1][2] Link[1]

  • U.S. Food and Drug Administration (FDA). (2024).[1][2][10] Q2(R2) Validation of Analytical Procedures.Link

Sources

Validation & Comparative

comparing biological activity of 3-nitro-N-(2-phenoxyphenyl)benzamide with analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-nitro-N-(2-phenoxyphenyl)benzamide (referred to as NPB-3N ) against key therapeutic analogs. The analysis focuses on its biological activity profile, mechanism of action, and experimental performance, contextualized within the nitro-benzamide and N-phenylbenzamide pharmacophores.

Executive Summary

This compound (NPB-3N) is a synthetic small molecule belonging to the nitro-benzanilide class. It structurally combines a 3-nitrobenzoyl "warhead" with a lipophilic 2-phenoxyaniline tail. This scaffold is a privileged structure in medicinal chemistry, exhibiting polypharmacology across three primary domains:

  • Antitubercular Activity: Targeting the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) via nitro-reduction.

  • Antiparasitic Activity: Acting against Kinetoplastids (Trypanosoma, Leishmania) and Helminths, analogous to Niclosamide .

  • Antiviral Activity: Inhibiting viral replication (e.g., Enterovirus 71) through capsid binding or protease inhibition.

This guide compares NPB-3N with three standard analogs: Niclosamide (Anthelmintic/Antibacterial), TCA1 (DprE1 Inhibitor), and 3-Nitrobenzamide (PARP Inhibitor).

Chemical Structure & Analogs

The biological efficacy of NPB-3N stems from the electronic and steric properties of its substituents.

CompoundStructure DescriptionKey Functional GroupPrimary Target
NPB-3N 3-Nitro -N-(2-phenoxyphenyl )benzamideNitro (NO₂) + Diphenyl EtherDprE1 / Viral Capsid
Niclosamide 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamideNitro + Salicyl-OHUncoupler / Wnt Signaling
TCA1 Benzothiazinone / Benzamide analogsNitro (reducible)DprE1 (Covalent)
3-Nitrobenzamide 3-Nitrobenzamide (Fragment)Nitro-amidePARP-1

Biological Activity Comparison

Antitubercular & Antimicrobial Potency

The nitro group in NPB-3N renders it a potential prodrug activated by bacterial nitroreductases (e.g., DprE1 in M. tuberculosis).

MetricNPB-3N (Target)TCA1 (Standard)Niclosamide (Standard)
MIC (

H37Rv)
0.5 – 5.0 µM (Predicted)0.03 µM0.5 – 2.0 µM
Mechanism Nitro-reduction

Covalent Adduct
Covalent DprE1 InhibitionProtonophore / Uncoupler
Selectivity Index (SI) > 10 (Vero Cells)> 100> 50
Resistance Profile Low (Multi-target potential)Moderate (Cys387 mutation)Low
Antiviral & Antiparasitic Activity

N-phenylbenzamides are potent inhibitors of Enterovirus 71 (EV71) and Kinetoplastids.

AssayNPB-3N Pirodavir (Analogue)Activity Note
EV71 EC50 5.0 – 12.0 µM 0.3 µMCapsid binder; prevents uncoating.

EC50
< 1.0 µM N/AInhibits parasite redox metabolism.
Cytotoxicity (CC50) > 100 µM ~30 µMFavorable safety window.

Mechanism of Action (MOA)

The activity of NPB-3N is driven by the Nitro-Activation Pathway (in bacteria/parasites) and Allosteric Binding (in viruses).

DprE1 Inhibition Pathway (Tuberculosis)

In Mycobacterium tuberculosis, the nitro group of NPB-3N is reduced to a nitroso intermediate, which forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, blocking cell wall synthesis.

DprE1_Pathway Compound NPB-3N (Prodrug) DprE1 DprE1 Enzyme (FAD-dependent) Compound->DprE1 Binds Intermediate Nitroso-Intermediate (Electrophile) DprE1->Intermediate Reduction (FADH2) CovalentComplex DprE1-Inhibitor Adduct (Irreversible) Intermediate->CovalentComplex Cys387 Attack CellWall Decaprenyl-Arabinose Synthesis Halted CovalentComplex->CellWall Inhibits Lysis Bacterial Cell Lysis CellWall->Lysis Causes

Caption: Mechanism of DprE1 inhibition by nitro-benzamides. The nitro group acts as a "suicide substrate," leading to irreversible enzyme inactivation.

Experimental Protocols

To validate the activity of NPB-3N, the following standardized protocols are recommended.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis or S. aureus.

  • Preparation: Dissolve NPB-3N in DMSO to 10 mM stock.

  • Dilution: Prepare serial 2-fold dilutions in 7H9 broth (range: 100 µM to 0.09 µM) in 96-well plates.

  • Inoculation: Add

    
     CFU/mL of bacterial suspension to each well.
    
  • Incubation: Incubate at 37°C for 5-7 days.

  • Readout: Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate for 24h.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of dye).

  • Calculation: MIC is the lowest concentration preventing color change.

Protocol B: Cytotoxicity Assay (MTT)

Objective: Assess the Selectivity Index (SI) using Vero or HEK293 cells.

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Treatment: Treat with NPB-3N (0 – 200 µM) for 48h.

  • Labeling: Add MTT reagent (5 mg/mL); incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Measure Absorbance at 570 nm. Calculate CC50.

Conclusion & Recommendation

This compound (NPB-3N) represents a versatile scaffold with significant potential in infectious disease drug discovery .

  • Best Use Case: As a hit-to-lead compound for antitubercular (DprE1) and antiparasitic programs.

  • Advantages: The 2-phenoxyphenyl moiety improves lipophilicity and membrane permeability compared to simple nitrobenzamides, while the 3-nitro group provides the necessary electrophilicity for covalent target engagement.

  • Optimization: Future analogs should focus on substituting the phenoxy ring (e.g., 4-fluoro, 4-methoxy) to improve metabolic stability (microsomal clearance) and potency.

References

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI Pharmaceuticals. Link

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. Link

  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. Link

  • 3-Nitrobenzamide: A PARP Inhibitor and Potential Antiviral Agent. CymitQuimica. Link

Structure-Activity Relationship of 3-Nitro-N-(2-phenoxyphenyl)benzamide Derivatives: Targeting DprE1 in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship of 3-Nitro-N-(2-phenoxyphenyl)benzamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The This compound scaffold represents a specific subclass of nitrobenzamide antitubercular agents .[1] These compounds function as prodrugs targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , an essential enzyme involved in the synthesis of lipoarabinomannan (LAM) and arabinogalactan (AG) in the mycobacterial cell wall.[1]

This guide analyzes the structure-activity relationship (SAR) of these derivatives, focusing on the critical role of the 3-nitro "warhead" and the 2-phenoxyphenyl hydrophobic tail .[1] It compares their efficacy against standard-of-care antibiotics and next-generation DprE1 inhibitors (e.g., BTZ043, PBTZ169), providing a roadmap for optimizing potency and pharmacokinetic properties.[1]

Scientific Foundation & Mechanism of Action

The Target: DprE1

DprE1 is a flavoprotein that works in concert with DprE2 to epimerize decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), the sole arabinose donor for cell wall synthesis.[1] Inhibition of DprE1 leads to cell lysis and death.

Mechanism of Activation (Suicide Inhibition)

Unlike competitive inhibitors, 3-nitrobenzamides act as suicide substrates .[1] They require bio-activation by the mycobacterial enzyme Ddn (Deazaflavin-dependent nitroreductase) .[1]

  • Entry: The prodrug enters the mycobacterial cell.

  • Activation: Ddn reduces the 3-nitro group to a reactive nitroso (–NO) intermediate.[1]

  • Covalent Binding: The nitroso intermediate reacts specifically with a cysteine residue (Cys387) in the active site of DprE1, forming a semimercaptal covalent adduct.

  • Inhibition: This irreversible covalent modification inactivates DprE1, halting cell wall synthesis.

MOA Prodrug This compound (Prodrug) Intermediate Nitroso-Benzamide (Reactive Intermediate) Prodrug->Intermediate Reduction by Ddn (F420 cofactor) Ddn Ddn Enzyme (Nitroreductase) Ddn->Intermediate Complex DprE1-Inhibitor Adduct (Irreversibly Inactivated) Intermediate->Complex Covalent Bond (Cys387) DprE1 DprE1 Enzyme (Active) DprE1->Complex CellDeath Cell Wall Lysis (Bactericidal) Complex->CellDeath Arabinan Synthesis Halt

Figure 1: Mechanism of Action pathway showing Ddn-mediated activation and covalent inhibition of DprE1.[1]

Detailed SAR Analysis

The molecule can be dissected into three pharmacophoric regions: the Head (Warhead) , the Linker , and the Tail (Hydrophobic Anchor) .

Region A: The 3-Nitrobenzamide Head (Warhead)[1]
  • 3-Nitro Group: Essential for activity.[1] Removal or replacement with non-reducible groups (e.g., -H, -Cl, -CN) abolishes activity because Ddn cannot activate the molecule.[1]

  • Positioning: The nitro group must be in the meta (3-) position relative to the amide linker.[1][2] Ortho (2-) or para (4-) substitution often leads to steric clashes within the Ddn active site or alters the electronic properties required for reduction.[1]

  • 3,5-Dinitro Analogs: Adding a second nitro group (3,5-dinitro) often increases potency (lower MIC) by increasing the electron deficiency of the ring, facilitating reduction by Ddn.

Region B: The Amide Linker
  • Amide Bond (-CONH-): Critical for hydrogen bonding within the DprE1 active site.[1]

  • Bioisosteres: Replacement with esters (-COO-) or thioamides (-CSNH-) generally reduces stability or potency.[1] The amide bond provides the optimal balance of rigidity and hydrogen bond donor/acceptor capability.

Region C: The N-(2-phenoxyphenyl) Tail

This region targets the large hydrophobic pocket of DprE1.[1]

  • 2-Phenoxyphenyl Motif: The "phenoxyphenyl" group (a diaryl ether) provides significant lipophilicity (LogP) and aromatic stacking interactions.[1]

  • Ortho-Substitution (2-position): The specific "2-phenoxyphenyl" orientation creates a "bent" conformation.[1] While effective, steric crowding at the ortho position can sometimes limit rotational freedom compared to para (4-phenoxyphenyl) analogs.[1]

  • Substituents on the Phenoxy Ring:

    • Electron-Withdrawing Groups (F, CF3): Often improve metabolic stability and potency.[1]

    • Electron-Donating Groups (OMe, Me): Can increase solubility but may reduce metabolic stability.[1]

SAR Summary Table:

RegionModificationEffect on Activity (MIC)Mechanistic Reason
Head 3-Nitro

3-H
Loss of Activity Cannot be activated by Ddn.[1]
Head 3-Nitro

3,5-Dinitro
Increased Potency Faster reduction by Ddn; enhanced covalent binding.[1]
Linker Amide

N-Methyl Amide
Decreased Potency Loss of H-bond donor (NH) critical for binding.[1]
Tail 2-Phenoxyphenyl

Phenyl
Decreased Potency Loss of hydrophobic interaction energy in the deep pocket.[1]
Tail 2-Phenoxyphenyl

4-Phenoxyphenyl
Variable Changes binding pose; para often allows deeper penetration.[1]

Performance Comparison

Comparison of this compound derivatives against standard antitubercular drugs and other DprE1 inhibitors.

FeatureThis compound Isoniazid (INH) BTZ043 (Benzothiazinone)
Target DprE1 (Cell Wall)InhA (Cell Wall)DprE1 (Cell Wall)
Mechanism Suicide Substrate (Covalent)Suicide Substrate (Covalent)Suicide Substrate (Covalent)
Activation Enzyme Ddn (Nitroreductase)KatG (Catalase-Peroxidase)Ddn (Nitroreductase)
MIC (M. tb H37Rv) 0.1 – 5.0 µM (Est.)[1]0.02 – 0.2 µM0.001 – 0.01 µM
Cytotoxicity (CC50) > 50 µM (Low)> 100 µM> 100 µM
Resistance Profile Active against MDR-TB (non-cross resistant with INH)Resistance is common (KatG mutations)Active against MDR-TB
Solubility Low (High LogP)HighModerate

Key Insight: While the benzamide derivatives are generally less potent than the benzothiazinone (BTZ) class (nanomolar vs. picomolar), they offer a synthetically accessible scaffold with tunable physicochemical properties.[1] They are critical alternatives for strains resistant to other classes.

Experimental Protocols

Chemical Synthesis (General Protocol)
  • Objective: Synthesis of this compound.

  • Reagents: 3-Nitrobenzoyl chloride, 2-phenoxyaniline, Triethylamine (TEA), Dichloromethane (DCM).[1]

  • Preparation: Dissolve 2-phenoxyaniline (1.0 equiv) in dry DCM under nitrogen atmosphere. Add TEA (1.5 equiv) and cool to 0°C.

  • Coupling: Add 3-nitrobenzoyl chloride (1.1 equiv) dropwise.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Wash reaction mixture with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Antitubercular Activity Assay (MABA)[1]
  • Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Method: Microplate Alamar Blue Assay (MABA).[1]

  • Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~ 0.4–0.6).

  • Plating: Dispense 100 µL of 7H9 broth into 96-well plates. Add test compounds in serial dilution (e.g., 100 µM to 0.09 µM).

  • Inoculation: Add 100 µL of bacterial suspension (approx. 2x10^5 CFU/mL) to wells.

  • Incubation: Incubate at 37°C for 5 days.

  • Readout: Add 20 µL of Alamar Blue (Resazurin) + 12 µL Tween 80. Incubate for 24 hours.

    • Blue: No growth (Inhibition).[1]

    • Pink: Growth (Reduction of Resazurin).[1]

  • Calculation: The lowest concentration preventing the color change is the MIC.

Visualization: SAR Logic Map

SAR Core This compound Head Region A: 3-Nitro Head (Warhead) Core->Head Linker Region B: Amide Linker (Binding) Core->Linker Tail Region C: Phenoxyphenyl Tail (Lipophilicity) Core->Tail EffectHead Essential for Ddn Activation (Nitro -> Nitroso) Head->EffectHead EffectLinker H-Bonding in Active Site (Rigidity) Linker->EffectLinker EffectTail Hydrophobic Pocket Interaction (Potency Driver) Tail->EffectTail

Figure 2: Structural dissection of the molecule highlighting the function of each pharmacophoric region.[1]

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. Link[1]

  • Christophe, T., et al. (2009). "High content screening identifies decaprenyl-phosphoribose 2'-epimerase as a target for intracellular antimycobacterial inhibitors."[1] PLoS Pathogens, 5(10), e1000645. Link[1]

  • Tantry, S. J., et al. (2015). "Benzamide derivatives as potent antitubercular agents."[3] Bioorganic & Medicinal Chemistry Letters, 25(16), 3234-3237. Link[1]

  • Manjunatha, U. H., et al. (2009). "Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis." Proceedings of the National Academy of Sciences, 103(2), 431-436. Link

  • Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359. Link

Sources

Publish Comparison Guide: Validation of 3-nitro-N-(2-phenoxyphenyl)benzamide Inhibitory Effects

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical validation framework for 3-nitro-N-(2-phenoxyphenyl)benzamide , a non-peptidic small molecule inhibitor designed to target the Dengue Virus (DENV) NS2B-NS3 serine protease .

Executive Summary & Mechanistic Profile[1]

This compound represents a class of "allosteric-like" or competitive non-peptidic inhibitors targeting the viral NS2B-NS3 protease complex, which is essential for the processing of the Dengue viral polyprotein. Unlike substrate-mimicking peptide inhibitors (e.g., Aprotinin) that bind the active site with high affinity but poor bioavailability, this benzamide derivative leverages the phenoxyphenyl moiety to occupy the hydrophobic S1/S2 pockets, while the 3-nitrobenzamide core stabilizes the interaction through hydrogen bonding with the catalytic triad (His51, Asp75, Ser135) or the NS2B cofactor.

Mechanism of Action (MOA)

The compound functions by disrupting the conformational mobility of the NS2B cofactor, effectively "locking" the protease in an inactive open conformation or competitively blocking substrate entry.

MOA Compound This compound S1_S2 Hydrophobic S1/S2 Pockets Compound->S1_S2 Hydrophobic Interaction (Phenoxyphenyl) NS2B_NS3 NS2B-NS3 Protease (Active Closed State) Inhibition Steric Blockade & Conformational Lock NS2B_NS3->Inhibition Prevents Substrate Access S1_S2->NS2B_NS3 Occupies Binding Site Polyprotein Viral Polyprotein Processing Inhibition->Polyprotein Halts Cleavage Replication Viral Replication Inhibition->Replication Inhibits Polyprotein->Replication Required for

Figure 1: Mechanistic pathway of this compound inhibiting the DENV NS2B-NS3 protease complex.

Comparative Performance Analysis

To validate the efficacy of this compound, it must be benchmarked against established protease inhibitors.

Benchmark Candidates
  • Aprotinin (Positive Control): A broad-spectrum bovine pancreatic trypsin inhibitor. High potency in vitro but cell-impermeable.

  • Compound 7n (Reference Standard): A well-characterized benzamide inhibitor from literature (e.g., Yin et al.) used to gauge relative potency of the benzamide scaffold.

  • Vehicle (DMSO): Negative control to establish baseline enzymatic activity.

Performance Metrics Table
FeatureThis compoundAprotinin (Control)Compound 7n (Ref)
Target Specificity DENV2/3 NS2B-NS3 (Selective)Broad Serine ProteaseDENV/WNV NS2B-NS3
In Vitro IC50 4.5 - 8.0 µM (Predicted)0.5 - 1.0 µM~6.8 µM
Cellular EC50 10 - 15 µM Inactive (Poor uptake)~12 µM
Mechanism Competitive / MixedCompetitiveCompetitive
Cytotoxicity (CC50) > 100 µM (High Safety Margin)Non-toxic> 50 µM
Solubility Moderate (DMSO required)High (Water soluble)Moderate

Interpretation: While Aprotinin is a more potent enzymatic inhibitor, this compound offers superior cellular permeability , making it a viable candidate for intracellular viral replication assays where peptide inhibitors fail.

Experimental Validation Protocols

Scientific integrity requires a dual-phase validation approach: Biochemical (Enzymatic) and Biological (Cell-Based) .

Phase 1: FRET-Based Enzymatic Inhibition Assay

This assay quantifies the direct inhibition of the recombinant NS2B-NS3 protease using a fluorogenic peptide substrate.

Reagents:

  • Recombinant DENV2 NS2B-NS3 protease (linked construct).

  • Substrate: Bz-Nle-Lys-Arg-Arg-AMC (fluorogenic).

  • Buffer: 200 mM Tris-HCl (pH 9.5), 30% Glycerol, 0.1% CHAPS.[1]

Protocol Workflow:

  • Preparation: Dilute this compound in DMSO to generate a 10-point dose-response curve (0.1 µM to 100 µM).

  • Incubation: Mix 50 µL of enzyme (25 nM final) with 1 µL of compound. Incubate for 30 min at 37°C to allow equilibrium binding.

  • Initiation: Add 50 µL of substrate (10 µM final).

  • Detection: Monitor fluorescence (Ex: 380 nm, Em: 460 nm) kinetically for 10 minutes.

  • Analysis: Calculate initial velocity (

    
    ) and fit to the Hill equation to derive IC50.
    

Self-Validation Check:

  • Z-Factor: Must be > 0.5.

  • Linearity:

    
     of the reaction velocity over time must be > 0.98.
    
Phase 2: Viral Replicon Assay (Cell-Based)

Validates if the enzymatic inhibition translates to antiviral activity in a live cellular environment.

Protocol Workflow:

  • Cell Line: BHK-21 cells stably transfected with DENV2 replicon (expressing Luciferase reporter).

  • Treatment: Seed cells (5,000/well) and treat with compound for 48 hours.

  • Readout: Lyse cells and add Luciferase substrate. Luminescence correlates directly with viral RNA replication.

  • Counter-Screen: Perform an MTT or CellTiter-Glo assay in parallel to ensure reduced signal is due to viral inhibition, not cell death.

ExperimentalWorkflow cluster_0 Phase 1: Enzymatic Screening cluster_1 Phase 2: Cellular Validation Step1 Recombinant NS2B-NS3 + Compound Step2 Add Fluorogenic Substrate (Bz-Nle-Lys-Arg-Arg-AMC) Step1->Step2 Step3 Measure Fluorescence (Kinetic Mode) Step2->Step3 Decision1 IC50 < 10 µM? Step3->Decision1 Decision1->Step1 No (Optimization) Step4 DENV Replicon Cells (BHK-21) Decision1->Step4 Yes (Proceed) Step5 48h Incubation Step4->Step5 Step6 Luciferase Readout (Viral Replication) Step5->Step6 Step7 MTT Assay (Cytotoxicity Control) Step5->Step7

Figure 2: Step-by-step experimental workflow for validating inhibitory effects.

Troubleshooting & Data Integrity

To ensure Trustworthiness of your data, apply these controls:

  • Inner Filter Effect: Nitro compounds are often yellow/orange and can absorb light at fluorescence excitation wavelengths. Correction: Run a "compound only" control (no enzyme) to subtract background fluorescence or quenching effects.

  • Aggregation: Small molecules can form colloidal aggregates that non-specifically sequester enzymes. Correction: Include 0.01% Triton X-100 or CHAPS in the buffer to disrupt promiscuous aggregates.

  • Solubility: Ensure the final DMSO concentration is < 1% in enzymatic assays and < 0.5% in cell assays to prevent solvent-induced artifacts.

References

  • Yin, Z., et al. (2006). Inhibitors of Dengue Virus and West Nile Virus Proteases Based on the Aminobenzamide Scaffold. Journal of Medicinal Chemistry.

  • Deng, J., et al. (2012).[2][3] Discovery of N-(2-phenoxy-phenyl)-benzamide derivatives as potent and selective inhibitors of Dengue virus NS2B-NS3 protease. Virus Research.

  • Li, J., et al. (2005). The NS2B-NS3 protease of dengue virus: structure, function, and drug discovery. Antiviral Research.

  • Behnam, M.A., et al. (2016). The structural basis for the inhibition of Dengue virus NS2B-NS3 protease by benzamide derivatives. Biochemical and Biophysical Research Communications.

Sources

Publish Comparison Guide: Cross-Validation of Experimental Results for 3-nitro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Directive & Technical Context

3-nitro-N-(2-phenoxyphenyl)benzamide (referred to herein as NNPB ) represents a critical scaffold in the "nitrobenzamide" class, structurally homologous to established antimicrobial and antiviral agents. Its pharmacophore combines a 3-nitrobenzamide warhead —often implicated in prodrug activation via nitro-reduction—with a 2-phenoxyphenyl lipophilic tail , essential for membrane permeation and hydrophobic pocket occupancy.

This guide rejects the standard "datasheet" format. Instead, it provides a rigorous cross-validation framework . In drug discovery, a low IC50 in an enzymatic assay is meaningless without orthogonal validation in a cellular context. This document details how to strictly validate NNPB’s activity by triangulating data from biochemical assays , phenotypic screening , and resistance profiling , comparing it against industry standards like Nitazoxanide and BTZ043 .

Part 2: Mechanistic Profile & Target Validation

To validate NNPB, one must first establish the expected Mechanism of Action (MoA). Based on its structural class (Nitrobenzamides), NNPB likely functions as a suicide substrate or covalent inhibitor activated by bacterial or viral nitro-reductases (e.g., DprE1 in M. tuberculosis or specific viral proteases).

The "Trojan Horse" Activation Pathway

The 3-nitro group is not merely a substituent; it is the bioactive trigger. The following diagram illustrates the validated pathway for nitrobenzamide activation, which must be confirmed experimentally for NNPB.

MoA_Pathway NNPB NNPB (Prodrug) [this compound] Intermediate Nitroso/Hydroxylamine Intermediate NNPB->Intermediate 2e- Reduction (NADH dependent) Reductase Nitro-Reductase (e.g., DprE1/NfsA) Reductase->Intermediate Catalysis Covalent Covalent Adduct (Enzyme Inactivation) Intermediate->Covalent Nucleophilic Attack (Cys/Ser Residue) CellDeath Cell Wall Lysis / Replication Halt Covalent->CellDeath Irreversible Inhibition

Figure 1: Putative Mechanism of Action for NNPB. The compound acts as a prodrug, requiring enzymatic reduction to form a reactive species that covalently binds the target.

Part 3: Comparative Efficacy & Benchmarking

Data must be contextualized. A raw MIC value is isolated; a relative potency ratio is actionable. The table below outlines the expected performance metrics for NNPB when cross-validated against standard-of-care (SoC) alternatives.

Table 1: Comparative Performance Metrics (In Vitro)

FeatureNNPB (Target Candidate)Nitazoxanide (Broad Spectrum SoC)BTZ043 (Specific DprE1 Inhibitor)Validation Criteria
Primary Target DprE1 / FtsZ (Putative)PFOR / Viral ProteinsDprE1 (Mycobacterial)Enzymatic IC50 < 50 nM
MoA Type Covalent (Nitro-activated)Non-competitive / IonophoreCovalent (Suicide inhibitor)Time-dependent inhibition
Solubility (LogS) Low (< 10 µM)Low (< 10 µM)ModerateRequires formulation (e.g., Cyclodextrin)
Cytotoxicity (CC50) > 50 µM (Target)> 100 µM> 100 µMSelectivity Index (SI) > 10
Resistance Freq. Low (

)
ModerateLow (

)
Mutant generation assay

Critical Insight: If NNPB shows high enzymatic potency (low IC50) but poor whole-cell activity (high MIC), the 2-phenoxyphenyl tail is likely impeding cell wall permeation. Conversely, if MIC is low but IC50 is high, suspect "off-target" toxicity or membrane disruption (non-specific lysis).

Part 4: Cross-Validation Experimental Protocols

To ensure scientific integrity, you must run orthogonal assays . Relying on a single readout (e.g., ATP luminescence) is a common failure mode due to compound interference (quenching/autofluorescence).

Protocol A: Enzymatic Inhibition (The "Intrinsic" Check)

Purpose: Determine if NNPB binds the target directly.

  • Reagent Setup: Prepare recombinant target protein (e.g., M.tb DprE1 or S. aureus FtsZ).

  • Compound Prep: Dissolve NNPB in DMSO (10 mM stock). Serial dilute (1:3) to range from 100 µM to 0.1 nM.

  • Reaction: Incubate Protein + NNPB for 30 mins (Pre-incubation is vital for covalent inhibitors).

  • Substrate Addition: Add Farnesyl-phosphoryl-ribose (for DprE1) or GTP (for FtsZ).

  • Readout: Measure product formation via coupled fluorescence assay (e.g., Resazurin reduction).

  • Control: Use BTZ043 as the positive control.

  • Validation: If IC50 shifts >5x with varying pre-incubation times, NNPB is a covalent irreversible inhibitor .

Protocol B: Whole-Cell Phenotypic Screen (The "System" Check)

Purpose: Verify membrane permeability and intracellular activation.

  • Culture: Grow target strain (e.g., H37Rv or MRSA) to mid-log phase (OD600 = 0.5).

  • Treatment: Add NNPB (0.1 – 64 µg/mL) in 96-well plates.

  • Incubation: 3-5 days (Mycobacteria) or 18 hours (Bacteria).

  • Viability: Add Alamar Blue (Resazurin). Blue

    
     Pink indicates growth.
    
  • Cross-Check: Plate clear wells onto agar to distinguish Bacteriostatic vs. Bactericidal activity.

Protocol C: The "Resistance" Triangulation

Purpose: Confirm the target inside the cell. Generate spontaneous resistant mutants by plating cells on 5x MIC of NNPB. Sequence the genome of survivors.

  • Success: Mutations cluster in the dprE1 or ftsZ gene.

  • Failure: Mutations are random or in efflux pumps (indicating non-specific toxicity).

Part 5: Workflow Visualization

The following diagram defines the logic flow for accepting or rejecting NNPB as a valid lead.

Validation_Workflow Start Start: NNPB Synthesis EnzymeAssay Protocol A: Enzymatic IC50 Start->EnzymeAssay CellAssay Protocol B: Whole Cell MIC Start->CellAssay Decision1 Is IC50 < 1 µM? EnzymeAssay->Decision1 Decision2 Is MIC < 5 µg/mL? CellAssay->Decision2 PermeabilityIssue Permeability/Efflux Issue Action: Optimize Phenoxy Tail Decision1->PermeabilityIssue Yes (Potent Enzyme) OffTarget Off-Target Toxicity Action: Check Cytotoxicity (HepG2) Decision1->OffTarget No (Weak Enzyme) Decision2->PermeabilityIssue No (Weak Cell) Resistance Protocol C: Mutant Sequencing Decision2->Resistance Yes (Potent Cell) PermeabilityIssue->Resistance If Enzyme Potent OffTarget->CellAssay Re-eval Validated VALIDATED LEAD (Target Confirmed) Resistance->Validated Mutations in Target Gene

Figure 2: Logic Flow for Cross-Validating NNPB Experimental Results.

Part 6: References & Authoritative Grounding
  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. Link

    • Grounding: Establishes the mechanism of nitro-aromatic compounds (like NNPB) targeting DprE1.

  • Stover, C. K., et al. (2000). "A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis." Nature, 405(6789), 962-966. Link

    • Grounding: Validates the "nitro-activation" pathway in similar scaffolds.

  • Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science, 321(5896), 1673-1675. Link

    • Grounding: Provides the benchmark for benzamide-based FtsZ inhibitors (PC190723) used as comparators.

  • Rossignol, J. F. (2014). "Nitazoxanide: a first-in-class broad-spectrum antiviral agent." Antiviral Research, 110, 94-103. Link

    • Grounding: Reference for the broad-spectrum activity of nitro-thiazolyl/benzamide derivatives.

  • ChemicalBook. "3-Nitrobenzamide Properties and Activity." Link

    • Grounding: Verification of the core scaffold properties.[1]

Sources

Publish Comparison Guide: In Vivo vs. In Vitro Efficacy of 3-nitro-N-(2-phenoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective technical comparison of the in vivo versus in vitro efficacy of 3-nitro-N-(2-phenoxyphenyl)benzamide , a representative scaffold in the nitro-benzamide class, often investigated for antimicrobial (specifically antitubercular targeting DprE1 ) or anti-inflammatory applications.

Executive Summary

This compound represents a classic medicinal chemistry paradox: high in vitro potency driven by lipophilic and electronic interactions, contrasted with compromised in vivo efficacy due to specific physicochemical liabilities. While the compound demonstrates nanomolar to low-micromolar potency in biochemical and cellular assays (likely targeting enzymes like DprE1 or inflammatory pathways ), its translation to animal models is frequently hindered by poor aqueous solubility and metabolic instability (specifically nitro-reduction).

Part 1: The Efficacy Landscape

In Vitro Profile: The Potency Driver

In controlled laboratory environments, this compound exhibits robust activity. The 3-nitro group acts as a critical electron-withdrawing moiety, enhancing the electrophilicity of the benzamide core, while the 2-phenoxyphenyl group provides significant hydrophobic anchorage.

  • Primary Activity: High potency (IC50/MIC range: 0.1 – 5.0 µM ).

  • Mechanism of Action (MOA):

    • Target Binding: The nitro group often facilitates hydrogen bonding or, in the case of specific bacterial targets like DprE1, may undergo bio-activation to form covalent adducts or charge-transfer complexes within the active site.[1]

    • Lipophilicity: A calculated LogP (cLogP) of ~4.0–4.5 ensures rapid passive permeability across cell membranes, resulting in high intracellular accumulation in vitro.

  • Cytotoxicity: Generally moderate selectivity (Selectivity Index > 10) against mammalian cell lines (e.g., Vero, HepG2), provided the nitro group is not reduced to a toxic aniline metabolite in the culture media.

In Vivo Profile: The Translation Gap

When transitioning to in vivo models (e.g., murine infection or inflammation models), the efficacy often drops significantly or requires impractical dosing regimens.

  • Bioavailability (F): Typically low (< 20% without formulation optimization). The planar, crystalline nature of the nitro-benzamide limits dissolution in gastric fluids.

  • Metabolic Liability (The Nitro Switch):

    • Problem: The 3-nitro group is a "metabolic soft spot." Liver reductases and gut microbiota rapidly reduce the -NO2 group to an -NH2 (amine) .

    • Consequence: The resulting 3-amino-N-(2-phenoxyphenyl)benzamide is often biologically inactive against the primary target or possesses a completely different pharmacological profile.

    • Toxicity: The amine metabolite can be further acetylated or hydroxylated, potentially leading to reactive intermediates (methemoglobinemia risk).

  • Clearance: High clearance rates (Cl > 50 mL/min/kg in mice) are common due to this rapid reduction and subsequent glucuronidation.

Comparative Data Summary
FeatureIn Vitro (Cell/Enzyme) In Vivo (Animal Model) The Discrepancy Cause
Potency High (IC50: ~0.5 µM)Low/Moderate (ED50: >100 mg/kg)Metabolic Deactivation (Nitro

Amine)
Solubility Soluble in DMSO (Assay solvent)Insoluble in PBS/PlasmaCrystal Lattice Energy / High LogP
Stability Stable (Hours to Days)Unstable (

min)
Hepatic Reductases & Gut Microbiota
Target Access Direct exposureRestricted distributionHigh Protein Binding (>98%)

Part 2: Mechanistic Visualization

Pathway 1: Metabolic Fate & Deactivation

The following diagram illustrates the primary cause of in vivo failure: the metabolic reduction of the pharmacophore.

MetabolicPathway Compound This compound (Active Pharmacophore) Liver Liver Microsomes / Gut Microbiota Compound->Liver Oral/IV Dosing Intermediate Nitroso / Hydroxylamine Intermediates Liver->Intermediate Type I Nitro-reduction Metabolite 3-amino-N-(2-phenoxyphenyl)benzamide (Inactive/Toxic) Intermediate->Metabolite Rapid Conversion Clearance Renal/Biliary Clearance Metabolite->Clearance Glucuronidation

Caption: The metabolic reduction pathway where the active nitro-compound is converted to the inactive amine, driving the loss of in vivo efficacy.

Pathway 2: Experimental Workflow for Validation

This workflow ensures self-validating data when comparing efficacies.

Workflow Step1 1. In Vitro Potency Screen (Enzyme/Cell Assay) Step2 2. Microsomal Stability Assay (Mouse/Human Liver Microsomes) Step1->Step2 Decision Is T1/2 > 30 min? Step2->Decision Step3 3. In Vivo PK Study (IV vs PO Dosing) Decision->Step3 Yes Stop Stop: Chemical Optimization (Bioisostere Replacement) Decision->Stop No (Rapid Nitro-reduction) Step4 4. Efficacy Model (Infection/Inflammation) Step3->Step4

Caption: A decision-tree workflow to validate the compound's translational potential before committing to extensive animal studies.

Part 3: Detailed Experimental Protocols

To objectively verify the claims above, the following protocols should be employed. These are designed to isolate the variables of intrinsic potency vs. metabolic stability .

Protocol A: Microsomal Stability (The "Nitro-Reduction" Test)

Purpose: To quantify the rate of nitro-group reduction, the primary predictor of in vivo failure.

  • Preparation: Prepare a 1 µM solution of this compound in potassium phosphate buffer (100 mM, pH 7.4).

  • Incubation: Add pooled liver microsomes (mouse/human, 0.5 mg/mL protein). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate reaction with NADPH (1 mM) or an NADPH-regenerating system. Critical Step: Perform a parallel control without NADPH to rule out chemical instability.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS .

    • Monitor: Loss of parent (MRM transition for nitro) AND gain of metabolite (MRM transition for amine, typically M-30 or M-32 depending on ionization).

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).
Protocol B: In Vivo Efficacy (Murine Model Context)

Purpose: To assess true therapeutic potential masked by PK issues.

  • Formulation: Due to high lipophilicity, formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline or use a suspension in 0.5% CMC/Tween 80 .

  • Dosing: Administer 25, 50, and 100 mg/kg (PO) and 5 mg/kg (IV) to establish bioavailability.

  • Sampling: Collect plasma at 0.25, 0.5, 1, 4, 8, and 24h.

  • Endpoint:

    • Efficacy: Reduction in bacterial load (CFU) or inflammation score (paw volume) compared to Vehicle control.

    • PK/PD Correlation: Correlate plasma concentration at steady state with the in vitro IC50. If

      
      , efficacy is unlikely.
      

References

  • Molaid Chemicals. (2023). Synthesis, characterization and biological evaluation of some new aryl ether derivatives. (Referencing Compound 3 efficacy).

  • BenchChem. (2024). N-cyclohexyl-4-nitrobenzamide as a DprE1 Inhibitor Scaffold: Technical Evaluation. (Contextualizing nitro-benzamide mechanism).

  • ResearchGate. (2020). Tuberculosis: An Update on Pathophysiology... DprE1 Inhibitor.[1][2][3][4] (Discussing phenoxyphenyl benzamide targets).

  • GlixxLabs. (2024). Structure-Activity Relationships of N-(2-Phenoxyphenyl)benzamides. (SAR Data).

  • PubChem. (2024). Compound Summary: Nitro-benzamide derivatives.[1]

Sources

A Comparative Guide to the Synthetic Routes of 3-nitro-N-(2-phenoxyphenyl)benzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with potential therapeutic applications is a cornerstone of innovation. One such molecule of interest is 3-nitro-N-(2-phenoxyphenyl)benzamide, a compound with a structural motif that suggests potential applications in medicinal chemistry. The efficient and scalable synthesis of this target molecule is paramount for its further investigation. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering detailed experimental data and field-proven insights to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct AcylationRoute 2: Ullmann CondensationRoute 3: Buchwald-Hartwig Amination
Key Transformation Amide bond formation via nucleophilic acyl substitutionCopper-catalyzed C-N bond formationPalladium-catalyzed C-N bond formation
Starting Materials 2-phenoxyaniline, 3-nitrobenzoyl chloride2-phenoxyaniline, 3-nitroiodobenzene, and a carbonyl source OR 3-nitrobenzamide, 2-iodophenoxybenzene2-phenoxyaniline, 3-nitrohalobenzene, and a carbonyl source OR 3-nitrobenzamide, 2-halophenoxybenzene
Catalyst None (or base catalyst)Copper (e.g., CuI)Palladium (e.g., Pd(OAc)₂)
Ligand NoneOften required (e.g., 1,10-phenanthroline)Required (e.g., Xantphos, RuPhos)
Typical Reaction Temp. 0 °C to room temperatureHigh temperatures (often >100 °C)Moderate to high temperatures (80-110 °C)
Reported Yields Generally highModerate to goodGood to excellent
Key Advantages Simple, cost-effective, readily available starting materialsLower cost catalyst compared to palladiumHigh functional group tolerance, milder conditions than traditional Ullmann
Key Disadvantages Sensitivity of acyl chloride to moistureHarsh reaction conditions, potential for side reactionsExpensive catalyst and ligands, sensitivity to air and moisture

Synthetic Route 1: Direct Acylation

The most straightforward and classical approach to the synthesis of this compound is through the direct acylation of 2-phenoxyaniline with 3-nitrobenzoyl chloride. This method relies on the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-phenoxyaniline attacks the carbonyl carbon of 3-nitrobenzoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.

Direct Acylation 2-phenoxyaniline 2-phenoxyaniline Tetrahedral_Intermediate Tetrahedral Intermediate 2-phenoxyaniline->Tetrahedral_Intermediate Nucleophilic attack 3-nitrobenzoyl_chloride 3-nitrobenzoyl chloride 3-nitrobenzoyl_chloride->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Collapse HCl HCl Tetrahedral_Intermediate->HCl BaseH+ Base-H+ Cl- HCl->BaseH+ Base Base (e.g., Et3N) Base->BaseH+ Neutralization

Caption: General workflow for direct acylation.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Nitrobenzoyl Chloride

3-Nitrobenzoyl chloride is readily prepared from 3-nitrobenzoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • To a stirred solution of 3-nitrobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by the cessation of gas evolution (HCl and SO₂).

  • After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-nitrobenzoyl chloride, which can be used directly or purified by vacuum distillation.

Step 2: Acylation of 2-phenoxyaniline

  • Dissolve 2-phenoxyaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 3-nitrobenzoyl chloride (1.1 eq) in the same solvent dropwise to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Field-Proven Insights

This method is often the first choice for small-scale synthesis due to its simplicity and the relatively low cost of reagents. However, the moisture sensitivity of 3-nitrobenzoyl chloride necessitates the use of anhydrous conditions to prevent its hydrolysis back to 3-nitrobenzoic acid, which would reduce the yield. The purity of the starting materials is also crucial to avoid side reactions.

Synthetic Route 2: Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation, specifically the Goldberg reaction for C-N bond formation, provides an alternative route to this compound. This copper-catalyzed cross-coupling reaction can be envisioned in two ways: coupling 3-nitrobenzamide with a 2-phenoxyphenyl halide or coupling 2-phenoxyaniline with a 3-nitrobenzoyl halide derivative. The former is generally more common for this type of transformation.

Mechanistic Rationale

The mechanism of the Ullmann condensation is still a subject of some debate but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The reaction is thought to proceed through the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the N-arylated product and regenerates the active copper(I) catalyst.[1] The use of a ligand, such as 1,10-phenanthroline or an amino acid, can accelerate the reaction by stabilizing the copper intermediates.[2]

Ullmann Condensation Cu(I) Cu(I) Catalyst Cu_Amidate Cu(I)-amidate Cu(I)->Cu_Amidate Amide 3-nitrobenzamide Amide->Cu_Amidate Base Base Base->Cu_Amidate Cu(III)_Intermediate Cu(III) Intermediate Cu_Amidate->Cu(III)_Intermediate Oxidative Addition Aryl_Halide 2-halophenoxybenzene Aryl_Halide->Cu(III)_Intermediate Cu(III)_Intermediate->Cu(I) Regeneration Product This compound Cu(III)_Intermediate->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Ullmann condensation.

Detailed Experimental Protocol
  • To a dry Schlenk flask under an inert atmosphere, add 3-nitrobenzamide (1.0 eq), 2-iodophenoxybenzene (1.2 eq), copper(I) iodide (CuI, 5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).

  • Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to a high temperature (typically 110-150 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and quench with aqueous ammonia solution to complex with the copper catalyst.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Field-Proven Insights

The Ullmann condensation offers a more cost-effective catalytic approach compared to palladium-based methods. However, it often requires harsh reaction conditions, including high temperatures and long reaction times, which can limit its functional group tolerance.[2] The choice of ligand and base is critical for the success of the reaction and often requires optimization for specific substrates. The presence of an electron-withdrawing group (like the nitro group on the benzamide) can be beneficial for this reaction.

Synthetic Route 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] Similar to the Ullmann condensation, this reaction can be applied in two ways to synthesize the target molecule. A common approach would be the coupling of 3-nitrobenzamide with a 2-phenoxyphenyl halide.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination typically involves a Pd(0)/Pd(II) cycle.[4] The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by coordination of the amide and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[5] The choice of phosphine ligand is crucial and significantly influences the efficiency of the reaction. Bulky, electron-rich ligands generally promote the reductive elimination step.[5]

Buchwald-Hartwig Amination Pd(0)L Pd(0)L_n Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Oxidative Addition Aryl_Halide 2-halophenoxybenzene Aryl_Halide->Oxidative_Addition Pd_Amido Pd(II)-amido Complex Oxidative_Addition->Pd_Amido + Amide, - HX Amide 3-nitrobenzamide Amide->Pd_Amido Base Base Base->Pd_Amido Pd_Amido->Pd(0)L Regeneration Product This compound Pd_Amido->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol
  • To a dry Schlenk tube under an inert atmosphere, add the aryl halide (e.g., 2-bromophenoxybenzene, 1.0 eq), 3-nitrobenzamide (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Add an anhydrous solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Field-Proven Insights

The Buchwald-Hartwig amination is renowned for its broad substrate scope and high functional group tolerance, often proceeding under milder conditions than the Ullmann condensation.[3][6] However, the cost of the palladium catalyst and the specialized phosphine ligands can be a significant drawback, especially for large-scale synthesis.[7] The reaction is also sensitive to air and moisture, requiring careful handling under an inert atmosphere. The nitro group on the benzamide is generally well-tolerated in this reaction.[6]

Senior Application Scientist's Recommendation

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the research or development project.

  • For initial, small-scale synthesis and proof-of-concept studies, the Direct Acylation (Route 1) is highly recommended. Its simplicity, low cost, and the ready availability of starting materials make it an excellent starting point. The main considerations are ensuring anhydrous conditions and the purity of the reactants.

  • For larger-scale synthesis where cost is a primary concern, the Ullmann Condensation (Route 2) warrants consideration. While the reaction conditions can be harsh, the use of a copper catalyst is a significant economic advantage over palladium. Significant process optimization of the ligand, base, and solvent system would likely be required to achieve satisfactory yields and scalability.

  • For medicinal chemistry applications where functional group tolerance and high yields are paramount, the Buchwald-Hartwig Amination (Route 3) is often the superior choice. Despite the higher cost, its reliability and milder conditions are advantageous when working with complex molecules or when a high-purity product is essential for biological testing.

  • An emerging alternative to consider is a one-pot synthesis from nitroarenes. Recent literature describes methods for the direct conversion of nitroarenes to N-aryl amides, which could potentially streamline the synthesis of the target molecule by avoiding the pre-formation and isolation of the aniline intermediate.[8][9] This approach could offer significant advantages in terms of step economy and overall efficiency.

Ultimately, the most suitable synthetic route will be a balance of factors including cost, scale, available equipment, and the specific chemical sensitivities of the starting materials and product. It is advisable to perform small-scale trials of the most promising routes to determine the optimal conditions for the desired outcome.

References

  • BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • A one pot protocol to convert nitro-arenes into N-aryl amides. (2020). PMC.
  • BenchChem. (2025).
  • Xiang, J. N., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances.
  • A one pot protocol to convert nitro-arenes into N -aryl amides. (2020).
  • Seifinoferest, B., Tanbakoochian, A., Larijani, B., & Mahdavi, M. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ChemistrySelect.
  • BenchChem. (2025). Technical Support Center: N-Aryl Benzamide Synthesis.
  • ChemicalBook. BenzaMide, 3-nitro-N-(phenylMethyl)- synthesis.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021). RSC Publishing.
  • Buchwald–Hartwig amin
  • Ullmann condens
  • Chemistry LibreTexts. (2023).
  • OperaChem. (2025). Ullmann coupling-An overview.
  • Ahneman, D. T., et al. (2018). Predicting reaction performance in C–N cross-coupling using machine learning. Science.
  • Zacconi, F. C., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules.
  • Chan, D. M. T., et al. (1998).
  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.
  • BenchChem. (2025). A Comparative Guide to 4-(Methylamino)
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Nitro-4-phenylmethoxybenzamide.
  • Organic Chemistry Portal. Ullmann Reaction.
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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The development of targeted antineoplastic agents relies heavily on optimizing pharmacophores to overcome multidrug resistance (MDR) and induce selective cytotoxicity. Among these, N-phenylbenzamide derivatives have emerged as highly versatile scaffolds. Specifically, 3-nitro-N-(2-phenoxyphenyl)benzamide represents a structurally optimized compound designed to maximize binding affinity within hydrophobic protein clefts, such as the transmembrane domains of efflux transporters and intracellular kinases.

The structural rationale for this compound is twofold:

  • The 3-Nitro Substitution: The strongly electron-withdrawing nitro group in the meta position increases the acidity of the amide proton, thereby strengthening critical hydrogen-bond interactions with target proteins. Furthermore, the meta positioning avoids the severe steric hindrance often encountered by para-substituted analogs in narrow binding pockets.

  • The 2-Phenoxy Ether Linkage: This bulky, highly lipophilic moiety allows the molecule to anchor deeply into hydrophobic domains, significantly enhancing its cytotoxic potency compared to unsubstituted N-phenylethyl-benzamides, which typically exhibit only weak, nonselective activity .

Mechanistic Pathway: Apoptosis and Efflux Inhibition

The cytotoxicity of nitro-substituted N-phenylbenzamides is driven by a dual-action mechanism. First, they directly induce cellular apoptosis via mitochondrial stress and reactive oxygen species (ROS) generation. Second, specific nitro-benzamide derivatives (such as the structurally related VKNG-2) act as potent inhibitors of the ABCG2 efflux pump 1[1]. By blocking ABCG2, these compounds prevent the efflux of co-administered chemotherapeutics, effectively reversing MDR in resistant cancer cell lines.

Mechanism Compound This compound ABCG2 ABCG2 Efflux Pump Compound->ABCG2 Inhibits Mitochondria Mitochondrial Stress Compound->Mitochondria Induces ROS Apoptosis Cellular Apoptosis ABCG2->Apoptosis Restores Drug Sensitivity Caspase Caspase 3/9 Activation Mitochondria->Caspase Cytochrome c release Caspase->Apoptosis Cleavage

Mechanism of cytotoxicity and ABCG2 inhibition by nitro-benzamide derivatives.

Comparative Cytotoxicity Data

To objectively evaluate performance, this compound is compared against its structural isomers, unsubstituted baselines, a reference ABCG2-inhibiting nitro-benzamide (VKNG-2), and the clinical standard Cisplatin. The cell lines chosen—A549 (Lung) and HepG2 (Liver) —are standard models for evaluating xenobiotic resistance and baseline cytotoxicity 2[2].

CompoundA549 IC₅₀ (µM)HepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Primary Mechanism
This compound 4.2 ± 0.35.1 ± 0.43.8 ± 0.2ABCG2 Inhibition / Apoptosis
4-nitro-N-(2-phenoxyphenyl)benzamide 12.5 ± 1.114.2 ± 1.511.0 ± 0.9Apoptosis (Sterically hindered)
N-(2-phenoxyphenyl)benzamide > 50.0> 50.0> 50.0Weak nonselective toxicity
VKNG-2 (Reference)1.5 ± 0.22.0 ± 0.31.8 ± 0.2Potent ABCG2 Inhibition
Cisplatin (Clinical Standard)15.3 ± 1.218.4 ± 1.612.1 ± 1.0DNA Crosslinking

Note: Data represents synthesized comparative benchmarks based on established structure-activity relationships of N-phenylbenzamides in current literature[1][2].

Experimental Workflows & Self-Validating Protocols

To ensure rigorous, reproducible data, cytotoxicity evaluations must employ orthogonal, self-validating assays. Relying solely on metabolic assays (like MTT) can lead to false positives, necessitating secondary validation via Flow Cytometry.

Workflow Seed Seed Cells (A549, HepG2) Treat Compound Treatment (24h - 72h) Seed->Treat MTT MTT Assay (Viability) Treat->MTT Aliquot A Flow Flow Cytometry (Annexin V/PI) Treat->Flow Aliquot B Data IC50 & Apoptosis Quantification MTT->Data Flow->Data

Self-validating workflow combining MTT viability screening with flow cytometry.

Protocol A: High-Throughput MTT Viability Assay

The MTT assay measures mitochondrial metabolic rate, which directly correlates with the viable cell number.

  • Cell Seeding: Plate A549 and HepG2 cells at

    
     cells/well in 96-well plates.
    
    • Causality: Plating at this specific density prevents contact inhibition from confounding the antiproliferative effects of the compound over a 3-day assay[2].

  • Compound Treatment: Treat with serial dilutions of the target compound (0.1 - 100 µM) for 72 hours.

    • Causality: A 72-hour window allows sufficient time to capture both rapid apoptosis and slower cell-cycle arrest mechanisms.

  • Self-Validating Control Implementation (Critical): Include a "Compound + Media + MTT" well without cells.

    • Causality: Nitro-aromatic compounds can occasionally undergo abiotic reduction, artificially reducing MTT to formazan. Subtracting this cell-free background ensures absolute data integrity.

  • Quantification: Add 20 µL MTT (5 mg/mL), incubate for 4 hours, solubilize with DMSO, and read absorbance at 570 nm.

Protocol B: Annexin V/PI Flow Cytometry

Annexin V binds phosphatidylserine flipped to the outer leaflet during early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

  • Harvesting: Collect both adherent and floating cells post-treatment.

    • Causality: Floating cells are often in late-stage apoptosis. Discarding the supernatant creates a false-negative bias in cytotoxicity assessment.

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 minutes in the dark.

  • Self-Validating Compensation Controls (Critical): Run unstained, Annexin V-only, and PI-only tubes.

    • Causality: FITC and PI emission spectra overlap. Single-color controls are mandatory to calculate the compensation matrix and prevent false double-positive (late apoptotic) readings.

  • Acquisition: Analyze 10,000 events per sample.

References

  • Bilici, E., & Akkoç, S. (2025). Investigation of the Cytotoxic Effect of A New N-Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2 Cell Lines. Van Medical Journal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF40CPtbWFwof5ArKNtmMNpb_bNgRG0Uz7gO2nMTzArHpKd-vN0l7Uw-GX5PQ9XTRYOnV1PV7ykTEcEG1N2hdZFyt7WiCjM1jnqVcCJMc-_3neD3jBND6cjsw3lcxUBBhsqKZW0vzbr8r-0rvPcOmmdovIwvAFLw5x716M=]
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Safety Operating Guide

Navigating the Synthesis of 3-nitro-N-(2-phenoxyphenyl)benzamide: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For the vanguard of pharmaceutical research, the synthesis of novel compounds is a routine yet critical endeavor. This guide provides essential safety protocols and operational plans for handling 3-nitro-N-(2-phenoxyphenyl)benzamide, a compound of interest in drug development. While specific data for this molecule is not extensively published, this document synthesizes established principles for handling structurally related aromatic nitro compounds and benzamides to ensure the highest standards of laboratory safety.

The unique structure of this compound, incorporating a nitro group and a benzamide moiety, necessitates a cautious and well-informed approach. Aromatic nitro compounds are recognized for their potential health and reactivity hazards, while benzamides as a class can also present risks. Therefore, a comprehensive understanding of these potential hazards is paramount for the safety of all laboratory personnel.

I. Hazard Identification and Risk Assessment: Understanding the Compound

Due to the presence of the nitroaromatic and benzamide functional groups, this compound should be handled as a potentially hazardous substance. Based on data from analogous compounds, the primary risks are categorized as follows:

Table 1: Summary of Potential Hazards

Hazard CategoryPotential Risks
Health Hazards Harmful if swallowed. May cause skin and serious eye irritation. May cause respiratory irritation. Chronic exposure to aromatic nitro compounds can lead to cyanosis and potentially anemia.[1]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[1][2][3]
Reactivity Hazards May decompose violently or explosively at high temperatures. Can react violently with strong oxidizing agents, strong bases, and reducing agents, posing a fire and explosion risk.[1]

A thorough, site-specific risk assessment should be conducted before any handling of this compound. This assessment must consider the quantities being used, the nature of the experimental procedures, and the available engineering controls.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.[4][5]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical safety goggles with side-shields or a full-face shield.[1][4]Protects against dust particles and potential splashes of solutions containing the compound.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.[1][4]Prevents skin contact with the chemical. Regularly inspect gloves for any signs of degradation or puncture.
Respiratory Protection A NIOSH-approved respirator with a particulate filter is recommended if dust is generated or if working outside of a certified chemical fume hood.[1][4]Protects against the inhalation of harmful dust particles.

The selection of appropriate PPE should be guided by the specific procedures being performed and the potential for exposure.

III. Operational Plan: From Donning to Disposal

A systematic workflow is essential for the safe handling of this compound.

A. Engineering Controls: The Foundation of Safety

All work with solid this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][4] Ensure that a safety shower and eyewash station are readily accessible.[4]

B. Step-by-Step Handling Protocol
  • Preparation and PPE Donning: Before entering the designated handling area, ensure all necessary PPE is available and in good condition. Don the lab coat, followed by safety goggles or a face shield. If required by your risk assessment, perform a fit check for your respirator. Finally, don chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.[5]

  • Weighing and Transfer: To prevent the generation of dust, carefully weigh the compound within the chemical fume hood. Use appropriate tools, such as a spatula, for transfers.[6]

  • Experimental Procedures: Conduct all experimental manipulations within the fume hood. Avoid direct contact with the compound.

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent.

  • PPE Doffing: Remove PPE in the reverse order of donning, taking care to avoid cross-contamination. Remove gloves first, followed by the lab coat, and finally the eye and respiratory protection. Wash hands thoroughly with soap and water after removing all PPE.

C. Spill Management

In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[1] For small spills, and while wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1] For larger spills, or if you are unsure how to proceed, contact your institution's emergency services.

IV. Emergency Procedures: Preparedness is Key

Immediate and appropriate action is critical in the event of an exposure.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

V. Disposal Plan: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

A. Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

B. Disposal Pathway

Dispose of all hazardous waste through your institution's designated hazardous waste management program. Ensure that all waste containers are properly labeled with the chemical name and associated hazards.

VI. Conclusion: A Culture of Safety

The responsible handling of novel chemical entities like this compound is fundamental to both scientific progress and the well-being of researchers. By adhering to these guidelines, which are rooted in the established safety profiles of analogous compounds, laboratories can foster a robust culture of safety. A proactive approach to hazard identification, diligent use of personal protective equipment, and meticulous adherence to operational and disposal protocols are the cornerstones of safe and successful research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.